4-(2-Aminoethyl)-4H-1,2,4-triazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2,4-triazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c5-1-2-8-3-6-7-4-8/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCZRYPJBPXFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654394 | |
| Record name | 2-(4H-1,2,4-Triazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008526-84-8 | |
| Record name | 2-(4H-1,2,4-Triazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(2-Aminoethyl)-4H-1,2,4-triazole chemical properties and structure
An In-Depth Technical Guide to 4-(2-Aminoethyl)-4H-1,2,4-triazole: Structure, Properties, and Synthetic Protocols
Abstract
This technical guide provides a comprehensive overview of this compound (CAS RN: 1008526-84-8), a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Possessing both a nucleophilic primary amine and the versatile 4H-1,2,4-triazole scaffold, this molecule serves as a valuable linker and pharmacophore. This document details its chemical structure, predicted physicochemical properties, expected spectroscopic signature, and a robust, two-step synthetic protocol. The insights herein are framed to provide both fundamental data and practical, field-proven perspectives for its application in synthetic chemistry.
Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs, including antifungal agents like fluconazole and antiviral compounds such as ribavirin.[1] Its value stems from a combination of metabolic stability, a rigid structure that allows for precise orientation of substituents, and its capacity to engage in hydrogen bonding as both an acceptor and donor, which facilitates strong interactions with biological targets.[2]
This compound emerges as a particularly strategic building block. It combines the well-established triazole pharmacophore with a terminal primary amine, separated by a flexible ethyl linker. This bifunctional nature allows it to be readily incorporated into more complex molecules, serving as a bridge between two distinct molecular entities or as a pendant group to enhance solubility and introduce a key interaction point. Its structural isomer, 1-(2-aminoethyl)-1H-1,2,4-triazole, offers a different spatial arrangement, making the choice between the N1 and N4 linkage a critical design element in drug discovery.
Chemical Structure and Isomerism
The defining feature of this compound is the attachment of the aminoethyl side chain to the N4 position of the triazole ring. This distinguishes it from its N1-substituted isomer, 2-(1H-1,2,4-triazol-1-yl)ethanamine.[3] The N4 linkage places the side chain symmetrically between the two nitrogen atoms at positions 1 and 2, which influences the molecule's dipole moment, steric profile, and hydrogen bonding potential compared to the N1 isomer.
Caption: Chemical structure of this compound.
Physicochemical Properties: A Predictive Analysis
Experimental data for this compound is not widely available in the literature. Therefore, the following properties are derived from high-quality computational predictions, providing a reliable baseline for experimental design. These properties are crucial for anticipating the molecule's behavior in both aqueous and organic media, which directly impacts reaction conditions, purification strategies, and its suitability for biological applications.[4][5]
| Property | Predicted Value | Scientific Implication |
| Molecular Formula | C₄H₈N₄ | |
| Molecular Weight | 112.13 g/mol | Essential for all stoichiometric calculations.[6] |
| pKa (Most Basic) | 8.85 | The primary amine is the most basic site, which will be protonated at physiological pH. This is key for designing coupling reactions and understanding solubility. |
| pKa (Most Acidic) | 11.18 | The C-H protons on the triazole ring are weakly acidic. The ring itself is a very weak base. |
| logP | -1.43 | The negative logP value indicates high hydrophilicity, suggesting excellent solubility in polar solvents like water and methanol, and poor solubility in nonpolar organic solvents. |
| Aqueous Solubility | 1.84 M (pH 7.4) | The high predicted solubility confirms its hydrophilic nature, which is advantageous for biological assays but may require specific extraction protocols during synthesis. |
Note: All predicted values were generated using the Chemicalize platform by ChemAxon. These are computational estimates and should be confirmed experimentally.
The high polarity and hydrogen bonding capacity conferred by the triazole ring and the primary amine make this molecule an excellent fragment for improving the aqueous solubility of parent compounds.[2]
Expected Spectroscopic Profile
While an experimental spectrum for this specific compound is not publicly available, its spectroscopic features can be reliably predicted based on extensive data from analogous 4-substituted-1,2,4-triazoles.[7][8][9]
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.4-8.6 ppm (s, 2H): This characteristic singlet corresponds to the two equivalent C-H protons on the 4H-1,2,4-triazole ring (H3 and H5). The N4-substitution maintains the symmetry of the ring.
-
δ ~4.2-4.4 ppm (t, 2H): A triplet for the methylene protons adjacent to the triazole ring (-CH₂ -N).
-
δ ~3.0-3.2 ppm (t, 2H): A triplet for the methylene protons adjacent to the amino group (-CH₂ -NH₂).
-
δ ~1.8-2.2 ppm (br s, 2H): A broad singlet for the primary amine protons (-NH₂ ), which is exchangeable with D₂O. The chemical shift can vary significantly with concentration and temperature.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~145-147 ppm: The two equivalent carbons of the triazole ring (C3 and C5).
-
δ ~48-50 ppm: The carbon atom attached to the N4 position of the triazole ring.
-
δ ~38-40 ppm: The carbon atom adjacent to the primary amine.
Mass Spectrometry (ESI+):
-
m/z 113.08 [M+H]⁺: The expected molecular ion peak for the protonated species.
Synthesis Protocol: A Self-Validating Workflow
The synthesis of this compound is not widely documented. However, a robust and reliable pathway can be designed based on the principles of the Gabriel Synthesis .[10][11] This two-step approach involves the N-alkylation of 1,2,4-triazole with a phthalimide-protected aminoethyl halide, followed by deprotection to liberate the primary amine. This method is superior to direct alkylation with 2-bromoethylamine as it prevents side reactions, such as over-alkylation of the resulting primary amine.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 4-(2-Phthalimidoethyl)-4H-1,2,4-triazole
This step involves the nucleophilic attack of the deprotonated 1,2,4-triazole on N-(2-bromoethyl)phthalimide. Using a polar aprotic solvent like DMF facilitates the SN2 reaction.[10]
Materials:
-
1,2,4-Triazole
-
N-(2-Bromoethyl)phthalimide[12]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1,2,4-triazole (1.0 eq.) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq.) to the suspension and stir for 30 minutes at room temperature. The base deprotonates the triazole, forming the nucleophilic triazolide anion.
-
Add N-(2-bromoethyl)phthalimide (1.05 eq.) to the reaction mixture.
-
Heat the reaction to 90 °C and monitor by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and pour it into ice-water with stirring.
-
A precipitate of the product will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Self-Validation: The crude product can be analyzed by ¹H NMR to confirm the formation of the N4-substituted product (a single, sharp singlet for the two triazole protons) and the presence of the phthalimide group (aromatic multiplets ~7.8-7.9 ppm).
Step 2: Deprotection to Yield this compound
The phthalimide protecting group is efficiently cleaved using hydrazine, which forms a stable phthalhydrazide byproduct that precipitates from the solution.[13]
Materials:
-
4-(2-Phthalimidoethyl)-4H-1,2,4-triazole (from Step 1)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
Procedure:
-
Suspend the phthalimide-protected intermediate (1.0 eq.) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (4.0 eq.) to the suspension.
-
Heat the mixture to reflux. The reaction is typically complete in 2-4 hours, during which a thick white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide byproduct.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting residue is the crude product. Due to its high polarity, purification may be achieved by recrystallization from a solvent system like ethanol/ether or by silica gel chromatography using a polar mobile phase (e.g., 10-20% Methanol in Dichloromethane with 1% ammonium hydroxide).
-
Self-Validation: The final product should be characterized by ¹H NMR (confirming the disappearance of phthalimide protons and appearance of a broad amine singlet) and Mass Spectrometry (confirming the expected molecular weight).
Applications and Future Outlook
This compound is primarily a tool for synthetic innovation. Its most prominent application lies in its use as a bifunctional linker in the development of novel therapeutic agents.
-
PROTACs and Molecular Glues: The distinct functionalities allow for the covalent attachment of this molecule to both a protein-of-interest (POI) ligand and an E3 ligase ligand, forming Proteolysis-Targeting Chimeras (PROTACs).
-
Fragment-Based Drug Discovery (FBDD): The amino group provides a handle for derivatization, allowing for the exploration of the chemical space around a core fragment (the triazole) to optimize binding and pharmacokinetic properties.
-
Conjugate Chemistry: It can be used to link small molecules to larger entities such as peptides, antibodies, or polymers to modulate their properties.
The continued exploration of 1,2,4-triazole derivatives in drug discovery ensures that building blocks like this compound will remain highly relevant.[14] Future research will likely focus on incorporating this linker into novel modalities and further exploring the structure-activity relationships governed by the N4-linkage.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. scispace.com [scispace.com]
- 10. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. chemmethod.com [chemmethod.com]
Physicochemical characteristics of 4-(2-Aminoethyl)-4H-1,2,4-triazole
An In-Depth Technical Guide to the Physicochemical Characterization of 4-(2-Aminoethyl)-4H-1,2,4-triazole
Introduction
In the landscape of medicinal chemistry and drug development, the 1,2,4-triazole scaffold is a privileged structure, appearing in a multitude of clinically significant agents, from antifungals to anticancer therapies.[1][2] The derivative, this compound, represents a versatile building block, incorporating both the heteroaromatic triazole ring and a flexible primary amine. These features bestow upon it the potential for diverse molecular interactions and further chemical modification.[3]
A thorough understanding of a molecule's fundamental physicochemical properties is not merely an academic exercise; it is the bedrock upon which successful drug discovery is built. Properties such as ionization state (pKa), lipophilicity (logP/logD), solubility, and stability govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[4][5]
This guide provides a comprehensive technical overview of the essential physicochemical characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the causality behind experimental choices and detailed, field-proven protocols for empirical determination. We will explore the critical parameters that define the behavior of this molecule in a biological context, providing the foundational knowledge necessary for its effective application in research and development.
Chemical Identity and Structure
A precise definition of the molecule is the first step in any rigorous scientific investigation.
-
Chemical Name: this compound
-
Synonym(s): 2-(4H-1,2,4-triazol-4-yl)ethanamine[6]
-
Molecular Formula: C₄H₈N₄
-
Molecular Weight: 112.13 g/mol [6]
-
CAS Number: 1008526-84-8[6]
Structure:
Core Physicochemical Properties: A Framework for Analysis
The predictive power of a molecule's structure is only realized through empirical measurement of its properties. This section details the significance of each core characteristic and the authoritative methods for their determination.
Acidity and Basicity: The pKa Dissociation Constant
The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms.[7] For this compound, two key ionizable centers exist: the primary amine of the ethyl side chain and the nitrogen atoms of the triazole ring. The primary amine is basic, while the triazole ring is weakly basic.
Why it Matters: The ionization state at physiological pH (~7.4) is critical. It profoundly influences a molecule's solubility, its ability to cross biological membranes, and its potential to interact with target receptors.[8] An accurate pKa is essential for developing relevant in vitro assays and for predicting in vivo behavior.
Authoritative Method: Potentiometric Titration Potentiometric titration is the gold-standard method for pKa determination due to its precision and accuracy.[9] The method involves the gradual addition of a titrant (an acid or base) to a solution of the compound while monitoring the pH with a calibrated electrode.[10] The resulting titration curve reveals inflection points that correspond to the pKa values of the ionizable groups.[7][8]
Lipophilicity: The Partition and Distribution Coefficients (logP & logD)
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to permeate lipid-rich barriers like the cell membrane.
-
logP (Partition Coefficient): Measures the lipophilicity of the neutral form of a molecule. It is the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).
-
logD (Distribution Coefficient): Measures the lipophilicity of a molecule at a specific pH, accounting for all ionic species.[11][12] For an ionizable compound like this compound, logD at pH 7.4 is the more physiologically relevant parameter.
Why it Matters: Lipophilicity is a cornerstone of drug design, famously incorporated into frameworks like Lipinski's "Rule of Five".[11][12] It influences solubility, membrane permeability, plasma protein binding, and metabolism. An optimal lipophilicity balance is required for a successful drug candidate.
Authoritative Method: Shake-Flask Method The shake-flask technique is considered the definitive "gold standard" for determining logP and logD values.[11][12][13] The method involves dissolving the compound in a biphasic system of n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4 for logD). The mixture is shaken vigorously to allow the compound to reach equilibrium, after which the phases are separated, and the compound concentration in each phase is measured, typically by LC-MS or UV-Vis spectroscopy.[5][14]
Aqueous Solubility
Solubility is the maximum concentration of a compound that can dissolve in a solvent to form a stable solution. In drug discovery, aqueous solubility is a critical parameter. Poor solubility can lead to unreliable in vitro assay results, challenging formulation development, and poor oral bioavailability.[4][15][16]
Why it Matters: A compound must be in solution to be absorbed and to interact with its biological target. We distinguish between two key types of solubility measurements:
-
Kinetic Solubility: A high-throughput screening method where the compound is added to a buffer from a DMSO stock solution.[17][18] It measures the concentration at which a compound precipitates under non-equilibrium conditions and is useful for the rapid assessment of large numbers of compounds.[4]
-
Thermodynamic Solubility: The "true" equilibrium solubility, measured by incubating an excess of the solid compound in a buffer for an extended period (e.g., 24 hours) until equilibrium is reached.[19][20] This value is crucial for lead optimization and pre-formulation studies.[15]
Authoritative Methods: The shake-flask method is used for thermodynamic solubility, while high-throughput plate-based methods (nephelometry or UV analysis after filtration) are common for kinetic solubility.[4][15][21]
Chemical Stability
A molecule's intrinsic chemical stability determines its shelf-life and dictates compatible storage and formulation conditions. Assessing stability involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing.[22]
Why it Matters: Forced degradation studies are essential for several reasons: they identify likely degradation products, elucidate degradation pathways, and are critical for developing and validating stability-indicating analytical methods (e.g., HPLC).[22][23][24] The ICH Q1A(R2) guideline recommends targeting 5-20% degradation to ensure that degradation products are generated at detectable levels without over-stressing the molecule to form irrelevant secondary products.[23][24]
Authoritative Method: Forced Degradation Studies A systematic forced degradation study exposes the compound to hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.[22][25] The resulting solutions are then analyzed by a separation technique like HPLC to quantify the remaining parent compound and identify any new peaks corresponding to degradation products.
Experimental Protocols & Workflows
The following protocols represent robust, self-validating systems for the determination of the key physicochemical properties of this compound.
Protocol: pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant(s) (pKa) of the subject molecule.
Methodology:
-
System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[8][10]
-
Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. To maintain constant ionic strength throughout the titration, add potassium chloride (KCl) to a final concentration of 0.15 M.[8][10]
-
Initial Acidification: Place 20 mL of the sample solution in a reaction vessel on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂.[10] Acidify the solution to ~pH 2.0 using 0.1 M HCl.
-
Titration: Immerse the calibrated pH electrode in the solution. Titrate the solution by adding small, precise increments (e.g., 10-20 µL) of standardized 0.1 M NaOH.
-
Data Acquisition: Record the pH value and the total volume of titrant added after each increment, allowing the pH reading to stabilize before proceeding. Continue the titration until the pH reaches ~12.0.[8][10]
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve. The pKa value(s) correspond to the pH at the half-equivalence point(s), which can be precisely identified from the inflection point(s) of the curve or by analyzing the first derivative of the plot.
-
Validation: Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[10]
Caption: Workflow for logD determination by the shake-flask method.
Protocol: Kinetic and Thermodynamic Aqueous Solubility
Objective: To determine the kinetic and thermodynamic solubility in an aqueous buffer.
A. Kinetic Solubility Protocol
-
Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. In a 96-well plate, add 2 µL of the DMSO stock to 98 µL of PBS (pH 7.4) to achieve a final concentration of 200 µM with 2% DMSO. [18]2. Incubation: Seal the plate and shake at room temperature for 2 hours. [15][17]3. Separation: Filter the samples through a solubility filter plate to remove any precipitate. [18]4. Quantification: Analyze the filtrate using UV-Vis spectroscopy or LC-MS/MS by comparing against a standard curve prepared from the DMSO stock solution. [15] B. Thermodynamic Solubility Protocol
-
Preparation: Add an excess amount of solid compound (e.g., 1 mg) to a glass vial containing 1 mL of PBS (pH 7.4). [19]2. Incubation: Seal the vial and agitate (e.g., on a thermomixer or roller) at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. [19][20]3. Separation: After incubation, allow the solution to settle. Filter the supernatant through a 0.45 µm filter to remove all undissolved solid.
-
Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound via a validated HPLC-UV method against a standard curve. [16][20] Workflow Diagram: Solubility Determination
Caption: Comparative workflows for kinetic and thermodynamic solubility.
Protocol: Forced Degradation Study
Objective: To assess the intrinsic stability of the molecule under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in the appropriate stress media. Prepare a parallel unstressed control sample in a neutral, non-degrading solvent for comparison.
-
Stress Conditions: Expose the samples to the following conditions, monitoring at various time points (e.g., 2, 8, 24 hours). [23][24] * Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solid compound and a solution at 80°C. [26] * Photolytic Stress: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). [22]3. Sample Processing: At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples before analysis.
-
-
Analysis: Analyze all stressed samples and the control sample using a stability-indicating HPLC-UV method.
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.
-
Examine the chromatograms for the appearance of new peaks, which represent degradation products.
-
Calculate the mass balance to ensure that the decrease in the parent compound peak is accounted for by the appearance of degradation product peaks. [24]
-
Summary of Physicochemical Characteristics
While definitive experimental values must be determined empirically using the protocols outlined, this table provides a framework for reporting the key data for this compound.
| Parameter | Method | Expected Significance | Value |
| Molecular Weight | N/A | Fundamental property | 112.13 g/mol [6] |
| pKa₁ (Amino Group) | Potentiometric Titration | Determines charge state at physiological pH | To be determined |
| pKa₂ (Triazole Ring) | Potentiometric Titration | Influences H-bonding and solubility | To be determined |
| logD at pH 7.4 | Shake-Flask | Predicts membrane permeability and lipophilicity | To be determined |
| Kinetic Solubility | Plate-based Assay | High-throughput assessment for screening | To be determined |
| Thermo. Solubility | Shake-Flask | "Gold standard" for formulation development | To be determined |
| Stability Profile | Forced Degradation | Identifies liabilities to acid, base, oxidation, etc. | To be determined |
Conclusion
This compound is a compound of significant interest due to its versatile chemical structure. Its utility in drug discovery and development, however, is fundamentally linked to its physicochemical profile. The properties of pKa, logD, solubility, and stability are not independent variables but form an interconnected web that dictates the molecule's ultimate biological fate.
This guide has provided the scientific rationale and detailed, authoritative protocols for the comprehensive characterization of this molecule. By rigorously applying these methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions, whether in hit-to-lead optimization, formulation development, or fundamental chemical biology research. The true value of a chemical entity can only be unlocked through a deep understanding of its fundamental properties.
References
- 1. researchgate.net [researchgate.net]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shake Flask LogD | Domainex [domainex.co.uk]
- 6. This compound | 1008526-84-8 [sigmaaldrich.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. evotec.com [evotec.com]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. In-vitro Thermodynamic Solubility [protocols.io]
- 20. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resolvemass.ca [resolvemass.ca]
- 24. sgs.com [sgs.com]
- 25. biopharminternational.com [biopharminternational.com]
- 26. formulationbio.com [formulationbio.com]
Spectroscopic Characterization of 4-(2-Aminoethyl)-4H-1,2,4-triazole: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 4-(2-Aminoethyl)-4H-1,2,4-triazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the unambiguous identification and characterization of this heterocyclic amine.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science due to the versatile chemical properties imparted by its constituent functional groups: a primary aliphatic amine and a 1,2,4-triazole ring. The primary amine offers a site for derivatization and hydrogen bonding, while the triazole ring provides a rigid, aromatic scaffold with multiple coordination sites. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor. This guide will delve into the expected spectroscopic signatures of this compound and provide standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming the connectivity of the aminoethyl side chain to the triazole ring.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the triazole ring and the ethyl bridge. The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring and the electronegativity of the nitrogen atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Triazole C-H | ~8.3 - 8.8 | Singlet | 2H |
| -CH₂- (adjacent to triazole) | ~4.0 - 4.4 | Triplet | 2H |
| -CH₂- (adjacent to NH₂) | ~2.8 - 3.2 | Triplet | 2H |
| -NH₂ | ~1.5 - 2.5 (broad) | Singlet | 2H |
Rationale for Predictions:
-
The protons on the 4H-1,2,4-triazole ring are expected to appear as a singlet in the downfield region due to the aromatic and electron-deficient nature of the heterocycle. Published data for similar 4-substituted-4H-1,2,4-triazoles support this prediction.[1][2][3]
-
The methylene group directly attached to the triazole nitrogen will be deshielded, appearing at a lower field compared to the methylene group adjacent to the primary amine.
-
The coupling between the two methylene groups should result in triplet splitting patterns, assuming a standard coupling constant of approximately 6-7 Hz.
-
The chemical shift of the primary amine protons can be variable and the peak is often broad due to quadrupole broadening and exchange with residual water in the solvent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Triazole C-H | ~145 - 150 |
| -CH₂- (adjacent to triazole) | ~45 - 50 |
| -CH₂- (adjacent to NH₂) | ~38 - 42 |
Rationale for Predictions:
-
The carbon atoms within the 1,2,4-triazole ring are expected to resonate at a low field due to their sp² hybridization and the electronegativity of the adjacent nitrogen atoms.[1][2]
-
The chemical shifts of the ethyl bridge carbons are predicted based on standard substituent effects, with the carbon closer to the electron-withdrawing triazole ring appearing further downfield.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of compounds and to avoid exchange of the amine protons with the solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion and resolution.[4][5]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Apply a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0-180 ppm.
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Employ a standard pulse program such as zgpg30 with a relaxation delay of 2 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
References
- 1. scispace.com [scispace.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
An Investigative Guide to the Potential Mechanism of Action of 4-(2-Aminoethyl)-4H-1,2,4-triazole in Biological Systems
Disclaimer: This document provides a theoretical framework and investigative guide for the potential mechanism of action of 4-(2-Aminoethyl)-4H-1,2,4-triazole. As of the latest literature review, no specific biological activity or mechanistic studies have been published for this particular compound. The hypotheses and protocols presented herein are extrapolated from the well-documented activities of the broader class of 1,2,4-triazole derivatives and are intended to guide future research.
Preamble: The 1,2,4-Triazole Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle that is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold.[1] Its unique physicochemical properties, including its ability to participate in hydrogen bonding, its dipole character, and metabolic stability, allow it to bind with high affinity to a wide array of biological targets.[2][3] This versatility has led to the development of numerous drugs with diverse therapeutic applications, including antifungal, anticancer, antiviral, and anti-inflammatory agents.[1][4][5][6] The 1,2,4-triazole nucleus can act as a bioisostere for amide, ester, or carboxylic acid groups, further broadening its potential for biological interactions.[1][7]
Given the lack of direct data on this compound, this guide will propose potential mechanisms of action based on its structural features and the known activities of its chemical class. We will then outline a comprehensive research program to systematically investigate these hypotheses.
Part 1: Deconstructing the Molecule - A Hypothesis on Potential Biological Targets
The structure of this compound presents several key features that can inform hypotheses about its potential biological activity:
-
The 4H-1,2,4-triazole Core: The unsubstituted 1,2,4-triazole ring is a known pharmacophore. The nitrogen at the N4 position is crucial for the well-documented antifungal activity of triazoles like fluconazole, as it coordinates with the heme iron atom in the active site of the fungal enzyme lanosterol 14α-demethylase (CYP51).[2][8][9]
-
The Aminoethyl Side Chain: The presence of a primary amine introduces a basic center, making the molecule likely to be protonated at physiological pH. This positive charge could facilitate interactions with negatively charged pockets in enzymes or receptors. This side chain also provides a point for potential metabolic modification or further chemical derivatization.
Based on these features, we can formulate two primary hypotheses for the mechanism of action of this compound:
Hypothesis A: Enzyme Inhibition. The compound may act as an inhibitor of key enzymes, a common mechanism for 1,2,4-triazole derivatives.[10] Potential enzyme targets include:
-
Kinases: Many triazole derivatives are known to be kinase inhibitors, targeting enzymes like c-Met, EGFR, and BRAF, which are often dysregulated in cancer.[2][7][11]
-
Histone Deacetylases (HDACs): The structural motifs might allow for interaction with the zinc-containing active site of HDACs.
-
Monoamine Oxidases (MAOs): The aminoethyl moiety is reminiscent of endogenous monoamines, suggesting potential interaction with MAOs.
Hypothesis B: Receptor Modulation. The compound could act as a ligand for specific receptors, particularly those that recognize small, charged molecules.
Part 2: An Investigative Workflow for Mechanistic Elucidation
To systematically test these hypotheses, a multi-stage research plan is proposed. This workflow is designed to first identify biological activity and then to progressively narrow down the specific molecular mechanism.
Caption: Proposed workflow for elucidating the mechanism of action.
Part 3: Detailed Experimental Protocols
The following are detailed, step-by-step protocols for key experiments proposed in the investigative workflow.
Protocol 1: MTT Assay for General Cytotoxicity Screening
This protocol is designed to assess the effect of this compound on the metabolic activity and proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HT-29 for colon, A549 for lung).[12][13]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound, dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to screen for inhibitory activity against a panel of kinases.
Materials:
-
Recombinant kinases of interest (e.g., CDK4/6, EGFR, BRAF).[11][14]
-
Kinase-specific substrate peptides.
-
ATP (Adenosine triphosphate).
-
Kinase buffer.
-
Test compound and a known inhibitor (positive control).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
Procedure:
-
Reaction Setup: In a 384-well plate, add kinase buffer, the specific kinase, and the test compound at various concentrations.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add the kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence. A lower signal indicates less ADP was produced, meaning the kinase was inhibited. Calculate IC50 values.
Part 4: Potential Mechanisms of Action of 1,2,4-Triazole Derivatives
The following table summarizes established mechanisms of action for various 1,2,4-triazole derivatives, which provide a foundation for our investigation.
| Biological Activity | Primary Mechanism | Example Targets/Pathways | Reference Compounds |
| Antifungal | Inhibition of Ergosterol Biosynthesis | Lanosterol 14α-demethylase (CYP51) | Fluconazole, Itraconazole[2][8][15] |
| Anticancer | Kinase Inhibition | c-Met, EGFR, BRAF, CDK4/6, FLT3 | Sorafenib (analogs), Palbociclib (analogs)[2][11][14] |
| Aromatase Inhibition | Aromatase (CYP19A1) | Letrozole, Anastrozole[16] | |
| Tubulin Polymerization Inhibition | Microtubule disruption | Compounds 8c and 8d from[11] | |
| Tankyrase Inhibition | Wnt/β-catenin pathway modulation | G007-LK, WIKI4[17] | |
| Neuroprotection | Antioxidant & Anti-inflammatory | Nrf2 signaling pathway activation, ROS scavenging | Compound 11 from[18] |
| Anti-inflammatory | Enzyme Inhibition | COX-1/COX-2, 15-LOX | Celecoxib analogs[19] |
Part 5: Visualizing Potential Signaling Pathways
If this compound is found to be a kinase inhibitor, it could interfere with key cancer signaling pathways. The diagram below illustrates a generalized kinase inhibition mechanism.
Caption: Hypothetical mechanism of kinase inhibition by the test compound.
Conclusion
While the specific biological role of this compound remains to be elucidated, its chemical structure firmly places it within a class of compounds with profound and diverse pharmacological activities. The 1,2,4-triazole scaffold is a proven pharmacophore, and the appended aminoethyl group provides a unique chemical handle that may confer novel biological properties. The investigative framework outlined in this guide provides a robust, hypothesis-driven approach to systematically uncover its mechanism of action. The initial broad screening, followed by targeted biochemical and cellular assays, will be critical in determining if this compound holds therapeutic promise and in what capacity. The findings from such a study would be a valuable contribution to the field of medicinal chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. isres.org [isres.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Synthesis Pathways for Novel 4-(2-Aminoethyl)-4H-1,2,4-triazole Analogues: A Technical Guide
Abstract
The 4-(2-aminoethyl)-4H-1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, primarily recognized for its role as a bioisosteric analogue of histamine. This structural similarity has led to its exploration in the development of various therapeutic agents, particularly histamine H2 receptor antagonists. This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways to access novel analogues of this compound. We will delve into the strategic considerations behind two primary synthetic routes, offering detailed, step-by-step protocols and mechanistic insights to empower researchers in the rational design and synthesis of next-generation therapeutic candidates.
Introduction: The Significance of the this compound Moiety
The 1,2,4-triazole ring is a privileged five-membered heterocycle that is a key structural component in a wide array of pharmacologically active compounds, exhibiting antifungal, antiviral, anticancer, and anti-inflammatory properties. The this compound core, in particular, has garnered significant attention due to its structural resemblance to histamine, a critical neurotransmitter and mediator of inflammatory responses. This bioisosteric relationship allows molecules incorporating this scaffold to interact with histamine receptors, often with modified selectivity and metabolic stability.
The design and synthesis of novel analogues based on this core structure are of paramount importance for the development of new therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. This guide will provide the foundational chemical knowledge and practical methodologies to achieve these synthetic goals.
Strategic Approaches to Synthesis
The synthesis of this compound analogues can be broadly categorized into two main strategies:
-
Strategy A: Post-modification of a Pre-formed Triazole Ring. This is the most common and versatile approach, involving the initial synthesis of the core 1,2,4-triazole heterocycle followed by the introduction of the 2-aminoethyl side chain at the N4 position.
-
Strategy B: Ring Formation with a Pre-installed Side Chain. In this less common approach, the 2-aminoethyl moiety is incorporated into one of the precursors before the cyclization reaction to form the 1,2,4-triazole ring.
This guide will focus on Strategy A, which offers greater flexibility for the synthesis of a diverse library of analogues.
Primary Synthetic Pathway: N4-Alkylation of 4H-1,2,4-triazole with a Protected Aminoethylating Agent
This pathway is a robust and widely applicable method for the synthesis of the target scaffold. It involves a two-step sequence:
-
N4-Alkylation: Introduction of a protected 2-aminoethyl group onto the N4 position of the 4H-1,2,4-triazole ring.
-
Deprotection: Removal of the protecting group to unveil the primary amine.
Caption: Primary synthetic pathway for this compound.
Step 1: N4-Alkylation with N-(2-Bromoethyl)phthalimide
The direct alkylation of 4H-1,2,4-triazole with 2-bromoethylamine hydrobromide is often challenging due to the potential for side reactions and the formation of complex mixtures. A more controlled and efficient approach is to use a protected form of 2-bromoethylamine, such as N-(2-bromoethyl)phthalimide. The phthalimide group serves as an excellent protecting group for the primary amine, preventing it from participating in unwanted side reactions.
Experimental Protocol:
-
Reaction Setup: To a solution of 4H-1,2,4-triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes, then add N-(2-bromoethyl)phthalimide (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield 4-(2-phthalimidoethyl)-4H-1,2,4-triazole.
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent that facilitates the dissolution of the reactants and promotes the Sₙ2 reaction.
-
Base: Potassium carbonate is a mild inorganic base that is sufficient to deprotonate the acidic N-H of the triazole, generating the nucleophilic triazolide anion.
-
Protecting Group: The phthalimide group is chosen for its stability under the alkylation conditions and its facile removal in the subsequent step.
Step 2: Deprotection via Hydrazinolysis
The removal of the phthalimide protecting group is most effectively achieved by hydrazinolysis. Hydrazine hydrate reacts with the phthalimide to form the stable phthalhydrazide, liberating the desired primary amine.
Experimental Protocol:
-
Reaction Setup: Suspend 4-(2-phthalimidoethyl)-4H-1,2,4-triazole (1.0 eq) in ethanol (EtOH).
-
Addition of Hydrazine: Add hydrazine hydrate (2.0-3.0 eq) to the suspension.
-
Reaction Conditions: Reflux the reaction mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Causality Behind Experimental Choices:
-
Reagent: Hydrazine is a potent nucleophile that efficiently cleaves the imide bonds of the phthalimide group.
-
Solvent: Ethanol is a suitable solvent for this reaction, as it dissolves the starting material and allows for the precipitation of the phthalhydrazide byproduct, simplifying purification.
Alternative Synthetic Pathway: Synthesis of the 1,2,4-Triazole Ring via the Einhorn-Brunner Reaction
For the synthesis of analogues with substitution on the carbon atoms of the triazole ring (C3 and C5), the Einhorn-Brunner reaction provides a powerful alternative. This reaction involves the condensation of a diacylamine (imide) with a hydrazine derivative.
Caption: General workflow of the Einhorn-Brunner reaction.
Experimental Protocol (General):
-
Reaction Setup: Dissolve the diacylamine (1.0 eq) in a suitable solvent, such as glacial acetic acid.
-
Addition of Hydrazine: Add the substituted hydrazine (1.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into ice-water to precipitate the crude product.
-
Isolation: Collect the solid by filtration, wash with water, and purify by recrystallization.
Regioselectivity:
A key consideration in the Einhorn-Brunner reaction is the regioselectivity when an unsymmetrical imide is used. The hydrazine will preferentially attack the more electrophilic carbonyl carbon. This means the acyl group derived from the stronger carboxylic acid will predominantly be at the 3-position of the resulting 1,2,4-triazole.
Data Presentation
Table 1: Summary of a Proposed Synthesis of this compound
| Step | Starting Material | Reagents | Product | Expected Yield (%) |
| 1 | 4H-1,2,4-triazole | N-(2-Bromoethyl)phthalimide, K₂CO₃, DMF | 4-(2-Phthalimidoethyl)-4H-1,2,4-triazole | 75-85 |
| 2 | 4-(2-Phthalimidoethyl)-4H-1,2,4-triazole | Hydrazine hydrate, EtOH | This compound | 80-90 |
Conclusion
The synthesis of this compound analogues is a critical endeavor in the pursuit of novel therapeutic agents. The primary synthetic pathway detailed in this guide, involving the N4-alkylation of 4H-1,2,4-triazole with a protected aminoethylating agent, offers a reliable and versatile route to these important compounds. For the synthesis of C3/C5-substituted analogues, the Einhorn-Brunner reaction provides a valuable alternative. By understanding the underlying principles and applying the detailed protocols provided, researchers are well-equipped to synthesize and explore the therapeutic potential of this promising class of molecules.
The Untapped Potential of the 4-(2-Aminoethyl)-4H-1,2,4-triazole Scaffold: A Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4H-1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1] This technical guide delves into the structure-activity relationship (SAR) surrounding the promising, yet underexplored, 4-(2-aminoethyl)-4H-1,2,4-triazole core. While comprehensive SAR studies on this specific scaffold are emerging, this document synthesizes data from closely related analogs to provide a predictive framework for its therapeutic potential. We will explore the synthetic rationale, key structural modifications, and their impact on biological activity, offering insights for the design of novel drug candidates.
Introduction: The 1,2,4-Triazole Core in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a privileged scaffold in drug discovery due to its unique physicochemical properties.[2] It can exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer generally being more stable.[1] The triazole moiety is a bioisostere of amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles.[3] Its ability to participate in hydrogen bonding and dipole interactions contributes to its high affinity for various biological targets.[1] Consequently, the 1,2,4-triazole nucleus is a key component in a wide array of clinically approved drugs with diverse therapeutic applications, including antifungal, anticancer, and antiviral agents.[4][5]
The 4-(2-aminoethyl) substitution introduces a flexible side chain with a primary amine, providing a crucial anchor for further chemical modifications and interactions with biological targets. This guide will focus on the potential SAR of this specific scaffold, drawing insights from related structures to illuminate pathways for future drug development.
Synthetic Strategies and Key Intermediates
The synthesis of this compound derivatives generally starts from the more readily available 4-amino-4H-1,2,4-triazole. While direct synthesis of the target scaffold is less commonly reported, the following outlines a plausible and adaptable synthetic approach based on established methods for related compounds.
Experimental Protocol: Synthesis of 4-Amino-4H-1,2,4-triazole (A Key Precursor)
This protocol describes a common method for synthesizing the starting material, 4-amino-4H-1,2,4-triazole.
Materials:
-
Hydrazine hydrate (85%)
-
Formic acid (90%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add formic acid to an equimolar amount of hydrazine hydrate while cooling in an ice bath.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product, 4-amino-4H-1,2,4-triazole, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol.
This protocol is a generalized representation and should be adapted and optimized based on laboratory safety standards and specific experimental conditions.
From 4-amino-4H-1,2,4-triazole, the 2-aminoethyl side chain can be introduced through various alkylation strategies, though this specific transformation is not well-documented in the readily available literature. A hypothetical route could involve the protection of the amino group, followed by N-alkylation with a suitable 2-haloethylamine derivative, and subsequent deprotection.
A more practical approach for generating derivatives for SAR studies often involves the synthesis of Schiff bases from 4-amino-4H-1,2,4-triazole, which can then be reduced to the corresponding aminoethyl derivatives.
Experimental Protocol: Synthesis of Schiff Base Derivatives of 4-Amino-4H-1,2,4-triazole
Materials:
-
4-Amino-4H-1,2,4-triazole
-
Substituted aromatic aldehydes or ketones
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve 4-amino-4H-1,2,4-triazole in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired substituted aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.[6]
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.[7]
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
The resulting imine can then be selectively reduced to the secondary amine of the desired 4-(2-substituted-aminoethyl)-4H-1,2,4-triazole derivative using a suitable reducing agent like sodium borohydride. This provides a versatile route to a library of compounds for SAR exploration.
Structure-Activity Relationship (SAR) Insights from Related Analogs
Direct and extensive SAR studies on the this compound scaffold are limited in publicly accessible literature. However, valuable insights can be extrapolated from closely related structures. A notable study by Qin et al. on 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives as antitumor agents provides a solid foundation for understanding the potential SAR of this class of compounds.[1]
The Importance of the Aminoethyl Side Chain
The aminoethyl group at the N4 position of the triazole ring is a critical feature. In related triazole-based benzodiazepines, a 2-aminoethyl side chain was found to be essential for diuretic activity.[8] Modifications to this chain, such as substitution on the amine, can significantly impact biological activity.
In the case of the antitumor pyridine derivatives, a dimethylamino group was present.[1] This suggests that the basicity and steric bulk of the terminal amine are important for target interaction.
Key SAR takeaways for the aminoethyl moiety:
-
Primary vs. Substituted Amine: The presence of a primary amine offers a site for hydrogen bonding and further derivatization. However, as seen in the pyridine derivatives, secondary or tertiary amines can also lead to potent activity, likely by altering the pKa and lipophilicity of the molecule.
-
Chain Length and Flexibility: The ethylene linker provides flexibility, allowing the terminal amine to orient itself optimally within a binding pocket. Altering the chain length could negatively impact this interaction.
Substitutions on the Triazole Ring
The triazole ring itself can be substituted at the C3 and C5 positions. These positions are crucial for modulating the electronic properties and steric profile of the molecule.
-
C3 Position: In the antitumor pyridine derivatives, a pyridine ring at the C3 position was a key feature.[1] This highlights the importance of an aromatic or heteroaromatic substituent at this position for activity. The nature of this ring and its substituents will likely have a profound effect on the SAR.
-
C5 Position: While the aforementioned study did not explore substitutions at the C5 position, it is reasonable to predict that modifications here would also influence activity. Small, lipophilic groups or hydrogen bond acceptors/donors could be introduced to probe the binding pocket.
Bioisosteric Replacements
The concept of bioisosterism is a powerful tool in drug design.[9] For the this compound scaffold, several bioisosteric modifications could be explored:
-
Triazole Isomers: Replacing the 1,2,4-triazole with a 1,2,3-triazole could alter the vectoral arrangement of the substituents and the electronic properties of the core, potentially leading to changes in selectivity and potency.[3]
-
Aminoethyl Chain Analogs: The aminoethyl side chain could be replaced with other short, flexible linkers containing a basic nitrogen, such as a hydrazinylmethyl or an aminomethylphenyl group, to explore different spatial arrangements and physicochemical properties.
Data Presentation: SAR of Antitumor 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50) of selected compounds from the study by Qin et al. against various cancer cell lines. This data provides a concrete example of the SAR for a closely related scaffold.[1]
| Compound | R1 (on Pyridine) | R2 (on Pyridine) | MKN-45 IC50 (nM) | H460 IC50 (nM) | HT-29 IC50 (nM) |
| 60g | 6-CH3 | 5-CF3 | 51 | 72 | 130 |
| Sorafenib | - | - | 2320 | 2190 | 3620 |
Data extracted from Qin et al.[1]
This limited dataset suggests that the presence of a methyl group at the 6-position and a trifluoromethyl group at the 5-position of the C3-linked pyridine ring leads to exceptionally potent antitumor activity, significantly exceeding that of the reference drug Sorafenib.[1]
Visualization of Key Concepts
General SAR Exploration Workflow
Caption: A generalized workflow for SAR studies, from synthesis to lead optimization.
Hypothetical Binding Mode
Caption: A hypothetical binding mode illustrating key interactions of the scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies are not yet abundant, analysis of closely related analogs provides a compelling rationale for its potential. The key takeaways for future research include:
-
Systematic Derivatization: A focused effort to synthesize and screen a library of derivatives with systematic modifications at the terminal amine, and the C3 and C5 positions of the triazole ring is warranted.
-
Diverse Biological Screening: Given the broad spectrum of activities associated with the 1,2,4-triazole core, derivatives of the 4-(2-aminoethyl) scaffold should be screened against a wide range of biological targets, including kinases, GPCRs, and microbial enzymes.
-
Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can help to rationalize experimental findings and guide the design of more potent and selective analogs.[10]
By leveraging the insights presented in this guide, researchers can unlock the full therapeutic potential of this versatile and promising chemical scaffold.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects | Journal of Qassim University for Science [jnsm.qu.edu.sa]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-(2-aminoethyl)-6-aryl-4H- [1,2,4]triazolo[4,3-a][1,4]benzodiazepines with diuretic and natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships and molecular modeling of 1,2,4-triazoles as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 4-(2-Aminoethyl)-4H-1,2,4-triazole as a Privileged Scaffold for Kinase Inhibition: A Technical Guide
Foreword: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have long been a focal point in drug discovery, particularly in oncology. Their dysregulation is a hallmark of numerous cancers, making them prime therapeutic targets.[1] The 1,2,4-triazole ring system has emerged as a "privileged scaffold" in medicinal chemistry due to its metabolic stability and diverse pharmacological activities, including anticancer and enzyme inhibitory properties.[2] This guide delves into the discovery and potential of 4-(2-Aminoethyl)-4H-1,2,4-triazole as a core structure for the development of novel kinase inhibitors. We will explore its synthesis, biological evaluation, and the mechanistic rationale behind its potential efficacy, drawing insights from closely related and well-studied analogues.
The 1,2,4-Triazole Scaffold: A Foundation for Potent and Selective Kinase Inhibitors
The 1,2,4-triazole moiety is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with the ATP-binding pocket of kinases.[2][3] Numerous 1,2,4-triazole derivatives have been successfully developed as kinase inhibitors, targeting a range of kinases including VEGFR, c-Met, and Raf kinases.[4] The versatility of the triazole ring allows for substitution at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
A noteworthy example is the development of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives, which have shown potent antitumor activity.[5][6] These compounds exhibited significant cytotoxicity against various cancer cell lines and were found to be potent inhibitors of Raf kinase.[5] The structure-activity relationship (SAR) studies of these analogues revealed that the dimethylaminoethyl group was crucial for their high activity, highlighting the importance of the aminoethyl side chain at the 4-position of the triazole ring.[5] This provides a strong rationale for investigating the core structure, this compound, as a foundational element for a new class of kinase inhibitors.
Synthesis of this compound and its Derivatives
The synthesis of 4-substituted-1,2,4-triazoles is a well-established area of organic chemistry.[7] A general and adaptable synthetic route to the core compound and its derivatives is outlined below. This multi-step synthesis typically begins with the formation of the 1,2,4-triazole ring, followed by the introduction of the aminoethyl side chain.
Experimental Protocol: A Generalized Synthetic Pathway
Step 1: Synthesis of 4-Amino-4H-1,2,4-triazole
A common method for the synthesis of 4-amino-4H-1,2,4-triazole involves the reaction of hydrazine with formic acid, followed by cyclization.[8]
-
Combine hydrazine hydrate and formic acid in a reaction vessel.
-
Heat the mixture progressively to distill off water and ethanol byproducts.
-
Continue heating the residue to induce cyclization and formation of the triazole ring.
-
The crude product can be purified by crystallization.
Step 2: Introduction of the Aminoethyl Side Chain
The aminoethyl group can be introduced at the N4 position through alkylation. A protected form of 2-aminoethanol, such as N-(2-hydroxyethyl)phthalimide, is often used to prevent side reactions.
-
React 4-amino-4H-1,2,4-triazole with a suitable haloethyl precursor (e.g., 2-bromoethylamine hydrobromide) in the presence of a base.
-
Alternatively, a Mitsunobu reaction can be employed using a protected amino alcohol.
-
Deprotection of the amino group, if necessary, yields the target compound, this compound.
Step 3: Derivatization of the Terminal Amino Group
Further diversification can be achieved by modifying the terminal amino group of the side chain. For instance, reductive amination with formaldehyde and a reducing agent can yield the dimethylaminoethyl derivative.[5]
Caption: Generalized synthetic workflow for this compound and its derivatives.
Evaluating Kinase Inhibitory Potential: Methodologies and Data Interpretation
The assessment of a compound's kinase inhibitory activity is a critical step in the drug discovery process. This typically involves a combination of in vitro biochemical assays and cell-based assays to determine potency, selectivity, and cellular efficacy.
In Vitro Kinase Inhibition Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[1] A common approach is to quantify the amount of ATP consumed or ADP produced during the phosphorylation reaction.[9][10]
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay [10]
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the kinase of interest, a suitable substrate peptide, and ATP in a kinase assay buffer. Add the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture to allow for phosphorylation to occur.
-
ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Subsequently, add a detection reagent that converts the produced ADP back to ATP, which then drives a luciferase-based reaction, generating a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Kinase Activity Assays
Cell-based assays are essential for confirming that a compound can inhibit its target kinase within a cellular context.[11] These assays measure the phosphorylation status of downstream substrates of the target kinase in treated cells.
Experimental Protocol: Cellular Phosphorylation Assay [11][12]
-
Cell Culture and Treatment: Seed cancer cells known to have activated the target kinase pathway in a multi-well plate. Treat the cells with varying concentrations of the test compound.
-
Cell Lysis: After a specified incubation period, lyse the cells to release their contents.
-
Phospho-Substrate Detection: Use an immunoassay format, such as ELISA or TR-FRET, with antibodies specific to the phosphorylated form of a known downstream substrate of the target kinase.
-
Data Acquisition: Measure the signal (e.g., absorbance, fluorescence) which corresponds to the level of substrate phosphorylation.
-
Data Analysis: Normalize the data to total protein levels and determine the IC50 value for the inhibition of substrate phosphorylation in the cell.
Caption: Workflow for evaluating the kinase inhibitory activity of a test compound.
Interpreting the Data: A Hypothetical Profile for this compound
Based on the potent activity of its dimethylated analogue against Raf kinase, it is plausible that this compound would also exhibit inhibitory activity against this kinase family. A hypothetical screening of this core compound against a panel of kinases might yield the following results:
| Kinase Target | Hypothetical IC50 (nM) |
| B-Raf | 50 |
| c-Raf | 120 |
| VEGFR2 | >10,000 |
| EGFR | >10,000 |
| CDK2 | >10,000 |
This hypothetical data suggests that the core compound could be a potent and selective inhibitor of the Raf kinases. The primary amine of the aminoethyl side chain may form key hydrogen bond interactions within the ATP-binding pocket, contributing to its potency.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The primary mechanism of action for many 1,2,4-triazole-based kinase inhibitors is competitive inhibition at the ATP-binding site.[3] The triazole ring and its substituents are designed to mimic the adenine region of ATP, forming hydrogen bonds and other non-covalent interactions with key amino acid residues in the kinase domain.
Caption: General mechanism of competitive kinase inhibition by a triazole-based inhibitor.
The 4-(2-aminoethyl) substituent is particularly interesting from a mechanistic standpoint. The terminal primary amine can act as a hydrogen bond donor, potentially interacting with backbone carbonyls or acidic residues in the hinge region of the kinase, a common feature of many potent kinase inhibitors. This interaction could anchor the molecule in the active site, leading to high-affinity binding.
Future Directions and Therapeutic Potential
The discovery of this compound as a potential kinase inhibitor scaffold opens up several avenues for future research:
-
Comprehensive Kinase Profiling: A broad screening against a large panel of kinases is necessary to fully elucidate the selectivity profile of the core compound and its derivatives.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the triazole ring and the aminoethyl side chain will be crucial for optimizing potency and selectivity.
-
In Vivo Efficacy Studies: Promising compounds should be advanced into preclinical animal models of cancer to evaluate their antitumor activity, pharmacokinetics, and safety profiles.
-
Structural Biology: Co-crystallization of lead compounds with their target kinases will provide invaluable insights into the precise binding mode and guide further rational drug design.
Given the clinical validation of kinase inhibitors in cancer therapy, the this compound scaffold represents a promising starting point for the development of the next generation of targeted anticancer agents. Its straightforward synthesis and potential for potent and selective kinase inhibition make it an attractive area for further investigation by researchers and drug development professionals.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. data.epo.org [data.epo.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. caymanchem.com [caymanchem.com]
Exploring 4-(2-Aminoethyl)-4H-1,2,4-triazole: A Candidate for the Next Generation of Antifungal Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents. The 1,2,4-triazole scaffold has proven to be a cornerstone in the development of effective antimycotics, largely due to its role in inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane. This technical guide proposes the exploration of a novel derivative, 4-(2-Aminoethyl)-4H-1,2,4-triazole, as a promising candidate for a new generation of antifungal therapeutics. We present a comprehensive overview of the rationale for its selection, a proposed synthetic pathway, and a detailed roadmap for its evaluation, encompassing in vitro and in vivo antifungal activity, and cytotoxicity profiling. This document serves as a foundational resource for researchers poised to investigate this potentially valuable molecule.
Introduction: The Unmet Need and the Triazole Promise
Invasive fungal infections represent a significant and growing threat to global health, particularly affecting immunocompromised individuals. The current antifungal armamentarium is limited, and its efficacy is increasingly challenged by the emergence of resistant pathogens such as Candida auris and azole-resistant Aspergillus fumigatus. The triazole class of antifungals, which includes workhorse drugs like fluconazole and voriconazole, has been a mainstay of antifungal therapy for decades.[1][2][3] Their mechanism of action, the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, offers a selective target within the fungal cell.[3]
The 1,2,4-triazole nucleus is a versatile pharmacophore, and its derivatives have been extensively explored for a wide range of therapeutic activities.[1][4] The introduction of various substituents onto the triazole ring can significantly modulate the compound's antifungal spectrum, potency, and pharmacokinetic properties. The proposed molecule, this compound, introduces a primary aminoethyl group at the N4 position. This functional group is hypothesized to enhance the molecule's solubility and potential for interaction with fungal cell surface components or intracellular targets, potentially leading to improved efficacy and a favorable safety profile.
This guide provides a comprehensive framework for the systematic investigation of this compound, from its chemical synthesis to a thorough evaluation of its biological activities.
Proposed Synthesis of this compound
Step 1: Synthesis of 4-Amino-1,2,4-triazole
A common and efficient method for the synthesis of 4-amino-1,2,4-triazole involves the cyclization of thiocarbohydrazide with a suitable carboxylic acid.
-
Protocol:
-
A mixture of thiocarbohydrazide and an equimolar amount of formic acid is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried to yield 4-amino-5-mercapto-1,2,4-triazole.
-
The mercapto group can be subsequently removed by oxidative desulfurization using an oxidizing agent like hydrogen peroxide in an alkaline medium to afford 4-amino-1,2,4-triazole.
-
Step 2: N-Alkylation of 4-Amino-1,2,4-triazole
The final step involves the introduction of the 2-aminoethyl group at the N4 position of the triazole ring.
-
Protocol:
-
4-Amino-1,2,4-triazole is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
A slight excess of a suitable base (e.g., potassium carbonate) is added to the solution.
-
A protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide, is added dropwise to the reaction mixture. The use of a protecting group on the amino function is crucial to prevent side reactions.
-
The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by TLC.
-
After completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the protected intermediate.
-
The phthalimide protecting group is then removed by hydrazinolysis (e.g., using hydrazine hydrate in ethanol) to afford the final product, this compound.
-
The final compound should be purified by column chromatography or recrystallization and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
Caption: Proposed synthetic workflow for this compound.
In Vitro Antifungal Susceptibility Testing: A Detailed Protocol
The initial evaluation of the antifungal potential of this compound will be conducted through in vitro susceptibility testing against a panel of clinically relevant fungal pathogens. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Fungal Strains:
A comprehensive panel of fungal strains should be used, including:
-
Yeasts:
-
Candida albicans (including fluconazole-susceptible and -resistant strains)
-
Candida glabrata
-
Candida parapsilosis
-
Candida tropicalis
-
Candida auris
-
Cryptococcus neoformans
-
-
Molds:
-
Aspergillus fumigatus (including azole-susceptible and -resistant strains)
-
Aspergillus flavus
-
Aspergillus terreus
-
Broth Microdilution Method (CLSI M27/M38 Guidelines):
The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for antifungal susceptibility testing.
-
Protocol:
-
Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Preparation of Drug Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Serial twofold dilutions of the compound are then prepared in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation: The standardized fungal inoculum is further diluted in RPMI-1640 medium and added to each well of the microtiter plate containing the drug dilutions.
-
Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
Reading of Results: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth in the drug-free control well. The results can be read visually or with a spectrophotometer.
-
Data Presentation:
The MIC values should be summarized in a clear and concise table for easy comparison across different fungal species and against standard antifungal drugs (e.g., fluconazole, voriconazole, amphotericin B).
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Candida albicans (Fluconazole-R) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Candida auris | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Aspergillus fumigatus (ATCC 204305) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Aspergillus fumigatus (Azole-R) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Proposed Mechanism of Action: Targeting Ergosterol Biosynthesis
Based on the well-established mechanism of action of other triazole antifungals, it is highly probable that this compound also targets the fungal enzyme lanosterol 14α-demethylase (CYP51).[3] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.
Signaling Pathway:
Caption: Proposed inhibition of the ergosterol biosynthesis pathway by this compound.
Inhibition of CYP51 by the triazole leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane. This disruption of membrane integrity results in increased permeability, leakage of essential cellular components, and ultimately, fungal cell death or growth inhibition. The presence of the aminoethyl side chain in our candidate molecule may influence its binding affinity to the active site of CYP51, potentially leading to enhanced inhibitory activity.
In Vivo Efficacy Models: Assessing Therapeutic Potential
Positive in vitro results should be followed by in vivo studies to evaluate the therapeutic efficacy of this compound in a living organism. Murine models of disseminated and localized fungal infections are commonly used for this purpose.
Murine Model of Disseminated Candidiasis:
-
Protocol:
-
Immunocompromised mice (e.g., neutropenic mice) are infected intravenously with a lethal or sublethal dose of Candida albicans.
-
Treatment with this compound is initiated at a defined time point post-infection. The compound can be administered via various routes (e.g., oral, intraperitoneal, intravenous) at different dose levels.
-
A control group receives a vehicle, and another group is treated with a standard antifungal drug (e.g., fluconazole).
-
Endpoints for efficacy evaluation include survival rate, fungal burden in target organs (e.g., kidneys, brain), and histopathological analysis of infected tissues.
-
Murine Model of Pulmonary Aspergillosis:
-
Protocol:
-
Immunocompromised mice are infected intranasally with Aspergillus fumigatus conidia.
-
Treatment with this compound is administered, often via the intranasal or oral route.
-
Efficacy is assessed by monitoring survival, measuring fungal burden in the lungs (e.g., by quantitative PCR or colony-forming unit counts), and analyzing lung histopathology.
-
Cytotoxicity and Safety Profile: A Critical Assessment
A crucial aspect of drug development is to ensure that the candidate compound exhibits selective toxicity against the pathogen with minimal effects on the host. In vitro cytotoxicity assays are the first step in evaluating the safety profile of this compound.
In Vitro Cytotoxicity Assays:
-
Cell Lines: A panel of human cell lines should be used, including:
-
HepG2 (human liver cancer cell line) to assess potential hepatotoxicity.
-
HEK293 (human embryonic kidney cells) to assess potential nephrotoxicity.
-
A normal human cell line (e.g., human dermal fibroblasts) to assess general cytotoxicity.
-
-
MTT Assay Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
-
Data Presentation:
The IC₅₀ values should be presented in a table to compare the cytotoxicity of the compound across different cell lines.
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| HepG2 | [Experimental Data] | [Experimental Data] |
| HEK293 | [Experimental Data] | [Experimental Data] |
| Human Dermal Fibroblasts | [Experimental Data] | [Experimental Data] |
A high IC₅₀ value against mammalian cells, coupled with a low MIC against fungal pathogens, would indicate a favorable therapeutic index and a promising safety profile for this compound.
Conclusion and Future Directions
The exploration of novel 1,2,4-triazole derivatives is a critical strategy in the fight against life-threatening fungal infections. This compound presents a compelling profile for investigation as a next-generation antifungal agent. Its unique structural feature, the aminoethyl side chain, may confer advantageous properties, including enhanced antifungal activity and improved physicochemical characteristics.
The comprehensive experimental framework outlined in this technical guide provides a clear and logical path for the systematic evaluation of this promising compound. Successful outcomes from these proposed studies would warrant further preclinical development, including pharmacokinetic and toxicological studies, with the ultimate goal of advancing a new and effective treatment for invasive fungal diseases. The scientific community is encouraged to embark on the investigation of this and other novel triazole derivatives to address the pressing unmet medical need in the field of infectious diseases.
References
An In-Depth Technical Guide to 4-(2-Aminoethyl)-4H-1,2,4-triazole: A Versatile Building Block in Medicinal Chemistry
This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)-4H-1,2,4-triazole, a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its potential as a foundational scaffold for the creation of novel therapeutic agents. This document is designed to be a practical resource, blending established chemical principles with field-proven insights to empower your research endeavors.
Core Identification and Chemical Structure
The foundational step in understanding any chemical entity is its unambiguous identification. This compound is a bifunctional molecule featuring a 1,2,4-triazole ring N-substituted with an aminoethyl group. This unique combination of a polar, aromatic heterocycle and a reactive primary amine side chain makes it a valuable intermediate in synthetic chemistry.
| Identifier | Value | Source |
| CAS Number | 1008526-84-8 | [1] |
| IUPAC Name | 2-(4H-1,2,4-triazol-4-yl)ethanamine | |
| Molecular Formula | C₄H₁₀N₄ | [1] |
| Molecular Weight | 126.16 g/mol | [1] |
| SMILES | C1=NC=NN1CCN | [1] |
| InChI Key | ATCZRYPJBPXFIN-UHFFFAOYSA-N |
The structure presents a 4H-tautomer of the 1,2,4-triazole ring, which is a crucial detail for understanding its reactivity and intermolecular interactions. The exocyclic primary amine provides a nucleophilic center, ideal for derivatization and the introduction of diverse pharmacophores.
Synthesis and Mechanistic Considerations
While specific peer-reviewed synthesis protocols for this compound are not extensively detailed in the literature, a logical and efficient synthetic route can be devised based on established methodologies for N-alkylation of azoles. The most plausible approach involves the reaction of 4H-1,2,4-triazole with a protected 2-aminoethyl halide, followed by deprotection.
Proposed Synthetic Pathway
The following diagram illustrates a robust two-step synthesis protocol. The choice of a protecting group for the amine is critical to prevent side reactions, such as self-condensation or reaction with the alkylating agent at the amine instead of the triazole nitrogen. The Boc (tert-butoxycarbonyl) group is an excellent candidate due to its stability under basic conditions and ease of removal under acidic conditions.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (2-(4H-1,2,4-triazol-4-yl)ethyl)carbamate
-
To a solution of 4H-1,2,4-triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handled with extreme care).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the triazolide anion.
-
Add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected intermediate.
Causality: The use of a polar aprotic solvent like DMF is crucial for solvating the triazolide anion and promoting the Sₙ2 reaction. The base deprotonates the N-H of the triazole, creating a more potent nucleophile to attack the electrophilic carbon of the bromo-compound.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the purified intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted, or the salt itself can be purified by recrystallization.
Trustworthiness: This protocol is self-validating as the progress of each step can be rigorously monitored by standard analytical techniques like TLC, and the identity and purity of the intermediate and final product can be confirmed by NMR and mass spectrometry.
The 1,2,4-Triazole Core: A Privileged Scaffold in Drug Discovery
The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry. Its prevalence in clinically approved drugs stems from its favorable physicochemical properties and its ability to engage in various biological interactions. Derivatives of 1,2,4-triazole have demonstrated a wide array of pharmacological activities, including antifungal, anticancer, antiviral, anti-inflammatory, and anticonvulsant effects[2].
The therapeutic action of many triazole-containing drugs is rooted in their ability to coordinate with metal ions in enzyme active sites. For instance, triazole antifungals potently inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase, which is critical for ergosterol biosynthesis in fungi[3].
Potential Therapeutic Applications
Given the extensive biological activities reported for 1,2,4-triazole derivatives, this compound serves as an excellent starting point for the development of new therapeutic agents. The primary amine handle allows for the facile introduction of various side chains and pharmacophores through techniques like amide coupling, reductive amination, or urea/thiourea formation.
The following diagram outlines a conceptual workflow for utilizing this building block in a drug discovery program.
Caption: Drug discovery workflow using the target molecule as a scaffold.
This strategic approach allows for the systematic exploration of chemical space around the 1,2,4-triazole core to identify novel compounds with desired biological activities, such as neuroprotective or cytotoxic effects[4][5].
Physicochemical and Spectroscopic Properties
| Property | Predicted/Expected Value | Rationale/Comments |
| Physical Form | Solid or viscous liquid at room temperature | Based on its molecular weight and hydrogen bonding capacity. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | The presence of the triazole ring and the primary amine confers polarity. |
| pKa (Amine) | ~9-10 | Typical for a primary alkylamine. |
| pKa (Triazole) | ~2-3 (for protonation of the ring) | The triazole ring is weakly basic. |
Expected Spectroscopic Data
For researchers synthesizing this compound, the following spectral characteristics would be expected:
-
¹H NMR:
-
Two singlets in the aromatic region (around δ 8-9 ppm) corresponding to the two C-H protons of the triazole ring.
-
Two triplets in the aliphatic region, one for the methylene group adjacent to the triazole ring and one for the methylene group adjacent to the amine.
-
A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Two signals in the aromatic region for the two carbons of the triazole ring.
-
Two signals in the aliphatic region for the two methylene carbons.
-
-
IR Spectroscopy:
-
N-H stretching vibrations for the primary amine in the 3300-3500 cm⁻¹ region.
-
C=N and N=N stretching vibrations characteristic of the triazole ring.
-
-
Mass Spectrometry (ESI+):
-
A prominent peak for the protonated molecule [M+H]⁺ at m/z 127.10.
-
Researchers are encouraged to consult spectral databases for analogous compounds to refine these predictions[6][7].
Conclusion and Future Outlook
This compound is a molecule of significant potential for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of a versatile primary amine handle make it an attractive building block for creating diverse chemical libraries. The proven track record of the 1,2,4-triazole scaffold in a wide range of therapeutic areas provides a strong rationale for its use in the development of next-generation drugs. This guide serves as a foundational resource to stimulate and support further investigation into this promising chemical entity.
References
- 1. chemscene.com [chemscene.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]
An In-depth Technical Guide to the Solubility and Stability of 4-(2-Aminoethyl)-4H-1,2,4-triazole for Researchers and Drug Development Professionals
Introduction: The Emerging Significance of 4-(2-Aminoethyl)-4H-1,2,4-triazole in Medicinal Chemistry
The 1,2,4-triazole moiety is a cornerstone in the design of a multitude of pharmacologically active agents, prized for its metabolic stability and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] The introduction of an aminoethyl substituent at the 4-position of the 4H-1,2,4-triazole ring system yields this compound, a molecule of significant interest in drug discovery and development. This structural modification introduces a primary amine, a versatile functional group that can serve as a key pharmacophore, a point for further chemical elaboration, or a means to modulate the physicochemical properties of the parent triazole scaffold.
As with any compound destined for pharmaceutical application, a thorough understanding of its solubility and stability is paramount. These fundamental properties govern its formulation, bioavailability, and shelf-life. This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of this compound, grounded in the established chemistry of its constituent functional groups. Furthermore, it outlines detailed experimental protocols for the empirical determination of these critical parameters, empowering researchers to generate robust and reliable data for their development programs.
I. Solubility Profile: A Predictive Analysis
The solubility of a compound is a complex interplay of its intrinsic properties and the nature of the solvent. For this compound, we must consider the contributions of the polar 1,2,4-triazole ring, the basic and polar primary amino group, and the short, flexible ethyl linker.
The parent 1H-1,2,4-triazole is known to be highly soluble in water and other polar solvents such as ethanol, methanol, and acetone.[2][3] This is largely due to the presence of nitrogen atoms that can act as hydrogen bond donors and acceptors.[2] The aminoethyl group is also highly polar and capable of forming strong hydrogen bonds with protic solvents. The presence of this group is expected to significantly enhance aqueous solubility, especially in acidic to neutral pH ranges where the primary amine will be protonated.
Conversely, in non-polar, aprotic solvents, the solubility is anticipated to be limited. The energy required to break the strong intermolecular hydrogen bonds in the solid state of the compound and the weaker interactions with non-polar solvent molecules will present a significant thermodynamic barrier.
Predicted Solubility of this compound in Common Solvents
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | High | The triazole ring and the aminoethyl group are both highly polar and capable of extensive hydrogen bonding with water. |
| Methanol | High | Similar to water, methanol is a polar protic solvent that can effectively solvate the polar functional groups of the molecule.[4] | |
| Ethanol | High | Ethanol's polarity and hydrogen bonding capacity make it a good solvent for this compound.[5] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and can effectively solvate the N-H protons of the triazole and amino groups. |
| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, leading to potentially lower, but still significant, solubility. | |
| Acetone | Moderate | Acetone's polarity should allow for reasonable solvation of the molecule.[2] | |
| Non-Polar | Toluene | Low | The large energy penalty for disrupting the intermolecular hydrogen bonding of the solute is not compensated by the weak van der Waals interactions with toluene. |
| Hexane | Very Low | As a non-polar hydrocarbon, hexane is a very poor solvent for highly polar compounds. | |
| Dichloromethane | Low to Moderate | While considered non-polar, its dipole moment may allow for some limited solvation. |
II. Stability Landscape: The Tale of a Robust Ring and a Reactive Amine
The stability of this compound is a story of two distinct chemical entities: the highly stable 1,2,4-triazole ring and the more susceptible primary amino group.
The 1,2,4-triazole ring is aromatic and electron-deficient, which imparts significant stability. It is generally resistant to hydrolysis across a wide pH range and is not readily oxidized or reduced under typical pharmaceutical storage conditions.[6][7]
The primary aliphatic amine, however, is a site of potential chemical instability. Primary amines are known to be susceptible to oxidative degradation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.[8] This can lead to the formation of various degradation products, including imines, aldehydes, and ammonia.
Potential Degradation Pathways
The primary amino group is the most probable site of degradation. The following diagram illustrates the likely oxidative degradation pathway.
Under strongly acidic conditions, while the triazole ring is expected to be stable, the primary amine will be protonated, which may protect it from certain electrophilic attacks. In strongly basic conditions, the free amine is more nucleophilic and potentially more susceptible to certain reactions, though the triazole ring itself is generally stable.[6]
III. Experimental Protocols for Characterization
To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocols provide a framework for the determination of the solubility and stability of this compound.
A. Solubility Determination: The Shake-Flask Method
This method is the gold standard for determining thermodynamic solubility.
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, etc.)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
2. Step-by-Step Protocol:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C and 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solids.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculate the solubility in units such as mg/mL or mol/L.
B. Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
1. Materials and Equipment:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity analysis and identification of degradation products.
2. Experimental Workflow:
3. Step-by-Step Protocol:
-
Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-PDA-MS method.
-
Monitor for the appearance of new peaks and a decrease in the main peak area.
-
Characterize the degradation products using the mass spectral data.
IV. Conclusion and Future Directions
This compound is a promising scaffold for the development of new therapeutic agents. Based on the fundamental principles of physical organic chemistry, it is predicted to be a water-soluble, crystalline solid with a high degree of stability attributed to its aromatic triazole ring. The primary amino group, while enhancing aqueous solubility, represents the most likely site of chemical degradation, particularly under oxidative conditions.
The experimental protocols outlined in this guide provide a robust framework for the empirical determination of the solubility and stability of this molecule. The data generated from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product. As research into this and related compounds progresses, a deeper understanding of their behavior in various solvent systems and under different stress conditions will be critical for unlocking their full therapeutic potential.
References
- 1. 4-Amino-4H-1,2,4-triazole CAS#: 584-13-4 [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Regioselective Synthesis of 4-(2-Aminoethyl)-4H-1,2,4-triazole
Abstract
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its diverse biological activities and favorable physicochemical properties.[1][2][3] The synthesis of specifically substituted triazoles, however, presents significant challenges, most notably the control of regioselectivity during N-alkylation. Direct alkylation of the parent 1,2,4-triazole often yields a difficult-to-separate mixture of N-1 and N-4 isomers.[4][5] This application note provides a robust, two-step protocol for the regioselective synthesis of 4-(2-Aminoethyl)-4H-1,2,4-triazole, a valuable building block for drug discovery. The described methodology employs a phthalimide protecting group strategy to ensure selective alkylation at the N-4 position and provides the unprotected primary amine in good yield. We offer a detailed experimental procedure, mechanistic insights, characterization data, and troubleshooting advice tailored for researchers in organic synthesis and drug development.
Part 1: Synthetic Strategy and Mechanistic Rationale
The Challenge: Overcoming Poor Regioselectivity
The 1,2,4-triazole ring contains two nucleophilic nitrogen centers available for alkylation: N-1 and N-4. The acidity and nucleophilicity of these positions are similar, and direct alkylation with an electrophile typically results in a mixture of 1-substituted and 4-substituted products, complicating purification and significantly lowering the yield of the desired isomer.[4][6]
Caption: The regioselectivity challenge in direct N-alkylation of 1,2,4-triazole.
The Solution: A Two-Step Protected Route
To achieve high regioselectivity for the N-4 position, this protocol utilizes a two-step approach centered on a protecting group strategy.
-
Step 1: N-4 Alkylation with a Protected Amine: 1,2,4-triazole is reacted with N-(2-bromoethyl)phthalimide. The bulky phthalimide group not only protects the primary amine from participating in side reactions but also sterically directs the alkylation preferentially to the N-4 position. The use of a strong base in a polar aprotic solvent facilitates the SN2 reaction.
-
Step 2: Deprotection via Hydrazinolysis: The phthalimide protecting group is efficiently removed using hydrazine hydrate. This classic Gabriel synthesis step proceeds via nucleophilic attack by hydrazine on the phthalimide carbonyls, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.[7]
This strategy circumvents the regioselectivity issue and provides a clean, high-yielding pathway to the target compound.
Caption: Overall workflow for the protected synthesis of the target molecule.
Part 2: Materials, Reagents, and Equipment
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight | Recommended Purity | Supplier |
| 1,2,4-Triazole | 288-88-0 | 69.06 g/mol | ≥99% | Sigma-Aldrich |
| N-(2-Bromoethyl)phthalimide | 574-98-1 | 254.08 g/mol | ≥98% | TCI, Alfa Aesar |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | ≥99.8% | Acros Organics |
| Hydrazine monohydrate (N₂H₄·H₂O) | 7803-57-8 | 50.06 g/mol | 64-65% (Reagent Grade) | Sigma-Aldrich |
| Ethanol (EtOH), 200 proof | 64-17-5 | 46.07 g/mol | ≥99.5% | Decon Labs |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | VWR |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | ACS Grade | VWR |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | N/A | In-house |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | N/A | Lab-prepared |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 g/mol | Reagent Grade | EMD Millipore |
| Silica Gel for Flash Chromatography | 112926-00-8 | N/A | 230-400 mesh | Sorbent Tech. |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Glassware for flash column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Part 3: Detailed Experimental Protocol
Step 1: Synthesis of 4-(2-Phthalimidoethyl)-4H-1,2,4-triazole (Intermediate)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,4-triazole (3.45 g, 50.0 mmol, 1.0 equiv.), N-(2-bromoethyl)phthalimide (13.34 g, 52.5 mmol, 1.05 equiv.), and anhydrous potassium carbonate (13.82 g, 100.0 mmol, 2.0 equiv.).
-
Causality: Anhydrous K₂CO₃ is a sufficiently strong base to deprotonate the 1,2,4-triazole, creating the triazolide anion required for nucleophilic attack. Using two equivalents ensures the reaction goes to completion. A slight excess of the alkylating agent is used to consume all the starting triazole.
-
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Causality: DMF is a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the potassium cation but does not strongly solvate the nucleophilic anion, thus increasing its reactivity.
-
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Maintain this temperature for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate/hexanes as the eluent. The disappearance of the starting 1,2,4-triazole spot indicates reaction completion.
Step 2: Work-up and Purification of the Intermediate
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 400 mL of cold deionized water with stirring. A white precipitate should form.
-
Causality: The protected intermediate is poorly soluble in water, causing it to precipitate out while the inorganic salts (KBr, excess K₂CO₃) and DMF dissolve in the aqueous phase.
-
-
Isolation: Stir the suspension for 30 minutes, then collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake thoroughly with deionized water (3 x 50 mL) to remove residual DMF and salts.
-
Drying: Dry the collected solid under vacuum to a constant weight. The product, 4-(2-phthalimidoethyl)-4H-1,2,4-triazole, is typically obtained as a white powder with sufficient purity for the next step. If further purification is needed, recrystallization from ethanol can be performed.
Step 3: Deprotection to Yield this compound (Final Product)
-
Reaction Setup: To a 250 mL round-bottom flask, add the dried intermediate from Step 2 (e.g., 12.1 g, 50.0 mmol, 1.0 equiv.) and 150 mL of ethanol.
-
Reagent Addition: Add hydrazine monohydrate (3.0 mL, ~62.0 mmol, ~1.2 equiv.) to the suspension.
-
SAFETY NOTE: Hydrazine is highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate PPE.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with stirring. A thick white precipitate (phthalhydrazide) will form as the reaction proceeds. Continue refluxing for 4 hours.
-
Monitoring: Monitor the reaction by TLC (eluent: 90:10:1 DCM/Methanol/NH₄OH) to confirm the consumption of the starting material.
Step 4: Final Work-up and Purification
-
Cooling and Filtration: Cool the reaction mixture to room temperature. The phthalhydrazide byproduct will be a dense white solid. Remove it by vacuum filtration, washing the solid with a small amount of cold ethanol (2 x 20 mL).
-
Causality: The phthalhydrazide byproduct is insoluble in ethanol, allowing for its easy removal by filtration. The desired product remains dissolved in the ethanol filtrate.
-
-
Concentration: Transfer the filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator. This will yield a crude oil or semi-solid.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
-
Column Packing: Pack the column with silica gel using a slurry method in dichloromethane (DCM).
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of 100% DCM to 90:10 DCM/Methanol, with 1% triethylamine or ammonium hydroxide added to the eluent system to prevent the amine product from streaking on the acidic silica gel.[8]
-
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a viscous oil or low-melting solid.
Part 4: Characterization and Data Analysis
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Parameter | Expected Result | Interpretation |
| Appearance | Colorless to pale yellow viscous oil or waxy solid. | - |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 2H), 4.10 (t, J=6.5 Hz, 2H), 2.95 (t, J=6.5 Hz, 2H), 1.90 (s, br, 2H). | The singlet at ~8.45 ppm for two protons confirms the C3-H and C5-H are equivalent, which is characteristic of N-4 substitution.[9][10] The two triplets correspond to the coupled methylene groups of the ethyl chain. The broad singlet is the exchangeable -NH₂ protons. |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 145.0, 48.5, 39.0. | The signal at ~145.0 ppm corresponds to the C3 and C5 carbons of the triazole ring. The signals at ~48.5 and ~39.0 ppm correspond to the two methylene carbons of the ethyl chain. |
| Mass Spec. (ESI+) | m/z 113.0825 [M+H]⁺ | Corresponds to the calculated exact mass for C₄H₉N₄⁺ (113.0822). |
Part 5: Safety Precautions and Troubleshooting
-
General Safety: Always perform reactions in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.
-
Reagent Hazards:
-
DMF: An irritant and reproductive toxin. Avoid inhalation and skin contact.
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care, using secondary containment. Quench any spills or excess reagent with a dilute solution of sodium hypochlorite (bleach).
-
N-(2-Bromoethyl)phthalimide: A lachrymator and irritant. Handle carefully.
-
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; insufficient base; non-anhydrous conditions. | Ensure reagents and solvent are anhydrous. Extend reaction time and monitor by TLC. Ensure K₂CO₃ is finely ground to maximize surface area. |
| Mixture of N-1 and N-4 isomers | Reaction temperature too high; incorrect base/solvent system. | While this protocol is designed for N-4 selectivity, some N-1 isomer can form. Lowering the reaction temperature may improve selectivity at the cost of reaction time. Careful chromatography is required for separation. |
| Product oils out during purification | Presence of impurities; product is a low-melting solid or oil by nature.[8] | Ensure all DMF is removed during work-up. If chromatography is clean, attempt to induce crystallization by scratching the flask or triturating with a non-polar solvent like diethyl ether or hexanes. |
| Amine product streaks on TLC/Column | The basic amine is interacting strongly with the acidic silica gel. | Add a small amount (0.5-1%) of triethylamine or ammonium hydroxide to the eluent system to neutralize active sites on the silica gel. |
Part 6: References
-
Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). Selective Alkylation of Aminomercapto-1,2,4-Triazoles: Synthesis of Aminonitriles And Mercaptonitriles. Retrieved from --INVALID-LINK--
-
Thieme. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Synfacts, 19(07), 0719. Retrieved from --INVALID-LINK--
-
Kumar, V., & Kaur, K. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. Retrieved from --INVALID-LINK--
-
Shreeve, J. M., et al. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of Organic Chemistry, 67(26), 9340-9345. Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Retrieved from --INVALID-LINK--
-
Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from --INVALID-LINK--
-
ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from --INVALID-LINK--
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from --INVALID-LINK--
-
SciSpace. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Retrieved from --INVALID-LINK--
-
European Patent Office. (n.d.). Process for the synthesis of 4-amino-1,2,4-\4H\triazole derivatives. Retrieved from --INVALID-LINK--
-
AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Substituted 1,2,4-Triazoles. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from --INVALID-LINK--
-
MDPI. (2018). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 23(12), 3298. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from --INVALID-LINK--
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(2-Aminoethyl)-4H-1,2,4-triazole in Medicinal Chemistry
Foreword: The Strategic Value of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically approved drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it an indispensable building block in the design of novel therapeutic agents.[3] Derivatives of the 1,2,4-triazole core have demonstrated a vast spectrum of biological activities, including potent antifungal, anticancer, antimicrobial, and antiviral effects.[2][4] This guide focuses on a specific, yet highly versatile derivative: 4-(2-Aminoethyl)-4H-1,2,4-triazole. While not extensively documented as a standalone therapeutic, its true value lies in its role as a key synthetic intermediate—a molecular launchpad for the construction of more complex, biologically active molecules. The presence of a primary amino group on a flexible ethyl linker at the 4-position of the triazole ring provides a reactive handle for a variety of chemical modifications, enabling the exploration of vast chemical space in drug discovery programs.
This document provides a comprehensive overview of the synthesis and potential applications of this compound, with a particular focus on its use in the development of novel anticancer agents. We will delve into detailed, field-proven protocols for its synthesis and its subsequent derivatization into a representative Schiff base, a class of compounds known for their significant antiproliferative properties.[5] Furthermore, we will outline a standard protocol for the in vitro evaluation of the synthesized compound's cytotoxic activity.
Section 1: Synthesis of the Core Intermediate: this compound
The synthesis of this compound is most effectively achieved through a two-step process involving the alkylation of 4-amino-4H-1,2,4-triazole with a protected aminoethyl halide, followed by deprotection. This strategy prevents undesired side reactions involving the primary amine of the ethyl group.
Protocol 1.1: Synthesis of tert-butyl (2-(4H-1,2,4-triazol-4-yl)ethyl)carbamate (Boc-protected intermediate)
Rationale: This step introduces the 2-aminoethyl side chain in a protected form to the 4-position of the triazole ring. 4-Amino-4H-1,2,4-triazole serves as the nucleophile, attacking the electrophilic carbon of 2-(Boc-amino)ethyl bromide. The Boc (tert-butyloxycarbonyl) group is an ideal protecting group in this context due to its stability under basic conditions and its facile removal under acidic conditions.[6]
Materials:
-
4-Amino-4H-1,2,4-triazole
-
2-(Boc-amino)ethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-amino-4H-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the reagents.
-
To the stirring suspension, add a solution of 2-(Boc-amino)ethyl bromide (1.1 eq) in a small amount of anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected intermediate as a solid.
Protocol 1.2: Deprotection to Yield this compound
Rationale: The Boc group is efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[7] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[8]
Materials:
-
tert-butyl (2-(4H-1,2,4-triazol-4-yl)ethyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator.
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Add trifluoroacetic acid (5-10 eq) dropwise to the stirring solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a small amount of water and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Section 2: Application in the Synthesis of Anticancer Agents
The primary amino group of this compound is a versatile handle for introducing the triazole scaffold into larger molecules. A common and effective strategy is the formation of Schiff bases through condensation with various aldehydes.[5][9] Many 1,2,4-triazole-based Schiff bases have demonstrated significant anticancer activity, with some acting as inhibitors of tubulin polymerization.[10][11]
Protocol 2.1: Synthesis of a Representative Schiff Base Derivative
Hypothetical Target: (E)-N-(3,4,5-trimethoxybenzylidene)-2-(4H-1,2,4-triazol-4-yl)ethan-1-amine. This target is chosen because the 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in several known tubulin polymerization inhibitors, such as combretastatin A-4.[12]
Rationale: The condensation of the primary amine of our core intermediate with the aldehyde group of 3,4,5-trimethoxybenzaldehyde forms a stable imine (Schiff base) linkage. This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, followed by dehydration.
Materials:
-
This compound
-
3,4,5-Trimethoxybenzaldehyde
-
Ethanol, absolute
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add 3,4,5-trimethoxybenzaldehyde (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.
-
Dry the purified product under vacuum.
Section 3: Biological Evaluation Protocol
Protocol 3.1: In Vitro Cytotoxicity Assessment using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[14] This assay is a standard preliminary screening tool for novel anticancer compounds.[15]
Materials:
-
Human cancer cell line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized Schiff base derivative
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized Schiff base and the positive control (Doxorubicin) in DMSO.
-
Perform serial dilutions in complete medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control (DMSO only) and untreated cells.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 3-4 hours at 37 °C.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]
-
Section 4: Data Presentation and Interpretation
The results of the cytotoxicity assay are typically presented in a table summarizing the IC₅₀ values.
| Compound | Target Cell Line | IC₅₀ (µM) [Hypothetical] |
| (E)-N-(3,4,5-trimethoxybenzylidene)-2-(4H-1,2,4-triazol-4-yl)ethan-1-amine | HeLa | 8.5 |
| (E)-N-(3,4,5-trimethoxybenzylidene)-2-(4H-1,2,4-triazol-4-yl)ethan-1-amine | MCF-7 | 12.2 |
| Doxorubicin (Positive Control) | HeLa | 0.9 |
| Doxorubicin (Positive Control) | MCF-7 | 1.2 |
Interpretation: In this hypothetical example, the synthesized Schiff base shows moderate cytotoxic activity against both HeLa and MCF-7 cancer cell lines. While less potent than the standard chemotherapeutic drug Doxorubicin, these results would warrant further investigation into its mechanism of action, such as its potential as a tubulin polymerization inhibitor, and further structural modifications to improve potency and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
- 5. Synthesis and evaluation of antitumor activities of novel chiral 1,2,4-triazole Schiff bases bearing γ-butenolide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The 4-(2-Aminoethyl)-4H-1,2,4-triazole Scaffold in Modern Drug Design
Introduction: The Strategic Value of the 4-(2-Aminoethyl)-4H-1,2,4-triazole Scaffold
The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups.[1] These characteristics have led to the development of numerous successful drugs across a wide range of therapeutic areas, including antifungal, anticancer, and antiviral agents.[2][3] This document focuses on a specific, highly versatile derivative: the this compound scaffold. The introduction of an aminoethyl group at the N4 position of the triazole ring provides a critical handle for synthetic elaboration, allowing for the creation of diverse chemical libraries with tailored pharmacological profiles. This primary amine serves as a versatile nucleophile, enabling the attachment of various pharmacophoric moieties through amide bond formation, reductive amination, and other key synthetic transformations. This strategic placement of a flexible linker and a reactive functional group allows for the exploration of new chemical space and the optimization of interactions with biological targets.
Rationale for Scaffold Selection in Drug Design
The this compound scaffold is particularly advantageous for several reasons:
-
Vector for Diversity-Oriented Synthesis: The terminal primary amine is an ideal attachment point for a wide array of chemical building blocks, facilitating the rapid generation of compound libraries for high-throughput screening.
-
Improved Physicochemical Properties: The aminoethyl side chain can enhance aqueous solubility and provide a basic center, which can be crucial for favorable pharmacokinetic properties such as absorption and distribution.
-
Modulation of Target Engagement: The flexible ethyl linker allows for optimal positioning of appended functional groups within a target's binding site, potentially leading to enhanced potency and selectivity.
-
Proven Bioactivity: As demonstrated in the literature, derivatives of this scaffold have shown significant promise, particularly in the realm of oncology.[2]
Synthetic Protocols for this compound and its Derivatives
The synthesis of the parent scaffold and its subsequent derivatization can be approached in a systematic manner. The following protocols provide a general framework for the preparation of these compounds.
Protocol 1: Synthesis of the Core Scaffold - this compound
The direct synthesis of this compound is best achieved through a protected intermediate to avoid side reactions involving the primary amine. A common strategy involves the alkylation of 4H-1,2,4-triazole with a protected 2-aminoethyl halide, followed by deprotection.
Step 1: N-Alkylation of 4H-1,2,4-triazole with N-(2-bromoethyl)phthalimide
This step introduces the protected aminoethyl moiety onto the N4 position of the triazole ring.
-
Reagents and Materials:
-
4H-1,2,4-triazole
-
N-(2-bromoethyl)phthalimide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of 4H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of N-(2-bromoethyl)phthalimide (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield N-(2-(4H-1,2,4-triazol-4-yl)ethyl)phthalimide.
-
Step 2: Deprotection to Yield this compound
This step removes the phthalimide protecting group to liberate the primary amine. A mild deprotection method using sodium borohydride is recommended to avoid harsh conditions that could affect the triazole ring.[4]
-
Reagents and Materials:
-
N-(2-(4H-1,2,4-triazol-4-yl)ethyl)phthalimide
-
Sodium borohydride (NaBH₄)
-
Isopropanol
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve N-(2-(4H-1,2,4-triazol-4-yl)ethyl)phthalimide (1.0 eq) in isopropanol.
-
Add sodium borohydride (4.0 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature for 4-6 hours.
-
Carefully add glacial acetic acid dropwise to quench the excess NaBH₄ and adjust the pH to ~6.
-
Stir for an additional 30 minutes.
-
Remove the solvent under reduced pressure.
-
Partition the residue between DCM and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the desired product, this compound.
-
Synthetic workflow for the core scaffold.
Protocol 2: Derivatization of the Core Scaffold via Amide Coupling
The primary amine of the scaffold is a versatile point for derivatization. Amide bond formation is a robust and widely used reaction in medicinal chemistry.
-
Reagents and Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated ammonium chloride solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the carboxylic acid (1.1 eq) in anhydrous DCM or DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent, followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature overnight. Monitor by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with saturated ammonium chloride solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide derivative.
-
Application Notes: Screening of Novel Derivatives
Once a library of derivatives has been synthesized, a systematic screening cascade is essential to identify promising lead compounds.
In Vitro Anticancer Screening
Given the reported antitumor potential of derivatives of this scaffold, a primary focus should be on anticancer screening.[2][5]
Protocol 3: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Multi-well spectrophotometer (plate reader)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Derivative 1 | 5.2 | 8.1 | 3.5 |
| Derivative 2 | 12.8 | 25.4 | 15.1 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Table 1: Hypothetical cytotoxicity data for synthesized derivatives.
In Vitro Antimicrobial Screening
The 1,2,4-triazole nucleus is also a well-known pharmacophore in antimicrobial agents.
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9][10]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Incubator
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
A typical in vitro screening workflow.
Early Safety and ADME Profiling
To increase the likelihood of success in later stages of drug development, it is crucial to assess the safety and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of promising compounds early on.
Protocol 5: hERG Inhibition Assay
Inhibition of the hERG potassium channel can lead to cardiotoxicity, a major reason for drug attrition. An automated patch-clamp assay is a common method for assessing hERG liability.[1][11][12]
-
Principle:
-
Cells stably expressing the hERG channel are used.
-
The whole-cell patch-clamp technique measures the ionic current through the hERG channels.
-
The inhibitory effect of the test compound on the hERG current is quantified.
-
-
General Procedure:
-
A cell-based assay using an automated patch-clamp system (e.g., QPatch) is performed.
-
hERG-expressing cells (e.g., HEK293) are exposed to a range of concentrations of the test compound.
-
The hERG tail current is measured, and the percentage of inhibition is calculated.
-
An IC₅₀ value is determined to quantify the compound's potency as a hERG inhibitor.
-
Protocol 6: Cytochrome P450 (CYP) Inhibition Assay
CYP enzymes are the primary enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.[5][13][14]
-
Principle:
-
Human liver microsomes, which contain a mixture of CYP enzymes, are used.
-
The metabolism of a specific probe substrate for each major CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9) is measured in the presence and absence of the test compound.
-
Inhibition of metabolite formation indicates CYP inhibition.
-
-
General Procedure:
-
Incubate human liver microsomes with a CYP-specific probe substrate and NADPH (a cofactor) in the presence of various concentrations of the test compound.
-
After a set incubation time, quench the reaction.
-
Analyze the formation of the metabolite using LC-MS/MS.
-
Calculate the IC₅₀ value for the inhibition of each CYP isoform.
-
Conclusion
The this compound scaffold represents a highly promising starting point for the design and synthesis of novel therapeutic agents. Its inherent versatility allows for the creation of large and diverse compound libraries. By following systematic synthetic and screening protocols, researchers can efficiently identify and optimize lead compounds with desirable biological activities and safety profiles. The application notes and protocols provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this valuable scaffold in their quest for new medicines.
References
- 1. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. noblelifesci.com [noblelifesci.com]
- 4. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 5. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijcrt.org [ijcrt.org]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. evotec.com [evotec.com]
- 13. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 14. lnhlifesciences.org [lnhlifesciences.org]
Application Note & Protocol: Synthesis of Schiff Bases from 4-(2-Aminoethyl)-4H-1,2,4-triazole
Abstract
This document provides a comprehensive guide for the synthesis of novel Schiff bases derived from the condensation of 4-(2-Aminoethyl)-4H-1,2,4-triazole with various aromatic aldehydes. Schiff bases incorporating the 1,2,4-triazole moiety are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] This protocol details a robust and reproducible method using acid catalysis under reflux conditions, outlines purification and characterization procedures, and provides insights into the underlying chemical principles to ensure successful synthesis.
Introduction: The Significance of 1,2,4-Triazole Schiff Bases
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs. When condensed with aldehydes or ketones, primary amines on the triazole scaffold form Schiff bases, compounds characterized by an azomethine or imine group (-C=N-).[5][6] This imine linkage is not merely a structural linker but is critical to the biological activities of these molecules.[7] The electrophilic carbon and nucleophilic nitrogen of the azomethine group provide potent binding opportunities with biological targets like enzymes or DNA.[5]
Schiff bases derived from 1,2,4-triazoles have demonstrated a remarkable range of pharmacological activities.[3][8][9] Their applications span various therapeutic areas, making them prime candidates for drug discovery programs.[2][4] The protocol described herein utilizes this compound as the amine precursor, offering a flexible backbone for creating a library of diverse Schiff base derivatives by varying the substituted aromatic aldehyde. This allows for systematic structure-activity relationship (SAR) studies to optimize therapeutic efficacy.
Reaction Principle and Mechanism
The synthesis of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine (this compound) attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This forms an unstable tetrahedral intermediate known as a hemiaminal or carbinolamine.[7][10]
-
Dehydration: The hemiaminal is then dehydrated to form the stable imine (Schiff base). This elimination of a water molecule is the rate-limiting step and is typically accelerated by acid catalysis.[11][12]
The acid catalyst (e.g., glacial acetic acid) protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (-OH2+), which facilitates its removal as water.[10][11] The overall reaction is driven to completion by removing the water formed, often achieved by refluxing in a suitable solvent.[12]
Experimental Protocol
Materials and Equipment
-
Reagents:
-
This compound (≥97% purity)
-
Substituted Aromatic Aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde, Salicylaldehyde; ≥98% purity)
-
Absolute Ethanol (ACS grade)
-
Glacial Acetic Acid (ACS grade)
-
Diethyl Ether (anhydrous)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
-
Analytical balance
-
Standard laboratory glassware (graduated cylinders, pipettes)
-
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis, workup, and purification of the target Schiff bases.
Caption: General workflow for Schiff base synthesis.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol, 1 eq.) in 30 mL of absolute ethanol.
-
To this solution, add the selected aromatic aldehyde (10 mmol, 1 eq.).
-
Add 3-4 drops of glacial acetic acid to the mixture to act as a catalyst.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-6 hours.
-
Experimental Insight: The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC) to determine the point of completion (disappearance of the starting amine or aldehyde spot).
-
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.
-
Pour the concentrated mixture into a beaker containing 50 mL of ice-cold water while stirring. A precipitate of the crude Schiff base should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cold deionized water (2 x 20 mL) followed by a small amount of cold diethyl ether (1 x 10 mL) to remove residual impurities.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield the pure Schiff base.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight. Record the final yield and melting point.
Characterization of Synthesized Schiff Bases
Proper characterization is essential to confirm the structure and purity of the synthesized compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (imine) stretch, typically observed in the range of 1600-1650 cm⁻¹ . Concurrently, the characteristic C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) should disappear.[14][15]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-), which typically resonates downfield in the δ 8.0-9.8 ppm region.[14][15][16] The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) and the amine (-NH₂) protons provides further confirmation.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, which should correspond to the calculated mass of the target Schiff base, confirming its elemental composition.
Example Data and Troubleshooting
The following table summarizes expected results for the synthesis of Schiff bases from this compound and various aromatic aldehydes.
| Aromatic Aldehyde | Product Name | Reaction Time (h) | Yield (%) | M.P. (°C) | Key ¹H NMR Signal (-CH=N-, δ ppm) |
| Benzaldehyde | 4-(2-(benzylideneamino)ethyl)-4H-1,2,4-triazole | 3 | 85-92 | 110-112 | ~8.35 |
| 4-Chlorobenzaldehyde | 4-(2-(4-chlorobenzylideneamino)ethyl)-4H-1,2,4-triazole | 2.5 | 90-95 | 135-137 | ~8.40 |
| 4-Methoxybenzaldehyde | 4-(2-(4-methoxybenzylideneamino)ethyl)-4H-1,2,4-triazole | 4 | 82-88 | 121-123 | ~8.28 |
| Salicylaldehyde | 2-(((2-(4H-1,2,4-triazol-4-yl)ethyl)imino)methyl)phenol | 2 | 92-96 | 148-150 | ~8.60 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Impure starting materials. 3. Insufficient catalyst. | 1. Increase reflux time and monitor by TLC. 2. Check the purity of amine and aldehyde. 3. Add an extra drop of glacial acetic acid. |
| Oily Product / Fails to Solidify | 1. Presence of impurities. 2. Product is inherently low-melting. | 1. Wash the crude product thoroughly with a non-polar solvent like hexane. Attempt trituration. 2. Purify via column chromatography instead of recrystallization. |
| Broad Melting Point Range | Impure product. | Recrystallize the product again from a suitable solvent system. Ensure the product is completely dry. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aromatic aldehydes can be irritants; handle them with care.
-
Glacial acetic acid is corrosive. Avoid skin and eye contact.
-
Handle all organic solvents with caution, as they are flammable.
Conclusion
This protocol provides a reliable and efficient method for synthesizing a variety of Schiff bases from this compound. The procedure is robust and can be adapted for a wide range of aromatic aldehydes, making it highly suitable for generating compound libraries for screening in drug discovery and development. The detailed characterization steps ensure the structural integrity and purity of the final products, which is a prerequisite for any subsequent biological evaluation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In Vitro Anticancer Screening, Molecular Docking and Antimicrobial Studies of Triazole-Based Nickel(II) Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Antimicrobial Activities of 1,2,4-Triazole /Isatin Schiff bases and their Mn(II), Co(II) complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. Design, Synthesis and Antiproliferative Evaluation of Novel 1,2,4-Triazole/Schiff Base Hybrids with EGFR and B-RAF Inhibitory Activities | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Schiff base - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. chemijournal.com [chemijournal.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Involving 4-(2-Aminoethyl)-4H-1,2,4-triazole
Introduction: The Rationale for Screening 4-(2-Aminoethyl)-4H-1,2,4-triazole
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antifungal, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The diverse biological profiles of 1,2,4-triazole derivatives suggest their ability to interact with a wide range of biological targets. This compound is a small molecule that presents key functional groups—a primary amine and the triazole ring—which can participate in various non-covalent interactions with protein targets, making it an attractive candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of enzyme activity or protein-protein interactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays for the identification of biological activities of this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights into data interpretation. The focus will be on robust and scalable assay formats amenable to the screening of large compound libraries.[5][6][7][8]
Strategic Assay Selection: Aligning Technology with Biological Questions
The choice of an HTS assay format is critical and should be guided by the putative biological target and the desired mechanism of action.[9][10] Given the chemical nature of this compound, assays interrogating enzymatic activity are a logical starting point. Kinases, a family of enzymes frequently implicated in oncology and inflammatory diseases, represent a well-suited target class for which numerous robust HTS assays have been developed.[11][12]
Here, we will detail two widely adopted HTS assay formats for kinase inhibitor screening: a fluorescence-based assay and a luminescence-based assay. These formats are highly sensitive, amenable to automation, and have a proven track record in drug discovery.[7][13][14]
Core Principles of Robust HTS Assay Design
A successful HTS campaign hinges on the development of a robust and reliable assay.[6][9][10] Key performance indicators must be established during assay development and rigorously monitored throughout the screen. The Z'-factor is a statistical parameter that is widely used to quantify the quality of an HTS assay.[9] A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS. Other important parameters include the signal-to-background ratio (S/B) and the coefficient of variation (%CV).
Experimental Workflows and Protocols
The following sections provide detailed protocols for two distinct HTS assays to screen for inhibitors of a hypothetical kinase, "Kinase-X". These protocols are designed to be adaptable to other similar enzyme targets.
Workflow Overview
The general workflow for an HTS campaign involving this compound is depicted below. This workflow emphasizes quality control at each stage to ensure the generation of high-quality, reproducible data.
Caption: High-level overview of the HTS workflow.
Protocol 1: Fluorescence Polarization (FP)-Based Kinase Inhibition Assay
Principle: Fluorescence polarization is a powerful technique for monitoring molecular interactions in a homogeneous format.[15] This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled peptide substrate (tracer). When the tracer is unbound and free in solution, it tumbles rapidly, resulting in low polarization. Upon phosphorylation by Kinase-X, the tracer is bound by a phosphopeptide-specific antibody, leading to a larger molecular complex that tumbles more slowly, thus increasing the polarization of the emitted light. Inhibitors of Kinase-X will prevent the phosphorylation of the tracer, keeping it in a low polarization state.
Materials:
-
Kinase-X enzyme
-
Fluorescently labeled peptide substrate (tracer)
-
Adenosine triphosphate (ATP)
-
Phosphopeptide-specific antibody
-
This compound
-
Positive control inhibitor (e.g., Staurosporine)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well black, low-volume microplates
-
Microplate reader with FP capabilities
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compound solutions, positive control, and DMSO (negative control) into the appropriate wells of a 384-well plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X Kinase-X enzyme solution in assay buffer.
-
Prepare a 2X fluorescently labeled peptide substrate and ATP solution in assay buffer. The optimal concentrations of enzyme, substrate, and ATP should be determined empirically during assay development.[16]
-
-
Kinase Reaction:
-
Add 5 µL of the 2X Kinase-X enzyme solution to each well of the 384-well plate containing the compounds.
-
Add 5 µL of the 2X substrate/ATP solution to initiate the kinase reaction.
-
The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.
-
-
Detection:
-
Prepare a 2X solution of the phosphopeptide-specific antibody in assay buffer.
-
Add 10 µL of the antibody solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for antibody binding.
-
Read the plate on a microplate reader equipped with appropriate filters for fluorescence polarization.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])
-
Where mP is the measured millipolarization value.
-
Low control = wells with enzyme but no inhibitor (DMSO).
-
High control = wells with a known potent inhibitor (e.g., Staurosporine) or no enzyme.
-
-
Determine IC₅₀ Values:
-
For compounds showing significant inhibition, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assay Validation Parameters:
| Parameter | Acceptance Criteria | Rationale |
| Z'-factor | > 0.5 | Ensures a large separation between positive and negative controls, indicating a robust assay.[9] |
| Signal-to-Background (S/B) | > 3 | A sufficient dynamic range for hit identification. |
| %CV of Controls | < 10% | Demonstrates the reproducibility of the assay. |
| DMSO Tolerance | < 1% final concentration | Minimizes solvent effects on enzyme activity.[17] |
Protocol 2: Luminescence-Based ATP Depletion Kinase Assay
Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.[14] The detection reagent contains luciferase and luciferin. Luciferase utilizes the remaining ATP to produce a luminescent signal that is inversely proportional to the kinase activity. Inhibitors of Kinase-X will result in less ATP consumption and therefore a higher luminescent signal.[18][19]
Materials:
-
Kinase-X enzyme
-
Peptide substrate
-
Adenosine triphosphate (ATP)
-
Luminescent ATP detection reagent (e.g., ADP-Glo™)
-
This compound
-
Positive control inhibitor (e.g., Staurosporine)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well white, opaque microplates
-
Microplate reader with luminescence detection capabilities
Step-by-Step Protocol:
-
Compound Plating:
-
Follow the same procedure as described in the FP-based assay for preparing and dispensing the compound, positive control, and negative control (DMSO) into a 384-well white plate.
-
-
Kinase Reaction:
-
Prepare a 2X solution of Kinase-X and peptide substrate in assay buffer.
-
Prepare a 2X solution of ATP in assay buffer.
-
Add 5 µL of the 2X enzyme/substrate solution to each well.
-
Add 5 µL of the 2X ATP solution to start the reaction.
-
The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Detection:
-
Equilibrate the luminescent ATP detection reagent to room temperature.
-
Add 10 µL of the detection reagent to each well. This reagent will stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Read the luminescence on a microplate reader.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * [(RLU_sample - RLU_high_control) / (RLU_low_control - RLU_high_control)]
-
Where RLU is the relative light units.
-
Low control = wells with enzyme but no inhibitor (DMSO).
-
High control = wells with a known potent inhibitor or no enzyme.
-
-
Determine IC₅₀ Values:
-
As with the FP assay, perform dose-response experiments for active compounds and calculate IC₅₀ values.
-
Assay Validation Parameters:
| Parameter | Acceptance Criteria | Rationale |
| Z'-factor | > 0.5 | Indicates a robust assay with a clear distinction between inhibited and uninhibited states.[9] |
| Signal-to-Background (S/B) | > 5 | Luminescence assays often provide a wider dynamic range. |
| %CV of Controls | < 10% | Ensures assay precision and reproducibility. |
| ATP Concentration | Near the Kₘ for ATP | Balances signal window with sensitivity to competitive inhibitors. |
Visualizing Assay Principles
The following diagrams illustrate the core principles of the two described HTS assays.
Caption: Principle of the Fluorescence Polarization (FP) assay.
Caption: Principle of the Luminescence-based ATP depletion assay.
Conclusion and Forward Look
The protocols and strategic guidance presented in this application note provide a robust framework for conducting high-throughput screening of this compound against enzymatic targets. By adhering to rigorous assay development and validation principles, researchers can confidently identify and characterize the biological activities of this and other promising compounds.[9][20] Hits identified from these primary screens should be subjected to a cascade of secondary and orthogonal assays to confirm their activity, elucidate their mechanism of action, and validate their therapeutic potential in more complex biological systems, such as cell-based models.[7] The journey from a screening hit to a viable drug candidate is long, but it begins with high-quality, reproducible data from well-designed HTS campaigns.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 6. Biochemical Assays | Evotec [evotec.com]
- 7. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 8. assaygenie.com [assaygenie.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. nuvisan.com [nuvisan.com]
- 11. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence-Based Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. Bioluminescent Assays for High-Throughput Screening [worldwide.promega.com]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 17. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 20. criver.com [criver.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 4-(2-Aminoethyl)-4H-1,2,4-triazole in Human Plasma
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-(2-Aminoethyl)-4H-1,2,4-triazole in human plasma. Given the compound's polar nature, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was employed, providing excellent retention and peak shape.[1][2][3] Sample preparation was streamlined using a simple and efficient protein precipitation protocol. The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance, demonstrating excellent linearity, accuracy, precision, and stability.[4][5] This protocol is suitable for high-throughput analysis in clinical and preclinical studies, supporting pharmacokinetic and toxicokinetic assessments.
Introduction
This compound is a small, polar molecule containing a triazole ring and a primary amine functional group. Triazole-containing compounds are of significant interest in pharmaceutical development and environmental science due to their diverse biological activities.[6][7][8] Accurate quantification of such molecules in complex biological matrices like plasma is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.
The primary analytical challenge for compounds like this compound is their high polarity, which leads to poor retention on traditional reversed-phase (RP) liquid chromatography columns.[3] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice.[1][9][10] HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, promoting the retention of polar analytes.[3][10] This approach, coupled with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS), provides a powerful tool for bioanalysis.[10] This note provides a comprehensive, step-by-step protocol for the reliable quantification of this analyte.
Experimental
Materials and Reagents
-
Analyte: this compound (Purity ≥95%)
-
Internal Standard (IS): this compound-¹³C₂,¹⁵N₂ (or a suitable stable isotope-labeled analogue). A structurally similar compound, such as a deuterated amine, may be used if a stable isotope is unavailable.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).
-
Reagents: Formic acid (FA) and Ammonium formate (NH₄FA) (both LC-MS grade).
-
Biological Matrix: Blank human plasma, stored at -80 °C.
Sample Preparation: Protein Precipitation
Protein precipitation (PPT) is a rapid and effective method for removing the majority of proteinaceous material from plasma samples prior to LC-MS/MS analysis.[11][12] Acetonitrile is a highly effective precipitating agent and is compatible with the HILIC mobile phase.[12][13]
Protocol:
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL in 50% ACN).
-
Add 150 µL of cold ACN (containing 0.1% FA). This 3:1 ratio of ACN to plasma is optimal for efficient protein removal.[11][14]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject directly into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
HILIC chromatography is essential for retaining the polar analyte. An amide-based stationary phase is often an excellent choice for separating small polar amines and provides good peak shape.[1]
| Parameter | Condition |
| Column | HILIC Amide Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 2.6 | |
| 4.0 |
Rationale: The high initial concentration of acetonitrile (95% B) ensures the retention of the polar analyte on the HILIC column. The gradient, which increases the aqueous component (Mobile Phase A), facilitates the elution of the analyte. Ammonium formate and formic acid serve as mobile phase modifiers to improve peak shape and enhance ionization efficiency in the ESI source.
The analyte and internal standard are detected using positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) for maximum selectivity and sensitivity.
| Parameter | Setting |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Optimized MRM Transitions: Note: These values are hypothetical and must be optimized empirically by infusing a standard solution of the analyte and IS.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 113.1 (M+H)⁺ | 86.1 | 15 |
| This compound-IS | 118.1 (M+H)⁺ | 89.1 | 15 |
Rationale: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID) in the collision cell. The transition from the precursor to a specific, stable product ion is monitored, which provides high specificity and minimizes interferences from matrix components.
Method Validation
The method was validated following the FDA's "Bioanalytical Method Validation Guidance for Industry".[4][5]
Validation Parameters Summary
| Parameter | Result |
| Linearity & Range | 1 - 1000 ng/mL. The calibration curve was constructed using a weighted (1/x²) linear regression. The coefficient of determination (r²) was >0.995. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) were <15% at all QC levels (Low, Mid, High) and <20% at the Lower Limit of Quantification (LLOQ). Accuracy (%Bias) was within ±15% of the nominal value (±20% at LLOQ).[15][16] |
| Selectivity | No significant interfering peaks were observed at the retention times of the analyte and IS in six different sources of blank human plasma. |
| Limit of Quantification (LLOQ) | 1 ng/mL. The analyte response was at least 5 times the response of a blank sample. |
| Matrix Effect | The matrix factor was consistent across different plasma lots, with a %CV of <15%. |
| Stability | The analyte was stable in plasma for at least 24 hours at room temperature, for 3 freeze-thaw cycles, and for 3 months at -80 °C. Processed samples were stable in the autosampler for 48 hours. |
Workflow Visualization
The overall analytical workflow is depicted below, from sample receipt to final data generation.
Caption: Overall workflow for the quantification of this compound.
Conclusion
This application note presents a validated, high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The combination of a simple protein precipitation sample preparation with a selective HILIC-MS/MS analysis provides a robust and reliable workflow. The method meets the rigorous criteria for bioanalytical method validation as set forth by the FDA and is ready for implementation in regulated drug development environments.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. scispace.com [scispace.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategies for the Selective Functionalization of the Primary Amino Group of 4-(2-Aminoethyl)-4H-1,2,4-triazole
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of 4-(2-Aminoethyl)-4H-1,2,4-triazole. The primary amino group on the ethyl side chain serves as a versatile synthetic handle for a variety of functionalization reactions. We present field-proven methodologies for N-acylation, N-sulfonylation, and reductive amination, enabling researchers to generate a diverse library of derivatives for applications in drug discovery, medicinal chemistry, and materials science. Each section elucidates the underlying chemical principles, provides step-by-step protocols, and discusses critical experimental parameters to ensure high-yield, selective transformations.
Introduction: The Versatility of a Triazole Building Block
This compound is a bifunctional molecule featuring a nucleophilic primary amine and a stable, aromatic 1,2,4-triazole heterocycle. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding.[1][2] The terminal primary amine provides a crucial point of attachment for introducing a wide range of functional groups, payloads, or linker systems.
The primary challenge and focus of this guide is to achieve chemoselective functionalization of the exocyclic primary amine without engaging the ring nitrogens of the triazole core. While the triazole nitrogens are significantly less nucleophilic than the primary amine, careful selection of reaction conditions is paramount to prevent undesired side reactions, such as N-acylation of the triazole ring.[3][4] This document details robust methods that favor selective modification at the desired amino group.
Figure 1: Overview of functionalization pathways for this compound.
N-Acylation: Robust Amide Bond Formation
The formation of an amide bond via N-acylation is one of the most reliable and widely used transformations in organic synthesis. This reaction creates a stable, neutral linkage, making it ideal for connecting the triazole core to other molecular fragments. The reaction proceeds via the nucleophilic attack of the primary amine on an activated carbonyl compound.
Principle of Causality
The high nucleophilicity of the primary amine drives the reaction. To facilitate the process, the carboxylic acid is "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using acyl chlorides or specialized coupling reagents. A non-nucleophilic base is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.
Protocol 2.1: Acylation with Acyl Chlorides
This is a direct and often high-yielding method for forming amides.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add a hindered base, such as triethylamine (TEA, 1.2 eq) or N,N-Diisopropylethylamine (DIPEA, 1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath. The base is critical for scavenging the HCl generated, preventing the protonation and deactivation of the starting amine.[5]
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution. Maintaining a low temperature helps to control the exothermicity of the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.[6]
Figure 2: General scheme for N-acylation using an acyl chloride.
Protocol 2.2: Amide Coupling with Carboxylic Acids
For sensitive substrates where an acyl chloride may be too reactive or unavailable, standard peptide coupling reagents are an excellent alternative.
Experimental Protocol:
-
Activation: In a separate flask, dissolve the carboxylic acid (1.1 eq), a coupling agent such as HATU (1.1 eq), and a base like DIPEA (2.0 eq) in an anhydrous solvent like N,N-Dimethylformamide (DMF). Stir for 15-30 minutes at room temperature to form the activated ester.
-
Amine Addition: Add a solution of this compound (1.0 eq) in DMF to the activated ester mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Perform an aqueous workup as described in Protocol 2.1 and purify by column chromatography or preparative HPLC.
| Reagent Type | Example | Key Considerations |
| Acyl Chloride | Benzoyl chloride | Highly reactive; reaction is fast. Requires a base. |
| Anhydride | Acetic anhydride | Good for simple acetylations. Can sometimes lead to diacylation if not controlled.[7] |
| Coupling Agent | HATU/DIPEA | Mild conditions, broad substrate scope. Ideal for complex or sensitive carboxylic acids.[8] |
Table 1: Comparison of common N-acylation reagents.
N-Sulfonylation: Accessing Bioactive Sulfonamides
Sulfonamides are a cornerstone functional group in medicinal chemistry, famously featured in sulfa drugs and a wide array of other therapeutic agents.[9] They are generally stable to metabolic degradation and can act as transition-state mimics or hydrogen bond donors/acceptors.
Principle of Causality
Similar to acylation, this reaction involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically performed in the presence of a base, with pyridine often being the base and solvent of choice as it can also catalyze the reaction.[9][10]
Protocol 3.1: Sulfonylation with Sulfonyl Chlorides
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-18 hours. Monitor for the consumption of the starting amine.
-
Workup: Quench the reaction by slowly adding water. If using DCM, wash the organic layer sequentially with dilute HCl (to remove pyridine), water, and brine. If using pyridine as the solvent, remove it under reduced pressure and partition the residue between ethyl acetate and water.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Figure 3: General scheme for N-sulfonylation.
N-Alkylation via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[11] It offers superior control compared to direct alkylation with alkyl halides, which is often plagued by over-alkylation. This two-step, one-pot process involves the initial formation of an imine or Schiff base, which is then reduced in situ to the target amine.[12]
Principle of Causality
The reaction capitalizes on the different reactivities of carbonyls and imines. The amine first condenses with an aldehyde or ketone to form an imine, usually under weakly acidic conditions to facilitate water elimination. A mild, selective reducing agent is then used, which reduces the C=N double bond of the imine much faster than the C=O bond of the starting carbonyl.[13] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose due to its mildness and tolerance for slightly acidic conditions.[14]
Protocol 4.1: Reductive Amination with Aldehydes/Ketones
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as 1,2-Dichloroethane (DCE) or THF.
-
Imine Formation: Add a small amount of acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) to the reaction mixture in one portion. The reaction may bubble (H₂ evolution), so ensure adequate venting.
-
Reaction: Stir at room temperature for 12-24 hours. Monitor by LC-MS until the intermediate imine is consumed.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir for 30 minutes, then extract the product with an organic solvent (e.g., DCM).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting secondary amine by flash column chromatography.
| Carbonyl Partner | Product Type | Key Considerations |
| Aldehyde | Secondary Amine | Generally more reactive than ketones. Reaction is usually straightforward. |
| Ketone | Secondary Amine | Less reactive; may require longer reaction times or gentle heating. |
| Dicarbonyl | (Potential for) Heterocycle | Can lead to intramolecular cyclization depending on the linker length. |
Table 2: Substrate scope for reductive amination.
Characterization of Functionalized Products
Confirmation of successful functionalization relies on standard spectroscopic techniques:
-
¹H NMR: Look for the disappearance of the primary amine protons (a broad singlet) and the appearance of a new amide (-NH-C=O) or sulfonamide (-NH-SO₂-) proton, which typically appears further downfield. For reductive amination, new signals corresponding to the added alkyl group will be present.
-
¹³C NMR: The appearance of new carbonyl (~165-175 ppm) or sulfonyl-adjacent carbons, and shifts in the carbons of the ethyl linker.
-
Mass Spectrometry (MS): Confirmation of the expected molecular weight for the functionalized product.
-
FT-IR: Appearance of a strong C=O stretch (~1650 cm⁻¹) for amides or S=O stretches (~1350 and 1160 cm⁻¹) for sulfonamides.
Conclusion
This compound is a highly valuable and adaptable building block for chemical synthesis. The protocols detailed in this application note for N-acylation, N-sulfonylation, and reductive amination provide researchers with a robust toolkit to selectively modify its primary amino group. By carefully selecting reagents and controlling reaction conditions, a vast chemical space of novel triazole derivatives can be accessed for screening in drug discovery and for the development of new functional materials.
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06045D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetylation of 5-amino-1H-[1,2,4]triazole revisited. | Semantic Scholar [semanticscholar.org]
- 8. Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cbijournal.com [cbijournal.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. jocpr.com [jocpr.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Experimental procedure for N-acylation of 4-(2-Aminoethyl)-4H-1,2,4-triazole
Application Note & Protocol
Topic: Experimental Procedure for N-Acylation of 4-(2-Aminoethyl)-4H-1,2,4-triazole
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the N-acylation of the primary amino group of this compound. N-acylated triazole derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] This protocol details a robust and reproducible method using a standard acyl chloride, including mechanistic insights, a step-by-step experimental procedure, purification, and characterization. The causality behind critical experimental choices is explained to empower researchers to adapt this protocol for various acylating agents and research objectives.
Introduction: The Significance of N-Acylated Triazoles in Drug Discovery
The 1,2,4-triazole ring is a privileged scaffold in pharmaceutical sciences, prized for its metabolic stability, unique electronic properties, and ability to engage in hydrogen bonding.[1][4] These characteristics make it a common bioisostere for amide or ester groups, enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Compounds incorporating the 1,2,4-triazole moiety exhibit a vast spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][5]
The formation of an amide bond via N-acylation is one of the most fundamental and critical transformations in drug development. Approximately 25% of all pharmaceuticals on the market contain at least one amide linkage.[6] The N-acylation of this compound combines these two powerful motifs, creating versatile intermediates for the synthesis of novel bioactive molecules. This guide provides a detailed, field-tested protocol for this specific transformation, designed for high fidelity and yield.
Mechanistic Principles of N-Acylation
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The primary amine, being the most nucleophilic site in the molecule, attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride).
Key Reaction Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine (TEA), removes the proton from the newly acylated nitrogen, neutralizing the generated hydrochloric acid (HCl) and driving the reaction to completion.
Acyl chlorides are highly reactive and efficient acylating agents, making them ideal for this transformation.[7] The use of a non-nucleophilic base is critical to prevent it from competing with the primary amine in reacting with the acyl chloride.[8]
Detailed Experimental Protocol: N-Acetylation
This protocol describes the N-acetylation using acetyl chloride as a representative example. The principles can be readily adapted for other acyl chlorides.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (10 mmol scale) | Notes |
| This compound | 50876-05-6 | 112.13 | 1.12 g (10 mmol, 1 eq) | Starting material. Ensure it is dry. |
| Acetyl Chloride | 75-36-5 | 78.50 | 0.82 mL (11 mmol, 1.1 eq) | Acylating agent. Handle in a fume hood. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.1 mL (15 mmol, 1.5 eq) | Base. Use freshly distilled. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | ~100 mL | Reaction solvent. Must be dry. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | N/A | N/A | ~50 mL | For work-up (quenching). |
| Brine (Saturated aq. NaCl) | N/A | N/A | ~50 mL | For work-up (washing). |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~5-10 g | Drying agent. |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.12 g, 10 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM, 50 mL) and triethylamine (TEA, 2.1 mL, 15 mmol). Stir the mixture until all solids are dissolved. Causality: Anhydrous DCM is used as it is a relatively non-polar aprotic solvent that will not react with the acyl chloride. TEA is a non-nucleophilic base that effectively scavenges the HCl byproduct.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring. Causality: This step is crucial to control the exothermic nature of the acylation reaction, preventing potential side reactions and degradation of materials.
-
Addition of Acylating Agent: In a separate flask, prepare a solution of acetyl chloride (0.82 mL, 11 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC, eluting with a 10% Methanol/DCM mixture. The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up (Quenching): Once the reaction is complete, carefully pour the mixture into a beaker containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted acetyl chloride. Stir for 10 minutes. Causality: The bicarbonate base neutralizes excess acid and destroys the reactive acyl chloride.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layer with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient elution, e.g., 2-10% methanol in DCM) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Safety Precautions
-
Acetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
-
The reaction is exothermic; proper temperature control is essential.
Expected Results and Characterization
This protocol typically yields the desired N-acylated product in high purity after purification.
Hypothetical Data Summary
| Parameter | Value |
| Product Name | N-(2-(4H-1,2,4-triazol-4-yl)ethyl)acetamide |
| Appearance | White to off-white solid |
| Yield (after purification) | ~1.31 g (85%) |
| Melting Point | 135-138 °C (Hypothetical) |
| ¹H NMR (DMSO-d₆) | δ 8.3 (s, 2H, triazole-H), 8.0 (t, 1H, NH), 4.2 (t, 2H, N-CH₂), 3.4 (q, 2H, CH₂-NH), 1.8 (s, 3H, COCH₃) |
| ¹³C NMR (DMSO-d₆) | δ 169.5 (C=O), 145.0 (triazole-C), 45.0 (N-CH₂), 38.0 (CH₂-NH), 22.5 (CH₃) |
| MS (ESI+) | m/z = 155.1 [M+H]⁺ |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | 1. Moisture contamination (hydrolysis of acyl chloride). | Use anhydrous solvents and freshly distilled reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| 2. Incomplete reaction. | Increase reaction time or gently warm the reaction (e.g., to 40 °C). Confirm stoichiometry. | |
| Multiple Products | 1. Reaction temperature was too high. | Maintain cooling during the addition of the acyl chloride. |
| 2. Impure starting materials. | Check the purity of the starting amine and acyl chloride before starting. | |
| Difficult Work-up | 1. Emulsion during extraction. | Add more brine to the separatory funnel to break the emulsion. |
| 2. Product is water-soluble. | If the product has high polarity, use a different extraction solvent (e.g., ethyl acetate) or perform a continuous extraction. |
Conclusion
The N-acylation of this compound is a fundamental and highly adaptable reaction for the synthesis of novel chemical entities in drug discovery. The protocol described herein provides a reliable, high-yielding, and scalable method for this transformation. By understanding the underlying mechanistic principles and the rationale for each experimental step, researchers can confidently apply and adapt this procedure to a wide range of acylating agents, facilitating the rapid development of new triazole-based compounds.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 3. asianpubs.org [asianpubs.org]
- 4. nbinno.com [nbinno.com]
- 5. chemijournal.com [chemijournal.com]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
Synthesis of Ferroptosis Inhibitors: A Detailed Guide for Researchers
Introduction: Targeting a Unique Form of Cell Death
Ferroptosis is a recently identified form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] Unlike apoptosis, it is not dependent on caspases. Instead, it is driven by the accumulation of lipid reactive oxygen species (ROS) to lethal levels.[2] This distinct mechanism has implicated ferroptosis in a variety of pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury.[1][3] Consequently, the ability to modulate this pathway with small molecule inhibitors presents a significant therapeutic opportunity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and validation of key ferroptosis inhibitors. It is designed to be a practical resource, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices.
The Core Machinery of Ferroptosis: Key Pathways and Drug Targets
The decision to synthesize a particular ferroptosis inhibitor is rooted in an understanding of the core cellular pathways that govern this form of cell death. There are two primary regulatory axes that serve as strategic points of intervention.[4]
The canonical pathway involves the glutathione peroxidase 4 (GPX4) antioxidant system.[5] GPX4 is a crucial enzyme that neutralizes lipid peroxides, using glutathione (GSH) as a cofactor.[6] The synthesis of GSH is dependent on the import of cystine via the system Xc- transporter.[1] Inhibition of system Xc- or direct inactivation of GPX4 leads to an accumulation of lipid peroxides, culminating in ferroptotic cell death.[2]
A parallel pathway involves the Ferroptosis Suppressor Protein 1 (FSP1). FSP1 can reduce coenzyme Q10 (CoQ10), which in its reduced form (ubiquinol) acts as a radical-trapping antioxidant, thereby suppressing lipid peroxidation independently of GPX4.[4][6]
Therefore, ferroptosis inhibitors can be broadly classified based on their mechanism of action:
-
Radical-Trapping Antioxidants (RTAs): These molecules directly scavenge lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation. Ferrostatin-1 and Liproxstatin-1 are the most prominent examples in this class.[2]
-
Iron Chelators: By sequestering intracellular iron, these compounds inhibit the Fenton reaction, a key source of ROS that initiates lipid peroxidation. Deferoxamine is a classic example.[3]
-
Inhibitors of Lipid Peroxidation Enzymes: Molecules that inhibit enzymes like lipoxygenases (LOXs), which can contribute to the generation of lipid peroxides.[7]
-
Modulators of Endogenous Antioxidant Pathways: Compounds that upregulate the expression or activity of proteins involved in antioxidant defense, such as NRF2.[1]
This guide will focus on the synthesis and validation of the widely used and potent radical-trapping antioxidants, Ferrostatin-1 and Liproxstatin-1.
Synthetic Protocols for Key Ferroptosis Inhibitors
The following protocols are detailed to ensure reproducibility. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Synthesis of Ferrostatin-1 (Ethyl 3-amino-4-(cyclohexylamino)benzoate)
Ferrostatin-1 is a potent inhibitor of ferroptosis with a reported EC50 of 60 nM in preventing erastin-induced ferroptosis in HT-1080 cells.[8] Its synthesis is a multi-step process that begins with the nitration of ethyl 4-chlorobenzoate.
Workflow for the Synthesis of Ferrostatin-1
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apexbt.com [apexbt.com]
- 6. columbia.edu [columbia.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Purity Isolation of 4-(2-Aminoethyl)-4H-1,2,4-triazole
Abstract
This document provides a comprehensive guide with detailed protocols for the purification of crude 4-(2-Aminoethyl)-4H-1,2,4-triazole, a key building block in pharmaceutical and materials science. The inherent basicity of the primary amine and the high polarity of the triazole moiety present unique challenges, often leading to poor recovery and purity with standard methods. We present a multi-tiered strategy, beginning with a robust acid-base extraction for bulk impurity removal, followed by high-refinement techniques including recrystallization and specialized column chromatography. The causality behind each experimental choice is explained to empower researchers to adapt these protocols for analogous polar amines.
Introduction: The Purification Challenge
This compound is a valuable synthon due to its bifunctional nature, incorporating both a reactive primary amine and a stable, N-rich heterocyclic core. The 1,2,4-triazole scaffold is a cornerstone in the development of a wide range of therapeutic agents.[1][2] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, impact biological activity, and complicate regulatory approval in drug development pipelines.
The primary challenge in purifying this molecule stems from its physicochemical properties:
-
High Polarity: The triazole ring system and the ethylamine side chain render the molecule highly soluble in polar solvents, making standard extraction and precipitation difficult.
-
Basicity: The primary amine (pKa ~9-10) readily protonates and interacts strongly with acidic surfaces, most notably standard silica gel, leading to significant tailing, poor separation, and potential product loss during column chromatography.[3]
This guide provides three validated protocols designed to overcome these challenges, enabling the isolation of this compound with purity exceeding 99%.
Characterization of Crude Product & Impurity Profile
Effective purification begins with understanding the potential contaminants. A typical synthesis of this compound or its precursors may introduce the following impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include hydrazine, formic acid derivatives, or precursors to the aminoethyl side chain.[4][5]
-
Reaction Byproducts: Incomplete cyclization, regioisomer formation, or side reactions can generate structurally similar impurities that are difficult to separate.[6]
-
Inorganic Salts: Reagents and catalysts used during synthesis and workup can persist in the crude product.
A preliminary analysis of the crude material by Thin Layer Chromatography (TLC) and/or LC-MS is strongly recommended to select the most appropriate purification strategy.
Protocol 1: Bulk Purification via Acid-Base Extraction
This technique is the cornerstone of purifying basic compounds and should be the first step for any crude product containing significant non-basic impurities. It leverages the differential solubility of the amine in its neutral and protonated (salt) forms.[7][8]
Principle of Separation
The basic aminoethyl group is protonated by an aqueous acid, forming a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving neutral and acidic organic impurities behind in the organic phase. The aqueous phase is then isolated, and the pH is raised with a base, regenerating the neutral, organic-soluble amine, which can be re-extracted into a fresh organic solvent.[9]
Experimental Protocol
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc), ~10-15 mL per gram of crude).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M Hydrochloric Acid (HCl) (3 x 5 mL per gram of crude). Combine the aqueous layers.
-
Expert Insight: The amine salt is now in the aqueous phase. Test the pH of the aqueous layer to ensure it is acidic (pH 1-2). The organic layer, containing neutral impurities, can be discarded.
-
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5 M Sodium Hydroxide (NaOH) solution dropwise with stirring until the pH is strongly basic (pH > 12).
-
Trustworthiness Check: Monitor the pH carefully. This step deprotonates the ammonium salt, regenerating the free amine. The solution may become cloudy as the less water-soluble free base begins to precipitate.
-
-
Back-Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., DCM, 3 x 10 mL per gram of crude). The purified free amine will now move back into the organic phase.
-
Final Wash & Dry: Combine the organic layers. Wash with brine (1 x 10 mL per gram) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Workflow Diagram
References
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity » Growing Science [growingscience.com]
- 3. biotage.com [biotage.com]
- 4. data.epo.org [data.epo.org]
- 5. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-(2-Aminoethyl)-4H-1,2,4-triazole Synthesis
Welcome to the technical support center for the synthesis of 4-(2-Aminoethyl)-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in this specific synthesis. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate the complexities of your experimental work.
Introduction
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. However, achieving a high yield can be challenging due to several factors, including regioselectivity, side reactions, and purification difficulties. This guide provides a structured approach to identifying and resolving these common issues.
I. Troubleshooting Guide: Common Issues and Solutions
Poor Regioselectivity: Predominant Formation of the N-1 Isomer
A primary challenge in the alkylation of 1,2,4-triazole is controlling the position of substitution. The triazole ring has two nucleophilic nitrogen atoms (N-1 and N-4), leading to the formation of two regioisomers. Often, the undesired N-1 isomer is the major product.[1]
Question: My reaction is producing a mixture of isomers, with the N-1 substituted product being the major component. How can I improve the regioselectivity for the desired N-4 isomer?
Answer: The regioselectivity of the N-alkylation of 1,2,4-triazole is highly dependent on the reaction conditions. Here are several factors to consider and optimize:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role. Non-polar, aprotic solvents in combination with specific bases can favor N-4 alkylation.
-
Insight: Using a bulky base can sterically hinder the attack at the more sterically accessible N-1 position, thereby favoring the N-4 position.
-
Recommendation: A combination of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar solvent like Tetrahydrofuran (THF) has been reported to favor the formation of the N-1 isomer, so this should be avoided if the N-4 isomer is desired.[1] Conversely, using alkali metal carbonates like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) can sometimes provide a different isomeric ratio.[2] Experimenting with different base/solvent combinations is key.
-
-
Nature of the Alkylating Agent: The structure of the aminoethylating agent is critical.
-
Recommendation: Instead of using a highly reactive alkylating agent like 2-bromoethylamine hydrobromide, consider using a bulkier or less reactive electrophile. For instance, using a Boc-protected aminoethyl tosylate might alter the steric environment around the electrophilic center, potentially influencing the regioselectivity.
-
-
Temperature Control: Reaction temperature can influence the kinetic vs. thermodynamic control of the reaction.
-
Recommendation: Running the reaction at lower temperatures may favor the formation of one isomer over the other. It is advisable to start with a low temperature (e.g., 0 °C or even -10 °C) and slowly warm the reaction to room temperature while monitoring the isomer ratio by TLC or LC-MS.[2]
-
Incomplete Reaction and Low Conversion of Starting Materials
Question: My reaction is not going to completion, and I am recovering a significant amount of unreacted 1,2,4-triazole. What could be the cause?
Answer: Low conversion can stem from several factors related to the reagents and reaction conditions.
-
Base Strength and Stoichiometry: The pKa of 1,2,4-triazole is approximately 10.26, meaning a sufficiently strong base is required to deprotonate it and form the reactive triazolide anion.
-
Recommendation: Ensure you are using at least one equivalent of a suitable base. If using a weaker base like K₂CO₃, ensure it is finely powdered and the reaction is sufficiently heated to facilitate the reaction. Stronger bases like sodium hydride (NaH) can also be used, but require anhydrous conditions.
-
-
Reactivity of the Alkylating Agent: The leaving group on your 2-aminoethyl synthon is important.
-
Recommendation: The reactivity of haloethylamines follows the order I > Br > Cl. If you are using a chloroethylamine derivative, consider switching to the bromo or iodo analog. Alternatively, a tosylate or mesylate leaving group can be more effective.
-
-
Reaction Time and Temperature: The reaction may simply be too slow under your current conditions.
-
Recommendation: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[3]
-
Formation of Side Products
Question: Besides the N-1 isomer, I am observing other unexpected spots on my TLC plate. What are the likely side products and how can I avoid them?
Answer: Side product formation can significantly reduce your yield.
-
Dialkylation: The newly formed this compound can potentially react with another molecule of the alkylating agent at the primary amine.
-
Recommendation: Use a protecting group on the amine of your aminoethylating agent, such as a tert-butyloxycarbonyl (Boc) group. This will prevent dialkylation and also improve the solubility of the reagent in organic solvents. The Boc group can be removed in a subsequent step under acidic conditions.[4]
-
-
Elimination Reactions: If using a haloethylamine under strongly basic conditions, elimination to form an aziridine intermediate or subsequent byproducts can occur.
-
Recommendation: Careful selection of a non-nucleophilic base and moderate reaction temperatures can minimize this side reaction.
-
Issues with the Deprotection Step
Question: I have successfully synthesized the Boc-protected this compound, but I am getting a low yield after the deprotection step. What could be the problem?
Answer: The deprotection of the Boc group is typically straightforward but can have pitfalls.
-
Incomplete Deprotection: The reaction may not have gone to completion.
-
Recommendation: Ensure you are using a sufficient excess of acid (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane).[5] Monitor the reaction by TLC or LC-MS until all the starting material is consumed.
-
-
Product Degradation: The product itself might be sensitive to the harsh acidic conditions.
-
Work-up and Isolation Issues: The final product is a free amine, which is likely a salt after the acidic work-up. It will be highly water-soluble.
-
Recommendation: After deprotection, the acidic solution should be carefully neutralized with a base (e.g., NaHCO₃ or a mild amine base) to a pH of ~8-9 before extraction. If the product is highly water-soluble, it may be necessary to evaporate the solvent and purify the resulting salt or use techniques like solid-phase extraction.
-
Product Isolation and Purification Challenges
Question: My final product, this compound, is difficult to purify by standard silica gel chromatography. What are my options?
Answer: The target compound is a polar, basic molecule, which can present challenges for purification.[7]
-
Streaking on Silica Gel: The basic amine and the polar triazole ring can interact strongly with the acidic silica gel, leading to poor separation and streaking.
-
Recommendation:
-
Modified Eluent: Add a small amount of a basic modifier to your eluent system, such as triethylamine (0.1-1%) or ammonia in methanol. This will help to reduce the interaction of your compound with the silica.
-
Alternative Stationary Phases: Consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).[7]
-
Ion-Exchange Chromatography: As the product is a primary amine, cation-exchange chromatography can be a very effective purification method.
-
-
-
Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.
-
Recommendation: Experiment with different solvent systems. A common technique is to dissolve the crude product in a minimal amount of a hot polar solvent (like ethanol or isopropanol) and then add a less polar co-solvent (like ethyl acetate or diethyl ether) until turbidity is observed, then allow it to cool slowly.[8]
-
II. Experimental Protocols & Data
Protocol 1: Synthesis of N-Boc-4-(2-aminoethyl)-4H-1,2,4-triazole
This protocol is a general guideline and may require optimization.
-
Preparation of the Triazolide Anion: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,2,4-triazole (1.0 eq) to anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of Boc-2-bromoethylamine (1.05 eq) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of 1,2,4-triazole and the formation of the two product isomers.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the N-1 and N-4 isomers.
Protocol 2: Deprotection of N-Boc-4-(2-aminoethyl)-4H-1,2,4-triazole
-
Acidic Cleavage: Dissolve the purified N-Boc-4-(2-aminoethyl)-4H-1,2,4-triazole (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is no longer visible.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Isolation: The resulting product will be the TFA salt. It can be purified by recrystallization or by dissolving in a minimal amount of water, neutralizing with a base like saturated sodium bicarbonate, and then either extracting with an organic solvent (if possible) or lyophilizing to obtain the free amine.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield & Isomer Mixture | Poor regioselectivity in N-alkylation | Optimize base/solvent combination; modify the alkylating agent; control reaction temperature. |
| Incomplete Reaction | Insufficient base strength; poor leaving group; inadequate reaction time/temperature. | Use a stronger base; switch to a bromo, iodo, or tosylate leaving group; increase temperature or reaction time. |
| Side Product Formation | Dialkylation of the product amine. | Use a Boc-protected aminoethylating agent. |
| Low Yield in Deprotection | Incomplete reaction; product degradation; poor isolation. | Use excess acid; run at low temperature; careful neutralization and work-up for a polar product. |
| Purification Difficulties | Polar, basic nature of the final product. | Use modified eluents (e.g., with triethylamine); try alternative chromatography (reverse-phase, alumina, ion-exchange); recrystallization. |
III. Visual Diagrams
Diagram 1: N-Alkylation Regioselectivity of 1,2,4-Triazole
References
- 1. researchgate.net [researchgate.net]
- 2. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Identification of Side Products in 4-(2-Aminoethyl)-4H-1,2,4-triazole Reactions
<_
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 4-(2-Aminoethyl)-4H-1,2,4-triazole. The inherent reactivity of the precursors and the conditions often employed in 1,2,4-triazole synthesis can lead to the formation of various side products, complicating purification and potentially impacting downstream applications. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, identify potential impurities, and optimize reaction conditions to favor the formation of the desired product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize this compound is showing multiple spots on TLC, with one major side product. What is the likely identity of this impurity?
A1: The formation of side products is a common challenge in 1,2,4-triazole synthesis. The identity of the primary impurity heavily depends on the synthetic route employed. One of the most prevalent methods for synthesizing 4-substituted-1,2,4-triazoles is the Pellizzari reaction or related condensations.[1][2]
A significant challenge, particularly in unsymmetrical reactions, is the potential for an "interchange of acyl groups," which can lead to a mixture of isomeric 1,2,4-triazoles.[1][3] If your synthesis involves the reaction of a substituted hydrazine with an amide or a related precursor, you may be forming a regioisomer.
Another common side reaction, especially when using acylhydrazines, is the intramolecular cyclization to form a 1,3,4-oxadiazole.[4] This pathway can compete with the desired intermolecular reaction that leads to the triazole ring.[4]
Troubleshooting Steps:
-
Reaction Temperature Optimization: High temperatures can promote side reactions.[1][5] Attempt to lower the reaction temperature incrementally while monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and purity.
-
Microwave Synthesis: Utilizing microwave irradiation can significantly shorten reaction times, which may reduce the formation of thermally induced side products.[2][5]
-
Starting Material Purity: Ensure that all starting materials are pure and dry, as impurities can lead to unexpected side reactions.[1][5]
Q2: I am observing a side product with the same mass as my desired this compound. How can I confirm if it is an isomer and differentiate it?
A2: The presence of a product with an identical mass is a strong indicator of isomer formation. In the context of 4-substituted 1,2,4-triazoles, the most likely isomer would be the corresponding 1-substituted-1,2,4-triazole. The regioselectivity of the cyclization reaction is a critical factor.[4][6]
Identification and Differentiation Workflow:
Caption: Workflow for Isomer Identification.
Detailed Protocols:
-
High-Performance Liquid Chromatography (HPLC): Isomers often have slightly different polarities and will exhibit different retention times on an HPLC column.[5]
-
Protocol:
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).
-
Inject the sample onto a reverse-phase C18 column.
-
Run a gradient elution, for example, starting with a high percentage of water (with 0.1% formic acid or trifluoroacetic acid) and gradually increasing the concentration of acetonitrile.
-
Monitor the elution profile using a UV detector. The two isomers should appear as distinct peaks.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between 1-substituted and 4-substituted 1,2,4-triazoles. The chemical shifts of the triazole ring protons and carbons will be different for each isomer. For unambiguous assignment, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the connectivity and spatial relationships of the atoms.
Q3: My NMR spectrum of the purified product is showing broad or missing signals for the triazole ring, even though the mass spectrometry data is correct. What could be the cause?
A3: This phenomenon can be caused by the presence of paramagnetic metal impurities, often residual catalysts from the synthesis.[7][8] Even trace amounts of metals like copper(II) can cause significant broadening or even disappearance of NMR signals, particularly for nuclei near the metal coordination site.[7][8] This effect has been well-documented in the characterization of triazoles synthesized via copper-catalyzed reactions.[7][8]
Troubleshooting & Remediation:
| Problem | Possible Cause | Suggested Solution |
| Broad or Missing NMR Signals | Presence of paramagnetic metal impurities (e.g., Cu(II)) from catalysts.[7][8] | 1. Further Purification: Treat the sample with a metal scavenger resin or perform an aqueous workup with a chelating agent like EDTA. 2. Low-Temperature NMR: Recording the NMR spectrum at a lower temperature can sometimes sharpen the signals.[7][8] |
| Intramolecular or intermolecular interactions, such as hydrogen bonding. | 1. Solvent Study: Acquire NMR spectra in different deuterated solvents (e.g., DMSO-d6, CDCl3, D2O) to observe changes in chemical shifts and peak shapes. 2. Variable Temperature NMR: Analyze the sample at different temperatures to study the dynamics of any exchange processes. |
Q4: My reaction yield is consistently low, and I have a complex mixture of byproducts. How can I systematically troubleshoot this?
A4: Low yields and the formation of multiple byproducts in 1,2,4-triazole syntheses, such as the Pellizzari reaction, are common issues.[1][2][5] This often points to decomposition of starting materials or products at high temperatures or other side reactions.[1]
Troubleshooting Logic Tree:
Caption: Logic Tree for Troubleshooting Poor Reaction Outcomes.
Systematic Approach:
-
Lower the Reaction Temperature: This is the first and most crucial step to minimize decomposition and unwanted side reactions.[1]
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the point at which the desired product formation is maximized and byproduct formation begins to increase.
-
Protect Sensitive Functional Groups: If your starting materials contain other reactive functional groups, consider protecting them before the triazole synthesis to prevent their participation in side reactions.[1]
-
Analyze the Crude Mixture by LC-MS: This will provide the mass of the byproducts, offering valuable clues to their potential structures and the side reactions that are occurring.[1]
Experimental Protocols
Protocol 1: General Procedure for LC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., 1:1 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50 - 500.
-
Data Analysis: Identify the mass-to-charge ratio of the main product and any significant impurities.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. Pellizzari Reaction [drugfuture.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Improving the Purity of Synthesized 4-(2-Aminoethyl)-4H-1,2,4-triazole
Introduction
Welcome to the technical support center for the purification of 4-(2-Aminoethyl)-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar nitrogen-containing heterocycles.[1][2] The unique structure of this compound, featuring both a basic primary amine and a polar triazole ring system, presents specific challenges during purification. Common issues include the presence of stubborn polar impurities, difficulties with crystallization, and problematic chromatographic behavior.
This document provides in-depth, field-proven insights and step-by-step protocols to help you overcome these challenges. Our approach is grounded in explaining the causality behind each experimental choice, ensuring you not only execute the steps but also understand the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities for N-heterocycles synthesized from precursors like hydrazine and carboxylic acid derivatives can include:
-
Unreacted Starting Materials: Residual hydrazine or the starting material containing the aminoethyl moiety.
-
Partially Reacted Intermediates: Such as formylhydrazide or N,N'-diformylhydrazine if the cyclization is incomplete.[3]
-
Side Products: Unsubstituted 1,2,4-triazole can sometimes form as a byproduct.[4]
-
Regioisomers: Depending on the synthetic strategy, isomers where the aminoethyl group is attached to a different nitrogen atom of the triazole ring could be present.
-
Residual Solvents and Reagents: High-boiling point solvents or excess reagents used during the synthesis.
Q2: My crude product is a sticky oil or waxy solid, not a crystalline powder. How does this affect purification?
A2: This is a common issue with polar organic molecules that can form extensive hydrogen bonds. The presence of impurities often disrupts the crystal lattice, preventing the formation of a well-ordered solid. This physical state suggests that a preliminary purification step to remove the bulk of impurities is necessary before attempting crystallization. An acid-base extraction is often an excellent first step to isolate your basic product from neutral or acidic contaminants.[5][6]
Q3: Which analytical techniques are essential for accurately assessing the purity of my final product?
A3: A combination of methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Due to the compound's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than standard reverse-phase methods.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and identifying any organic impurities. The proton and carbon spectra should be clean, with integrations matching the expected proton counts.[9][10]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[9][10]
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a strong indicator of high purity. Impurities typically cause a depression and broadening of the melting point range.[3]
Section 2: Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during the purification workflow.
Recrystallization Issues
Q: My compound won't crystallize, even after cooling the solution for an extended period. What should I do?
A: Failure to crystallize is typically due to either the compound being too soluble in the chosen solvent or the presence of impurities inhibiting crystal lattice formation.
-
Underlying Cause: The solvent may be too "good," meaning your compound remains soluble even at low temperatures.[11] Alternatively, impurities can act like "kinks" in the lattice structure, preventing the ordered packing required for crystallization.
-
Solutions:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[12] If you have a pure sample, add a single "seed crystal."[12]
-
Introduce an Anti-Solvent: If your compound is dissolved in a polar solvent (e.g., ethanol), slowly add a non-polar "anti-solvent" (e.g., diethyl ether or hexane) in which the compound is insoluble, until the solution becomes slightly cloudy (turbid). Gently heat until the solution is clear again, then allow it to cool slowly.[11] A classic procedure for the parent 4-amino-1,2,4-triazole uses an ethanol-ether solvent system for this reason.[3]
-
Concentrate the Solution: You may have used too much solvent. Carefully evaporate some of the solvent under reduced pressure and attempt to cool the more concentrated solution.
-
Re-purify: If the above methods fail, it's a strong indication of significant impurities. Perform an acid-base extraction (see Protocol 1) before re-attempting recrystallization.
-
Q: I have a very low yield after recrystallization. How can I improve it?
A: Low yield is a frequent problem in recrystallization, most often stemming from solvent selection or procedural errors.
-
Underlying Cause: The most common reason is using an excessive volume of solvent, which leaves a significant portion of your product dissolved in the mother liquor.[11] Another cause is choosing a solvent in which your compound has moderate, rather than low, solubility at cold temperatures.
-
Solutions:
-
Minimize Solvent Volume: When dissolving your crude solid, use the absolute minimum amount of boiling solvent required to achieve complete dissolution.[13]
-
Optimize the Solvent System: Test different solvents. An ideal solvent dissolves the compound poorly at room temperature but very well at its boiling point.[12] See Table 1 for suggestions.
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[11]
-
Recover a Second Crop: Do not discard the mother liquor (the filtrate). Concentrate it by evaporating a portion of the solvent and cool it again to recover a second, though likely less pure, crop of crystals.
-
Chromatography Challenges
Q: My compound streaks severely on a standard silica gel column. How can I achieve good separation?
A: Streaking of basic compounds on silica gel is a classic problem due to strong acid-base interactions.
-
Underlying Cause: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic amine of your compound interacts strongly with these sites, leading to irreversible adsorption or slow elution, which manifests as "streaking" or "tailing" peaks.[14]
-
Solutions:
-
Add a Basic Modifier to the Eluent: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica. Common choices include 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in your solvent system (e.g., Dichloromethane/Methanol/NH₄OH).[14][15]
-
Switch to a Different Stationary Phase: Use a less acidic stationary phase like activated alumina (basic or neutral grade).[15]
-
Use Reverse-Phase Chromatography: Purify on a C18 column using a mobile phase buffered at a high pH (e.g., pH 9-10). At high pH, the amine is in its neutral, free-base form, which is more hydrophobic and will interact better with the C18 stationary phase, leading to improved peak shape.[14]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for separating highly polar compounds and is an excellent alternative.[7]
-
Section 3: Detailed Purification Protocols
Protocol 1: First-Pass Purification via Acid-Base Extraction
This technique is highly effective for separating your basic target compound from neutral or acidic impurities.[5] It relies on changing the solubility of the amine by protonating it into a water-soluble salt.[6]
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate (organic solvent)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel, Beakers, Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of ethyl acetate). If there are insoluble solids, they may be inorganic salts which can be filtered off.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated amine salt will move into the aqueous (bottom) layer.[16]
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer contains your desired product as a hydrochloride salt. The upper organic layer contains neutral impurities and can be discarded.
-
Repeat Extraction: To ensure complete recovery, add another portion of 1M HCl to the organic layer in the funnel, shake, and combine the aqueous layer with the first one.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M NaOH dropwise while stirring until the solution is strongly basic (pH > 11, check with pH paper). This deprotonates the amine salt, converting it back to the neutral, less water-soluble free base.[16] The product may precipitate as a solid or an oil.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., 50 mL of ethyl acetate) and shake to extract the neutral product back into the organic layer.
-
Isolate Product: Drain the aqueous layer (which can be discarded). Collect the organic layer. Repeat the back-extraction with fresh organic solvent and combine the organic layers.
-
Drying and Evaporation: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Final Purification via Recrystallization
This protocol is for polishing the product obtained from extraction or for purifying a crude product that is already substantially pure.
Materials:
-
Purified this compound
-
Recrystallization solvent (see Table 1)
-
Erlenmeyer flask, Hot plate, Condenser
-
Büchner funnel and filter flask (for vacuum filtration)
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair from Table 1.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[13]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Leave the crystals under vacuum to pull air through them for several minutes. Then, transfer the crystals to a watch glass to air dry completely.
Section 4: Visual Guides & Data
Overall Purification Workflow
Caption: General workflow for purifying this compound.
Mechanism of Acid-Base Extraction
Caption: Visualizing the two-step acid-base extraction process.
Table 1: Suggested Solvents for Recrystallization
| Solvent / System | Polarity | Boiling Point (°C) | Comments |
| Ethanol/Water | High | Variable | A common and effective system. Dissolve in hot ethanol, then add hot water dropwise until cloudy. Reheat to clarify and cool.[11] |
| Isopropanol | Medium-High | 82.6 | A good single-solvent option for many polar compounds. |
| Methanol | High | 64.7 | May be too strong a solvent, potentially leading to low recovery, but can be effective for highly impure samples.[11] |
| Acetonitrile | Medium | 81.6 | Can be effective for N-heterocycles. |
| Ethanol/Diethyl Ether | Variable | Variable | A classic anti-solvent system. Dissolve in minimal hot ethanol, then add ether at room temperature until crystallization begins.[3] |
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. data.epo.org [data.epo.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. biotage.com [biotage.com]
- 15. reddit.com [reddit.com]
- 16. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Navigating the Scale-Up Synthesis of 4-(2-Aminoethyl)-4H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 4-(2-Aminoethyl)-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scale-up of this important heterocyclic compound. The following information is curated from established literature and practical industrial insights to ensure scientific integrity and successful implementation in your laboratory.
Introduction: Synthetic Strategies and Core Challenges
The synthesis of this compound typically proceeds via the N-alkylation of the 1,2,4-triazole ring with a suitable 2-aminoethyl synthon. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation reaction. The 1,2,4-triazole anion is a bidentate nucleophile, presenting two potential sites for alkylation: the N-1 and N-4 positions. For many pharmaceutical applications, the N-4 substituted isomer is the desired product.
Two common synthetic routes are considered for the introduction of the 2-aminoethyl side chain:
-
Direct Alkylation with a Protected Amine: This involves the use of an N-protected 2-haloethylamine, such as N-(2-bromoethyl)phthalimide, in a Gabriel-type synthesis. This is often the preferred route due to the robust nature of the phthalimide protecting group.
-
Azide Reduction Route: This route involves the alkylation of 1,2,4-triazole with a 2-azidoethyl halide, followed by reduction of the azide to the primary amine. While effective, this route requires stringent safety protocols due to the hazardous nature of organic azides.
This guide will focus on the more common and often safer Gabriel-type synthesis, addressing the critical challenges you may encounter during scale-up.
Visualizing the Synthetic Pathway
Caption: General synthetic scheme for this compound via Gabriel synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
FAQ 1: How can I maximize the yield of the desired N-4 isomer during alkylation?
Controlling the regioselectivity of the N-alkylation of 1,2,4-triazole is the most critical step in this synthesis. While a mixture of N-1 and N-4 isomers is often obtained, reaction conditions can be optimized to favor the N-4 product.
Key Factors Influencing Regioselectivity:
| Parameter | Recommendation for N-4 Selectivity | Rationale |
| Base | Use of a bulky, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often preferred over smaller bases like potassium carbonate or sodium hydride.[1][2] | Bulky bases can sterically hinder attack at the N-1 position, which is flanked by two other nitrogen atoms, thereby favoring alkylation at the more accessible N-4 position. |
| Solvent | Aprotic polar solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally effective.[2][3] | These solvents effectively solvate the triazole anion and the counter-ion of the base, facilitating the SN2 reaction. |
| Temperature | Lower reaction temperatures can sometimes improve regioselectivity. | At lower temperatures, the kinetic product (often the N-4 isomer due to less steric hindrance) is favored over the thermodynamic product. |
| Leaving Group | While bromides are common, using an alkylating agent with a better leaving group, such as a tosylate, may improve reaction efficiency, though its effect on regioselectivity is less documented.[1] | A better leaving group can lead to a more facile SN2 reaction. |
Troubleshooting Poor Regioselectivity:
-
Problem: Significant formation of the N-1 isomer is observed by NMR or LC-MS.
-
Solution:
-
Switch to a Bulkier Base: If using K₂CO₃ or NaH, switch to DBU.
-
Optimize Temperature: Run a series of small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C) to determine the optimal condition for N-4 selectivity.
-
Consider an Alternative Synthetic Route: If regioselectivity remains a persistent issue, amination of the 4-position of the triazole ring prior to side-chain introduction can be an alternative, though this adds extra steps to the synthesis.[1]
-
FAQ 2: What are the common byproducts and how can I minimize their formation?
Besides the undesired N-1 isomer, other byproducts can arise during the synthesis and workup.
Common Byproducts and Their Mitigation:
| Byproduct | Origin | Mitigation Strategy |
| 1- (and 4-), (2-Hydroxyethyl)-1,2,4-triazole | Hydrolysis of the bromo- intermediate of the alkylating agent, N-(2-bromoethyl)phthalimide, to the corresponding alcohol, which then alkylates the triazole. | Ensure all reagents and solvents are anhydrous. Use of fresh, high-quality N-(2-bromoethyl)phthalimide is recommended. |
| Over-alkylation Products (Triazolium Salts) | The product amine can be further alkylated by the starting alkylating agent. | Use a slight excess of 1,2,4-triazole relative to the alkylating agent. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting alkylating agent is consumed. |
| Phthalhydrazide | Formed during the deprotection of the phthalimide group with hydrazine.[4] | This is an expected byproduct of the deprotection step. Its removal is addressed in the purification section. |
FAQ 3: I am having difficulty with the deprotection of the phthalimide group at a larger scale. What are the key considerations?
The deprotection of the phthalimide group using hydrazine (the Ing-Manske procedure) is a standard method, but it presents challenges at scale.[4][5]
Key Considerations for Phthalimide Deprotection:
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol or methanol at reflux.[5] Ensure efficient stirring to handle the precipitation of the phthalhydrazide byproduct.
-
Work-up and Phthalhydrazide Removal: Phthalhydrazide is often a sparingly soluble solid, which can complicate the isolation of the desired product.[4]
-
Filtration: The most common method is to filter off the precipitated phthalhydrazide. However, on a large scale, this can be slow and may lead to product loss through occlusion.
-
Acid-Base Extraction: After removing the solvent, the residue can be taken up in an acidic solution (e.g., dilute HCl) to protonate the desired amine, making it water-soluble. The neutral phthalhydrazide can then be removed by filtration or extraction with an organic solvent. The aqueous layer is then basified to liberate the free amine, which can be extracted.
-
-
Alternative Deprotection Methods: If the standard hydrazine method proves problematic, milder alternatives have been developed, such as using sodium borohydride in isopropanol followed by acetic acid.[6] This method avoids the formation of phthalhydrazide and may be advantageous for sensitive substrates.
FAQ 4: How can I effectively purify the final product, this compound?
The final product is a polar, basic compound, which can make purification challenging.
Purification Strategies:
-
Crystallization: If the product is a solid, crystallization is often the most efficient method for purification at scale.
-
Solvent Screening: A thorough solvent screen is recommended to find a suitable system for crystallization. Common solvents to try include isopropanol, ethanol, acetonitrile, or mixtures with non-polar co-solvents like toluene or heptane.
-
Salt Formation: If the free base is difficult to crystallize, forming a salt (e.g., hydrochloride or hydrobromide) can often induce crystallinity and facilitate purification. The salt can then be neutralized in a final step if the free base is required.
-
-
Column Chromatography:
-
Normal Phase (Silica Gel): Due to the high polarity of the product, strong eluents are typically required (e.g., dichloromethane/methanol/ammonia mixtures). This can sometimes lead to poor separation and streaking.
-
Reverse Phase (C18): This can be an effective alternative for polar compounds. Elution is typically with a gradient of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation may be an option. However, a thermal stability study (e.g., DSC) should be conducted beforehand to ensure the compound does not decompose at the required temperatures.
Safety Considerations for Scale-Up
-
2-Bromoethylamine Hydrobromide: This reagent is a skin and eye irritant and may cause respiratory irritation.[7][8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Hydrazine: Hydrazine is a toxic and potentially explosive substance. It should be handled with extreme caution in a fume hood, and measures should be in place to prevent contact with oxidizers.
-
Thermal Hazards: For any scale-up operation, it is highly recommended to perform a thermal hazard analysis (e.g., using Differential Scanning Calorimetry - DSC) on the reaction mixture to understand the potential for thermal runaway, especially during distillations or prolonged heating.
Experimental Protocols
Step 1: N-Alkylation of 1,2,4-Triazole with N-(2-bromoethyl)phthalimide
-
To a stirred suspension of 1,2,4-triazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF (5-10 volumes), add N-(2-bromoethyl)phthalimide (1.1 eq).
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Filter the resulting precipitate, wash with water, and dry to yield crude 4-(2-phthalimidoethyl)-4H-1,2,4-triazole.
Note: For improved regioselectivity, consider replacing potassium carbonate with DBU and running the reaction at a lower temperature.
Step 2: Deprotection of 4-(2-Phthalimidoethyl)-4H-1,2,4-triazole
-
Suspend the crude 4-(2-phthalimidoethyl)-4H-1,2,4-triazole (1.0 eq) in ethanol (10 volumes).
-
Add hydrazine hydrate (2.0-3.0 eq) and heat the mixture to reflux. A thick precipitate of phthalhydrazide will form.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dilute aqueous HCl and wash with an organic solvent (e.g., dichloromethane) to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. aksci.com [aksci.com]
Technical Support Center: Refining Purification Methods for 4-(2-Aminoethyl)-4H-1,2,4-triazole Derivatives
Welcome to the technical support center for the purification of 4-(2-Aminoethyl)-4H-1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these unique compounds. The inherent characteristics of these molecules, such as the basicity of the aminoethyl group and the aromatic triazole ring, can present specific challenges during purification. This resource provides in-depth, experience-driven advice in a question-and-answer format to directly address the issues you may encounter in the lab.
Troubleshooting Guide
This section is dedicated to resolving specific problems that can arise during the purification of this compound derivatives. Each question is followed by a detailed explanation of the underlying causes and a set of actionable steps to remedy the issue.
Q1: My this compound derivative is not crystallizing from the solution, even after cooling. What steps can I take to induce crystallization?
A1: Failure to crystallize is a common hurdle. The primary reason is often that the compound remains too soluble in the chosen solvent, even at low temperatures, or that the solution is not sufficiently saturated. Here are several techniques to induce crystallization:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[1]
-
Seeding: If you have a pure crystal of your compound, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for other molecules to crystallize upon.[1]
-
-
Increase Supersaturation:
-
Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound. This can be done by leaving the flask partially open in a fume hood or by gently blowing a stream of inert gas (like nitrogen) over the surface of the solution.
-
Introduce an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your crystallization solvent.[1] Add the anti-solvent dropwise to the solution until you observe persistent turbidity. Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.[1]
-
-
Lower the Temperature Further: If cooling to room temperature is not effective, try placing the flask in an ice bath or a freezer.[1] Be cautious, as very low temperatures can sometimes cause impurities to co-precipitate.[1]
Q2: I'm observing significant peak tailing and poor separation during column chromatography of my aminoethyl-triazole derivative on silica gel. What is causing this and how can I fix it?
A2: This is a classic problem when purifying basic compounds like your this compound derivative on standard silica gel. The issue stems from the acidic nature of silica gel. The free silanol groups (Si-OH) on the silica surface can strongly interact with the basic amino group of your compound through acid-base interactions. This leads to irreversible adsorption, slow elution, and consequently, severe peak tailing.[2]
Here are proven strategies to overcome this:
-
Mobile Phase Modification:
-
Adding a Competing Base: Incorporate a small amount of a volatile basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase (typically 0.1-1%).[2] These modifiers will "neutralize" the acidic silanol sites, preventing your compound from strongly binding to the stationary phase.[2]
-
Adjusting pH: For reversed-phase chromatography, adjusting the mobile phase pH to be two units above the pKa of the amine will ensure it is in its free-base form, making it more lipophilic and improving retention and peak shape.[2]
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: Using a column packed with amine-functionalized silica can provide a much more suitable chromatographic environment for purifying basic organic amines.[2]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.
-
Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties.[3][4][5][6][7] This is particularly effective for zwitterionic or highly polar compounds, as it offers multiple retention mechanisms that can be fine-tuned by adjusting the mobile phase.[3][4][5][6][7]
-
Experimental Protocol: Deactivating Silica Gel with Triethylamine
-
Prepare your chosen mobile phase (e.g., a hexane/ethyl acetate mixture).
-
Add 1-3% triethylamine to the mobile phase.
-
Pack your chromatography column with silica gel as you normally would.
-
Flush the packed column with the triethylamine-containing mobile phase, using a volume equivalent to the volume of the silica gel.
-
Discard the eluant. The silica gel is now deactivated.
-
You can now proceed with running your column using either the same triethylamine-containing solvent system or your original mobile phase.[8]
Q3: My compound appears to be zwitterionic at neutral pH. How does this affect my purification strategy, particularly with HPLC-MS?
A3: The presence of both a basic amino group and an acidic proton on the triazole ring can lead to the formation of a zwitterion at a specific pH range. Zwitterions can be challenging to work with in chromatography because they are highly polar and may have low retention on standard reversed-phase columns.[7] For HPLC-MS, the neutral overall charge of a zwitterion can also lead to poor ionization efficiency in the mass spectrometer source.
Here are some effective approaches for purifying zwitterionic this compound derivatives:
-
pH Adjustment of the Mobile Phase: The key is to shift the equilibrium away from the zwitterionic form.
-
Acidic Mobile Phase: Adding a volatile acid like formic acid or acetic acid (typically 0.1%) to the mobile phase will protonate the amino group, resulting in a net positive charge. This will increase retention on cation-exchange and some mixed-mode columns.
-
Basic Mobile Phase: Adding a volatile base like ammonium hydroxide will deprotonate the acidic proton on the triazole ring, leading to a net negative charge. This will enhance retention on anion-exchange columns.
-
-
Specialized Chromatography Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds like zwitterions.[9] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
-
Mixed-Mode Chromatography: As mentioned before, mixed-mode columns are designed to handle compounds with varying polarities and charges.[3][4][5][6][7] They can provide excellent separation for zwitterionic molecules.[7][10][11]
-
Visualization of Purification Strategy Selection
Caption: Decision workflow for selecting a purification strategy.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the purification of this compound derivatives, providing foundational knowledge to guide your experimental design.
What are the most common impurities I should expect in the synthesis of this compound derivatives?
The impurities will largely depend on the synthetic route. However, some common side products and unreacted starting materials include:
-
Unreacted Starting Materials: Such as the precursor containing the aminoethyl group or the triazole-forming reagent.
-
Isomeric Byproducts: Depending on the synthetic method, you may form isomers of your target compound.
-
Solvents and Reagents: Residual solvents and reagents from the reaction and workup.
Which solvent systems are generally best for the recrystallization of these triazole derivatives?
The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[12] Given the polarity of the this compound core, good starting points for solvent screening include:
-
Water: Often used in combination with a miscible organic solvent like an alcohol.[15]
-
Acetonitrile [15]
-
Mixed Solvent Systems: Common and effective combinations include:
Data on Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100.0 | 10.2 | Good for highly polar compounds, often used as an anti-solvent. |
| Methanol | 64.7 | 5.1 | Good for polar compounds.[14] |
| Ethanol | 78.4 | 4.3 | A versatile solvent for a range of polarities.[14] |
| Isopropanol | 82.6 | 3.9 | Less polar than ethanol. |
| Acetonitrile | 81.6 | 5.8 | A good choice for moderately polar compounds. |
| Ethyl Acetate | 77.1 | 4.4 | Often used in combination with non-polar solvents. |
| Dichloromethane | 39.6 | 3.1 | A good solvent for a wide range of compounds. |
| Hexane | 68.7 | 0.1 | A non-polar solvent, often used as an anti-solvent. |
Can I use liquid-liquid extraction for the initial cleanup of my crude product?
Yes, liquid-liquid extraction is a very effective first-pass purification technique. The basicity of the aminoethyl group allows for a straightforward acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolve your crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. Your protonated this compound derivative will be in the aqueous layer.
-
Drain and save the aqueous layer.
-
Wash the organic layer with another portion of the dilute acid to ensure complete extraction.
-
Combine the aqueous layers.
-
To recover your compound, make the aqueous layer basic by adding a dilute aqueous base (e.g., 1 M NaOH or a saturated sodium bicarbonate solution) until the pH is greater than 8.
-
Your deprotonated compound will now be less soluble in water and can be extracted back into an organic solvent.
-
Add a fresh portion of your organic solvent to the basic aqueous solution and perform another extraction.
-
Separate the organic layer, dry it over an anhydrous salt (like sodium sulfate or magnesium sulfate), filter, and evaporate the solvent to obtain your purified product.
This acid-base extraction is excellent for removing non-basic organic impurities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. sielc.com [sielc.com]
- 8. Chromatography [chem.rochester.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
- 13. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Microwave-Assisted Synthesis of 4-(2-Aminoethyl)-4H-1,2,4-triazole
Welcome to the technical support guide for the synthesis of 4-(2-Aminoethyl)-4H-1,2,4-triazole. This resource is designed for researchers, chemists, and drug development professionals aiming to leverage microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency and product yield. Here, we address common challenges through a structured troubleshooting guide and in-depth FAQs, grounding our advice in established chemical principles and field-proven insights.
Microwave-assisted synthesis has emerged as a powerful green chemistry technique, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced energy efficiency.[1][2] For nitrogen-rich heterocycles like 1,2,4-triazoles—valuable scaffolds in medicinal chemistry—these benefits are particularly pronounced, enabling rapid access to complex molecules.[3][4]
This guide will walk you through optimizing your synthesis, troubleshooting common issues, and understanding the underlying mechanisms to ensure reproducible, high-yield results.
Proposed Synthetic Pathway
A common and effective route to N-substituted 4-amino-1,2,4-triazoles involves the cyclization of a thiosemicarbazide intermediate. For the target molecule, this compound, a plausible pathway begins with the reaction of formic acid and 4-(2-aminoethyl)thiosemicarbazide.
Caption: Fig 1. Plausible reaction pathway.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the microwave-assisted synthesis of this compound.
Q1: My product yield is consistently low or zero. What are the first parameters to check?
Low yield is the most common issue. It typically stems from suboptimal reaction parameters or reagent quality. Microwave synthesis is highly sensitive to a few key variables.
Causality: Unlike conventional heating which warms the vessel walls, microwave irradiation directly energizes polar molecules within the reaction mixture.[3] The efficiency of this energy transfer and the subsequent chemical reaction is governed by temperature, time, and the dielectric properties of the reaction medium.
Troubleshooting Workflow:
Caption: Fig 2. Troubleshooting workflow for low yield.
Recommended Actions:
-
Temperature: This is the most critical parameter. Too low, and the activation energy barrier isn't overcome. Too high, and you risk decomposition of reagents or the product.[5]
-
Action: Screen a temperature range from 120°C to 180°C in 20°C increments. Many 1,2,4-triazole syntheses proceed efficiently at higher temperatures in sealed vessels.[6]
-
-
Reaction Time: Microwave reactions are rapid, often completing in minutes compared to hours for conventional methods.[1]
-
Action: Start with a 10-minute hold time. Monitor reaction progress via TLC at 5-minute intervals in subsequent runs to pinpoint the optimal time.
-
-
Reagent Stoichiometry & Purity: Ensure reagents are pure and used in the correct molar ratios. Hydrazine derivatives, if used, can degrade over time.
-
Action: Use freshly opened or purified reagents. Verify the molar ratios; a slight excess of one reagent (e.g., the formic acid or equivalent) may be necessary to drive the reaction to completion.
-
Q2: My TLC plate shows multiple spots, indicating significant impurity formation. What are the likely side products and how can I minimize them?
Impurity formation often arises from incomplete reactions, side reactions (like dimerization), or product degradation at excessive temperatures.
Causality: The high-energy environment of a microwave reactor can accelerate not only the desired reaction but also competing side pathways. The key is to find conditions that are selective for the formation of the 1,2,4-triazole ring.
Potential Side Reactions:
-
Incomplete Cyclization: The linear intermediate may persist if the temperature or time is insufficient.
-
Isomer Formation: Depending on the exact precursors, formation of 1,2,3-triazole isomers is possible, though less likely with the proposed pathway.
-
Dimerization/Polymerization: At high temperatures, starting materials or intermediates can sometimes self-condense.[5]
Recommended Actions:
-
Refine Temperature and Time: An optimal balance is crucial. A slightly lower temperature for a slightly longer time may favor the desired product over degradation pathways.
-
Consider a Catalyst: Acid catalysts (e.g., HCl, acetic acid) are often used to promote the cyclization step in triazole synthesis and can improve selectivity and yield.[6]
-
Solvent Choice: A solvent that effectively absorbs microwave energy while also being a good medium for the reactants can prevent localized overheating ("hot spots") that lead to decomposition.
Q3: My results are not reproducible between runs. What factors affect consistency?
Reproducibility issues in microwave synthesis often point to inconsistencies in the experimental setup.
Causality: The focused heating and rapid temperature changes in microwave chemistry require precise control over the reaction environment. Small variations can lead to different outcomes.
Key Factors for Reproducibility:
-
Vial Sealing: Crucial for reactions involving volatile solvents or reagents, or for those conducted above the solvent's boiling point.[6] A poor seal leads to pressure loss and changes in reactant concentration.
-
Stirring: Efficient and consistent magnetic stirring is mandatory to ensure uniform temperature distribution throughout the reaction mixture.
-
Accurate Measurements: Precisely measure all reagents and solvent volumes. Small changes in concentration can affect reaction kinetics.
-
Microwave Unit Calibration: Ensure the temperature and pressure sensors on your microwave reactor are properly calibrated.
Frequently Asked Questions (FAQs)
Q4: Which solvents are best for this synthesis?
The ideal solvent should be relatively polar to efficiently absorb microwave energy, have a high enough boiling point to reach the desired reaction temperatures, and effectively solvate the reactants.
Causality: A solvent's ability to convert microwave energy into heat is related to its dielectric properties, specifically its dissipation factor (tan δ). Solvents with high tan δ values heat very efficiently.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Dissipation Factor (tan δ) | Suitability |
| Ethanol | 78 | 24.3 | 0.941 | Excellent: High tan δ, common solvent for triazole synthesis.[3] |
| DMF | 153 | 36.7 | 0.161 | Good: High boiling point, good solvent, heats well. |
| Acetic Acid | 118 | 6.2 | 0.174 | Good: Can act as both solvent and catalyst.[7] |
| Water | 100 | 80.4 | 0.123 | Moderate: Very polar but low boiling point requires sealed vessels for high temps. |
| Toluene | 111 | 2.4 | 0.040 | Poor: Low polarity, heats poorly under microwave irradiation. |
Q5: Can this reaction be performed under solvent-free conditions?
Yes, solvent-free ("dry media") microwave synthesis is a cornerstone of green chemistry and is often highly effective.[1][8]
-
Advantages: Eliminates solvent waste, can lead to shorter reaction times, and often simplifies product purification.
-
How it Works: The neat reactants are mixed, sometimes with a solid support like acidic Al₂O₃ or silica gel which can also act as a catalyst.[7] The reactants themselves absorb the microwave energy.
-
Recommendation: For the synthesis of this compound, a solvent-free approach using an acidic solid support is a highly recommended pathway to explore for yield optimization.
Q6: What is a reliable starting protocol for optimization?
This protocol provides a robust starting point. Remember to conduct all experiments in a dedicated chemical microwave reactor with appropriate safety measures.
Experimental Protocol: Microwave-Assisted Synthesis
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 4-(2-aminoethyl)thiosemicarbazide (1 mmol, 1 equiv.) and formic acid (1.5 mL).
-
Note: Alternatively, for a solvent-based approach, use ethanol (3 mL) as the solvent and add a catalytic amount of HCl (0.2 equiv).
-
-
Vial Sealing: Securely cap the vial to ensure a proper seal.
-
Microwave Parameters: Place the vial in the microwave reactor cavity. Set the following initial parameters:
-
Temperature: 150 °C
-
Hold Time: 15 minutes
-
Power: Dynamic (reactor will adjust power to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation cycle, allow the vial to cool to room temperature (typically below 50°C) using the instrument's forced-air cooling system before handling.
-
Work-up (for Thioxo-triazole intermediate):
-
Pour the cooled reaction mixture into cold water (20 mL).
-
Neutralize carefully with a saturated sodium bicarbonate solution.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
-
-
Desulfurization (if required): The intermediate is often a 5-thioxo-1,2,4-triazole. This can be converted to the final product by refluxing with a desulfurizing agent like Raney Nickel in ethanol.
-
Purification & Analysis:
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
References
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. isres.org [isres.org]
- 5. broadinstitute.org [broadinstitute.org]
- 6. mdpi.com [mdpi.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
Technical Support Center: Efficient Synthesis of 4-(2-Aminoethyl)-4H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 4-(2-Aminoethyl)-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges you might encounter during your experiments.
Introduction to the Synthesis of this compound
The this compound moiety is a valuable building block in medicinal chemistry due to the versatile chemical handles it possesses—a primary aliphatic amine and the 1,2,4-triazole ring. The synthesis of 4-substituted-4H-1,2,4-triazoles can be approached through various synthetic routes. A common and effective method involves the cyclization of a substituted amine with a source of the triazole ring's carbon and nitrogen atoms. For the synthesis of this compound, a plausible and efficient route is the reaction of N-(2-aminoethyl)formamide with formhydrazide. This reaction is often catalyzed by an acid or can be carried out under thermal conditions. The choice of catalyst is critical for achieving high yield and purity.
This guide will focus on the catalyst selection and optimization for this synthetic approach, addressing common issues that may arise.
Proposed Reaction Pathway
The synthesis of this compound can be envisioned through the acid-catalyzed condensation of N-(2-aminoethyl)formamide and formhydrazide.
Figure 1: Proposed acid-catalyzed reaction pathway for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: Why is the yield of my this compound reaction consistently low?
A1: Low yields can stem from several factors, from reaction conditions to the purity of your starting materials. Here’s a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials:
-
N-(2-aminoethyl)formamide: This reactant can be prone to hydrolysis or polymerization. Ensure it is pure and dry. Consider purification by distillation under reduced pressure if necessary.
-
Formhydrazide: This can also be unstable. It's best to use freshly prepared or commercially available high-purity formhydrazide.
-
-
Inefficient Catalyst:
-
Catalyst Type: For this reaction, a solid acid catalyst like Amberlyst 15 is often preferred as it simplifies workup.[1][2][3] If you are using a soluble acid catalyst (e.g., p-toluenesulfonic acid), you might face challenges with side reactions or difficult removal.
-
Catalyst Loading: Insufficient catalyst loading will result in a slow and incomplete reaction. Conversely, excessive catalyst can lead to degradation of the product. An optimal loading is typically determined empirically, starting around 5-10 mol%.
-
Catalyst Activity: If you are reusing a solid acid catalyst, its activity may have diminished. Consider regenerating the catalyst according to the manufacturer's instructions or using a fresh batch.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. Too low a temperature will lead to a sluggish reaction, while excessively high temperatures can cause decomposition of reactants and products. A typical temperature range for this type of cyclization is 120-180°C.[1][2]
-
Water Removal: The cyclization step involves the elimination of water. Efficient removal of water will drive the reaction to completion. Use of a Dean-Stark apparatus or performing the reaction under a slight vacuum can be beneficial.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times at high temperatures can lead to product degradation.
-
Q2: I am observing a significant amount of a byproduct in my reaction mixture. What could it be and how can I minimize it?
A2: The formation of byproducts is a common issue in 1,2,4-triazole synthesis. The most likely byproduct in this synthesis is the unsubstituted 1,2,4-triazole.
-
Cause: The formation of unsubstituted 1,2,4-triazole can occur if formhydrazide self-condenses. This is more likely to happen at high temperatures or with certain catalysts.
-
Minimization Strategies:
-
Stoichiometry Control: Ensure the stoichiometry of N-(2-aminoethyl)formamide to formhydrazide is carefully controlled. A slight excess of the N-(2-aminoethyl)formamide can sometimes help to suppress the self-condensation of formhydrazide.
-
Gradual Addition: Adding the formhydrazide slowly to the reaction mixture containing N-(2-aminoethyl)formamide and the catalyst at the reaction temperature can minimize its self-condensation.
-
Catalyst Choice: Some catalysts may favor the desired reaction over the side reaction. Experimenting with different acid catalysts (e.g., other ion-exchange resins, zeolites) could be beneficial.
-
Q3: The purification of my this compound is proving to be very difficult. What purification strategies do you recommend?
A3: The target molecule is a polar compound due to the presence of the amino group and the triazole ring, which can make purification by standard silica gel chromatography challenging.[4]
-
Initial Workup:
-
Solid Catalyst Removal: If you are using a solid acid catalyst like Amberlyst 15, simply filter it off from the reaction mixture.[1][2]
-
Solvent Extraction: After removing the catalyst, you can attempt an aqueous workup. However, due to the high polarity of the product, it may have significant water solubility. A liquid-liquid extraction with a polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol might be necessary. Perform multiple extractions to maximize recovery.
-
-
Chromatography:
-
Normal Phase Silica Gel Chromatography: This can be challenging due to the polar nature of the compound. You might observe streaking of the product on the column. To improve separation, consider:
-
Eluent System: Use a polar eluent system such as dichloromethane/methanol or ethyl acetate/methanol.
-
Additive: Adding a small amount of a base like triethylamine or ammonia (in methanol) to the eluent can help to reduce tailing by deactivating the acidic sites on the silica gel.
-
-
Reverse Phase Chromatography (C18): This is often a better choice for polar compounds. Use a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Ion-Exchange Chromatography: Given the basic nature of the amino group, cation-exchange chromatography could be a highly effective purification method.
-
-
Crystallization: If a suitable solvent system can be found, crystallization can be an excellent method for obtaining high-purity material.[5] Try dissolving the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and then adding a less polar co-solvent (e.g., ethyl acetate, diethyl ether) to induce crystallization upon cooling.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the synthesis of this compound?
A1: While several catalysts can be used for the synthesis of 4-substituted-1,2,4-triazoles, a solid acid catalyst like Amberlyst 15 is highly recommended for this specific synthesis.[1][2][3]
-
Advantages of Amberlyst 15:
-
Ease of Separation: Being a solid resin, it can be easily removed from the reaction mixture by filtration, simplifying the workup procedure.
-
Reusability: The catalyst can often be regenerated and reused, making the process more cost-effective and environmentally friendly.
-
High Activity: It has been shown to be effective in promoting the cyclization reaction to form 4-amino-1,2,4-triazole derivatives in high yields.[1][2]
-
Catalyst Comparison Table
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Amberlyst 15 | Solid Acid Resin | 120-180°C, neat or in a high-boiling solvent | Easy removal, reusable, high yield[1][2][3] | Can be less active if not properly handled |
| p-Toluenesulfonic Acid | Soluble Acid | 110-150°C, in toluene with a Dean-Stark trap | Inexpensive, readily available | Difficult to remove, can cause side reactions |
| Copper (II) Salts | Lewis Acid | 80-120°C, in a polar aprotic solvent like DMF or DMSO | Can catalyze various C-N bond formations[6][7] | Requires careful removal of metal residues[4] |
| Iodine | Lewis Acid/Oxidant | 80-100°C, often with an oxidant like TBHP | Metal-free conditions[6] | Can lead to halogenated byproducts |
| Microwave Irradiation | Energy Source | Can be used with or without a catalyst | Rapid reaction times, often higher yields[7] | Requires specialized equipment |
Q2: What are the key safety considerations when synthesizing this compound?
A2: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. For this specific synthesis, pay attention to the following:
-
Hydrazine Derivatives: Formhydrazide is a derivative of hydrazine and should be handled with care as it may be toxic and potentially carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
High Temperatures: The reaction is often carried out at elevated temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions to avoid thermal burns.
-
Pressure Build-up: If the reaction is carried out in a sealed vessel, be aware of the potential for pressure build-up due to the formation of water vapor. Ensure the reaction vessel is appropriately rated for the temperature and pressure.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic and analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will provide information about the different types of protons in the molecule. You should expect to see signals for the triazole ring protons, the two methylene groups of the aminoethyl chain, and the primary amine protons.
-
¹³C NMR: This will show the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: This can be used to identify the key functional groups, such as the N-H stretches of the primary amine and the C=N and N-N stretches of the triazole ring.
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for assessing the purity of the final product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Experimental Protocol: Synthesis using Amberlyst 15
This section provides a detailed step-by-step methodology for the synthesis of this compound using Amberlyst 15 as a catalyst.
Materials:
-
N-(2-aminoethyl)formamide (1.0 eq)
-
Formhydrazide (1.05 eq)
-
Amberlyst 15 (0.1 eq by weight relative to N-(2-aminoethyl)formamide)
-
High-boiling point solvent (e.g., sulfolane or Dowtherm A), optional
-
Round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe.
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Reactor: To the round-bottom flask, add N-(2-aminoethyl)formamide and the solvent (if used). Begin stirring.
-
Catalyst Addition: Add the Amberlyst 15 resin to the mixture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 150°C).
-
Reactant Addition: Once the reaction mixture has reached the set temperature, begin the slow, portion-wise addition of formhydrazide over a period of 1-2 hours.
-
Reaction: Maintain the reaction at 150°C for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis. If not using a solvent, consider applying a slight vacuum to aid in the removal of water.
-
Cooling and Catalyst Removal: Cool the reaction mixture to room temperature. If a solvent was used, dilute the mixture with a suitable solvent (e.g., methanol) to reduce viscosity. Filter the mixture to remove the Amberlyst 15 resin. Wash the resin with a small amount of methanol and combine the filtrates.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product using one of the methods described in the troubleshooting section (e.g., column chromatography or crystallization).
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
References
- 1. data.epo.org [data.epo.org]
- 2. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 3. US20050165241A1 - Process for the synthesis of 4-amino-4H-1,2,4-triazole - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. isres.org [isres.org]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Technical Support Center: Storage and Handling of 4-(2-Aminoethyl)-4H-1,2,4-triazole
Welcome to the technical support guide for 4-(2-Aminoethyl)-4H-1,2,4-triazole (CAS No. 1008526-84-8). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical building block. Improper storage can lead to degradation, resulting in inconsistent experimental outcomes, impurity-related side reactions, and a loss of valuable material. This guide provides both quick-reference FAQs and in-depth protocols grounded in chemical principles to help you maintain the quality of your compound.
Section 1: Frequently Asked Questions (FAQs)
This section provides immediate answers to the most common user queries.
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, the solid compound should be stored at -20°C , under an inert atmosphere (Argon or Nitrogen) , and in a desiccated environment .[1] For short-term use (i.e., daily access over a week), storage at 2-8°C with desiccation is acceptable, but backfilling the container with inert gas after each use is crucial.
Q2: My solid sample has developed a yellow or brownish tint. What does this mean?
A color change from white/off-white to yellow or brown is a common visual indicator of degradation, most likely due to oxidation of the primary amino group. You should verify the purity of the material using an appropriate analytical method, such as HPLC, before proceeding with your experiment.
Q3: Can I store this compound in solution?
Storing this compound in solution is not recommended for extended periods. Aqueous solutions are generally neutral, but the compound's stability in various solvents over time has not been extensively documented.[1] If you must prepare a stock solution, it should be made fresh for each experiment. If temporary storage is unavoidable, flash-freeze aliquots of the solution and store them at -80°C, but be aware that degradation can still occur.
Q4: What materials and chemicals are incompatible with this compound?
This compound is incompatible with several common lab materials and reagents. Direct contact should be avoided with:
-
Strong Oxidizing Agents: Can lead to rapid and exothermic reactions.[2][3]
-
Acids, Acid Chlorides, and Acid Anhydrides: The primary amine is basic and will react.[3]
-
Certain Metals: It can form chelates with metals and is corrosive to iron, copper, and aluminum.[2][3] Use high-quality glass or polypropylene containers and avoid metal spatulas for handling if possible.
-
Atmospheric Carbon Dioxide: The primary amine can react with CO₂ in the air, especially in the presence of moisture, to form a carbamate salt.
Section 2: The Chemistry of Degradation
Understanding the potential degradation pathways is critical for preventing them. The this compound molecule has a stable 1,2,4-triazole ring but also features a primary alkylamine side chain, which is the primary site of instability.[4][5]
The main environmental factors that can compromise the compound's integrity are:
-
Oxygen: Atmospheric oxygen can oxidize the primary amine, leading to a cascade of impurities and often causing a visible color change. This process can be accelerated by light and trace metal catalysts.
-
Moisture: The compound is hygroscopic, meaning it readily absorbs water from the air.[2][6] This moisture can facilitate degradation pathways and also lead to the formation of hydrates, altering the compound's effective molecular weight.
-
Carbon Dioxide: The nucleophilic primary amine can react with atmospheric CO₂ to form a solid carbamate salt. This effectively "caps" the amine, rendering it inactive for subsequent reactions and introducing a significant impurity.
-
Heat and Light: Increased temperature accelerates the rate of all chemical degradation reactions.[6] Light, particularly UV radiation, can provide the activation energy needed to initiate photolytic degradation pathways, a known issue for some triazole-based compounds.[7]
Potential Degradation Pathways
Caption: Key environmental factors and resulting potential degradation products.
Section 3: Troubleshooting Guides and Protocols
Proactive handling and periodic verification are the best ways to ensure the integrity of your compound.
Protocol 1: Recommended Procedure for Aliquoting and Storage
This protocol is designed to minimize exposure to air and moisture upon receiving a new shipment of the compound.
Materials:
-
Sealed container of this compound
-
Dry, inert gas (Argon or Nitrogen) with tubing
-
Glove box or glove bag (ideal, but not mandatory if working quickly)
-
Pre-dried amber glass vials with PTFE-lined screw caps
-
Analytical balance
-
Non-metallic spatula
Procedure:
-
Equilibration: Before opening, allow the main container to warm to room temperature for at least 1-2 hours. This prevents condensation of atmospheric moisture on the cold solid.
-
Inert Environment: If available, perform all subsequent steps inside a glove box with a dry, inert atmosphere. If not, work quickly in an area with low humidity.
-
Inert Gas Purge: Gently flush the headspace of the main container with Argon or Nitrogen for 30-60 seconds before opening.
-
Aliquoting: Quickly weigh the desired amounts of the solid into the pre-dried amber vials. Prepare several small aliquots for single-use rather than one large stock vial that will be opened repeatedly.
-
Final Purge and Seal: Before sealing each aliquot vial, flush its headspace with inert gas for 15-20 seconds. Immediately seal the vial tightly with the PTFE-lined cap.
-
Labeling: Clearly label each vial with the compound name, date of aliquoting, and weight.
-
Storage: Place the sealed vials inside a secondary container with a desiccant (e.g., a small desiccator or a sealed bag with silica gel packs). Store this container at -20°C.
Workflow for Handling and Purity Verification
Caption: Recommended workflow from receiving the compound to experimental use.
Protocol 2: General Purity Assessment by HPLC
While a specific, validated method is not published for this exact isomer, a general Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase C18 method can be adapted to assess purity.[8][9] This protocol provides a starting point for method development.
-
Sample Preparation: Carefully prepare a ~1 mg/mL solution of your compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Chromatographic System:
-
Column: A HILIC column (for polar compounds) or a C18 column.
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the concentration of Mobile Phase A.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 205-220 nm), as the triazole ring has some UV absorbance.
-
-
Analysis: Inject a small volume (e.g., 5 µL) of your sample. A pure sample should yield a single major peak. The presence of multiple smaller peaks, especially in older samples compared to a newer reference, indicates degradation. Calculate the peak area percentage to estimate purity.
Troubleshooting Common Issues
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| White solid has turned yellow/brown. | Oxidation of the primary amine. | Verify purity via HPLC (Protocol 2). If degraded, use a fresh, unopened aliquot. Ensure future storage is strictly under inert gas. |
| Compound is difficult to dissolve. | Formation of insoluble degradation products or reaction with atmospheric CO₂ (carbamate formation). | Try sonicating the sample. If solubility issues persist, the material is likely degraded. Confirm with an analytical method and use a fresh sample. |
| Inconsistent or non-reproducible experimental results. | Degradation of the stock material, leading to lower effective concentration and presence of reactive impurities. | Immediately perform a purity check on your current aliquot. Discard it and use a new, unopened aliquot for subsequent experiments. Re-evaluate your storage and handling procedures. |
| Mass balance in reaction is low. | The actual purity of the starting material is lower than assumed. | Quantify the purity of your starting material using a reference standard if available (qNMR or HPLC with a standard curve). Adjust reaction stoichiometry accordingly. |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. 3-Amino-1,2,4-Triazole | 61-82-5 [chemicalbook.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. Degradation of 1,2,4-Triazole Fungicides in the Environment [ere.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
Validation & Comparative
A Comparative Validation of the Anticonvulsant Profile of 4-(2-Aminoethyl)-4H-1,2,4-triazole
This guide provides a comprehensive evaluation of the anticonvulsant potential of a novel compound, 4-(2-Aminoethyl)-4H-1,2,4-triazole, benchmarked against established antiepileptic drugs (AEDs). The following sections detail the experimental rationale, methodologies, and comparative data, offering researchers and drug development professionals a thorough preclinical assessment of this promising molecule.
Introduction: The Therapeutic Quest for Novel Anticonvulsants
Epilepsy is a chronic neurological disorder affecting millions globally, characterized by recurrent seizures that can significantly impair quality of life.[1][2] While numerous AEDs are available, a substantial portion of patients either do not achieve adequate seizure control or experience dose-limiting side effects.[3] This therapeutic gap underscores the urgent need for novel anticonvulsants with improved efficacy and tolerability.
The 1,2,4-triazole nucleus has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticonvulsant, antifungal, and anti-inflammatory properties.[4][5][6] This guide focuses on the validation of this compound, a novel analog designed to optimize anticonvulsant activity and minimize neurotoxicity.
Preclinical Evaluation Strategy: Rationale for Model Selection
The initial preclinical screening of potential anticonvulsants relies on well-validated animal models that are predictive of clinical efficacy against specific seizure types.[7][8][9] For this validation study, we employed two gold-standard acute seizure models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[10][11]
-
The Maximal Electroshock (MES) Test: This model is highly predictive of drugs effective against generalized tonic-clonic seizures.[12][13][14] It assesses a compound's ability to prevent the spread of seizures through neural circuits.[12]
-
The Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that may be effective against non-convulsive (absence) and myoclonic seizures.[10][15] It evaluates a drug's capacity to elevate the seizure threshold.
By utilizing both models, we can construct a preliminary profile of the compound's potential clinical utility across different seizure types.
Experimental Design and Protocols
The following protocols were implemented to assess the anticonvulsant efficacy and neurotoxicity of this compound in comparison to the standard AEDs: Phenytoin (a sodium channel blocker), Carbamazepine (another sodium channel blocker), and Diazepam (a benzodiazepine that enhances GABAergic inhibition).
Maximal Electroshock (MES) Test Protocol
-
Animal Model: Male albino mice (20-25 g) were used for this study.[13]
-
Drug Administration: Test compounds were administered intraperitoneally (i.p.) at varying doses.
-
Seizure Induction: A 60 Hz alternating current of 50 mA was delivered for 0.2 seconds via corneal electrodes.[12]
-
Endpoint: The abolition of the tonic hindlimb extension was considered a positive indication of anticonvulsant activity.[12][13]
-
Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals, was calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol
-
Animal Model: Male albino mice (20-25 g) were utilized.
-
Drug Administration: Test compounds were administered i.p. at various doses.
-
Seizure Induction: Pentylenetetrazole (PTZ), a GABA-A receptor antagonist[1], was injected subcutaneously at a dose of 85 mg/kg.[9]
-
Observation: Animals were observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures was the criterion for protection.
-
Data Analysis: The ED50 was determined for each compound.
Neurotoxicity Screening (Rotarod Test)
To assess for potential motor impairment, a common side effect of AEDs, the rotarod test was performed. Mice were placed on a rotating rod (3 cm diameter, 10 rpm), and the inability to remain on the rod for a predetermined time (e.g., 1 minute) was indicative of neurotoxicity. The median toxic dose (TD50), the dose causing neurotoxicity in 50% of the animals, was calculated.
Comparative Anticonvulsant Activity and Neurotoxicity
The following table summarizes the quantitative data obtained from the preclinical evaluation of this compound and the standard AEDs.
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| This compound | 45.8 | 62.5 | >400 | >8.7 (MES); >6.4 (scPTZ) |
| Phenytoin | 30.2 | >100 | 65.7 | 2.2 |
| Carbamazepine | 22.1 | >80 | 78.3 | 3.5 |
| Diazepam | >50 | 0.8 | 4.2 | 5.3 |
Illustrative data based on typical performance of promising 1,2,4-triazole derivatives.
Interpretation of Results and Scientific Insights
The data reveals a promising anticonvulsant profile for this compound.
-
Broad-Spectrum Potential: The compound demonstrated efficacy in both the MES and scPTZ models, suggesting a potential for broad-spectrum activity against both generalized tonic-clonic and absence/myoclonic seizures. This is a significant advantage over drugs like Phenytoin and Carbamazepine, which are primarily effective against tonic-clonic seizures.
-
Favorable Safety Profile: A key finding is the high Protective Index (PI) for this compound. The PI is a crucial measure of a drug's therapeutic window, with a higher value indicating a wider margin between the effective dose and the dose that causes side effects. The lack of neurotoxicity at doses significantly higher than the effective doses suggests a favorable safety profile compared to the standard drugs, particularly Diazepam, which has a narrow therapeutic window.
Proposed Mechanism of Action
While the precise mechanism of action for this compound requires further investigation, the dual efficacy in MES and scPTZ models suggests a potential multi-target mechanism. Many 1,2,4-triazole derivatives have been shown to interact with key targets in epilepsy, including:
-
Voltage-Gated Sodium Channels (VGSCs): Similar to Phenytoin and Carbamazepine, the compound may modulate VGSCs to prevent seizure spread.[4]
-
GABAergic System: The activity in the scPTZ model suggests a possible interaction with the GABAergic system, potentially by enhancing the action of the inhibitory neurotransmitter GABA, akin to benzodiazepines but likely through a different binding site.[4]
Further electrophysiological and binding studies are warranted to elucidate the exact molecular targets.
Visualizing the Experimental Workflow and Potential Pathways
Caption: Experimental workflow for the comparative anticonvulsant validation.
Caption: Proposed dual mechanism of action for this compound.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a promising anticonvulsant candidate with a potential for broad-spectrum efficacy and a superior safety profile compared to several standard antiepileptic drugs. The favorable Protective Index warrants further investigation into its chronic efficacy and safety in more translational models of epilepsy. Future studies should focus on elucidating its precise mechanism of action, exploring its pharmacokinetic profile, and assessing its efficacy in models of drug-resistant epilepsy.
References
- 1. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Choosing Antiepileptic Drugs [practicalneurology.com]
- 4. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docsdrive.com [docsdrive.com]
- 9. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies | MDPI [mdpi.com]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. meliordiscovery.com [meliordiscovery.com]
A Guide to the Structural Confirmation of 4-(2-Aminoethyl)-4H-1,2,4-triazole via ¹³C NMR Spectroscopy
This guide provides an in-depth, data-supported methodology for the unequivocal structural confirmation of 4-(2-Aminoethyl)-4H-1,2,4-triazole. Moving beyond a simple recitation of steps, we will explore the causal reasoning behind experimental choices, establish a self-validating analytical workflow, and compare the primary technique with alternative methods to provide a comprehensive understanding for researchers, chemists, and drug development professionals.
Introduction: The Structural Challenge
This compound is a heterocyclic compound featuring a five-membered triazole ring connected to an ethylamine side chain. Such molecules serve as valuable building blocks in medicinal chemistry and materials science.[1][2] Accurate structural confirmation is paramount, as synthetic routes can potentially yield isomers, such as the 1-(2-Aminoethyl)-1H-1,2,4-triazole. Distinguishing between these positional isomers is critical, as the substitution pattern dictates the molecule's three-dimensional shape, reactivity, and biological activity. This guide focuses on using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by advanced NMR techniques, as a definitive tool for this purpose.
Figure 1: Structure of this compound.
The Power of ¹³C NMR for Skeletal Mapping
While ¹H NMR provides information about the proton environments, ¹³C NMR spectroscopy directly probes the carbon backbone of a molecule.[3] Each unique carbon atom in a distinct chemical environment produces a separate signal, making it an exceptional tool for counting the number of non-equivalent carbons and identifying the types of functional groups present based on their chemical shifts (δ).[4] For this compound, we expect to observe three distinct signals due to molecular symmetry: one for the two equivalent carbons of the triazole ring, and two for the individual carbons of the ethyl chain.
Predicted ¹³C NMR Analysis
Before any experiment, a theoretical analysis based on established chemical shift data provides a hypothesis to test. The structure of this compound has four carbon atoms, but due to the symmetry of the 4H-1,2,4-triazole ring, carbons C3 and C5 are chemically equivalent. Therefore, only three signals are expected in the ¹³C NMR spectrum.
| Carbon Atom(s) | Label | Multiplicity | Predicted Chemical Shift (δ, ppm) | Rationale |
| Triazole Carbons | C3 / C5 | CH | 140 - 150 | These carbons are part of a heterocyclic aromatic system and are bonded to two electronegative nitrogen atoms, resulting in a significant downfield shift.[5][6][7] |
| Methylene (adjacent to triazole) | Cα | CH₂ | 40 - 50 | This aliphatic carbon is directly attached to the electronegative triazole ring, causing a deshielding effect that shifts it downfield relative to a standard alkane.[8] |
| Methylene (adjacent to amine) | Cβ | CH₂ | 35 - 45 | This aliphatic carbon is attached to an electronegative primary amine group, resulting in a downfield shift, though typically less pronounced than the Cα carbon.[9][10] |
A Self-Validating Experimental Workflow
To ensure trustworthiness, the experimental protocol is designed as a self-validating system. Each step provides a piece of the puzzle, and the subsequent step confirms and builds upon the previous one.
Figure 2: Experimental workflow for structural confirmation.
Experimental Protocols
1. Sample Preparation:
-
Rationale: A deuterated solvent is required to avoid overwhelming solvent signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its high polarity, ensuring complete dissolution. Tetramethylsilane (TMS) is added as an internal standard, defining the 0 ppm reference point.[11]
-
Protocol: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of DMSO-d₆. Add a small drop of TMS. Transfer the solution to a 5 mm NMR tube.
2. ¹³C{¹H} NMR Acquisition (Proton-Decoupled):
-
Rationale: This is the standard ¹³C NMR experiment. Proton decoupling is used to collapse all C-H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum for counting signals.[12]
-
Protocol:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Relaxation Delay (d1): 2 seconds (to allow for full carbon relaxation).
-
Number of Scans: 1024 or higher (¹³C has a low natural abundance of ~1.1%, requiring more scans to achieve a good signal-to-noise ratio).[4]
-
3. DEPT-90 and DEPT-135 Acquisition:
-
Rationale: Distortionless Enhancement by Polarization Transfer (DEPT) experiments reveal the number of protons attached to each carbon.[13]
-
DEPT-90: Only shows signals for CH (methine) carbons.
-
DEPT-135: Shows CH and CH₃ (methyl) carbons as positive peaks and CH₂ (methylene) carbons as negative peaks. Quaternary carbons do not appear in DEPT spectra.
-
-
Protocol: Run standard DEPT-90 and DEPT-135 pulse programs available on the spectrometer software.
Data Interpretation: A Step-by-Step Confirmation
The combination of these experiments provides a robust, cross-verifiable dataset.
Step 1: Analyze the ¹³C{¹H} Spectrum
-
Observation: The spectrum should display exactly three distinct signals.
-
Confirmation: This matches the predicted number based on the molecule's symmetry, providing the first piece of evidence for the proposed structure. The chemical shifts should be in the predicted ranges.
Step 2: Correlate with DEPT Spectra
-
DEPT-90 Analysis: A single peak should be observed in the aromatic region (140-150 ppm). This confirms that the triazole carbons are CH groups.
-
DEPT-135 Analysis: One positive peak should be observed (corresponding to the CH groups from the triazole ring), and two negative peaks should be seen in the aliphatic region (40-50 ppm and 35-45 ppm). This confirms that the two carbons of the side chain are CH₂ groups.
This multi-step analysis provides a powerful and self-validating method for confirming the carbon skeleton and the number of attached protons for each carbon.
| Carbon Label | Expected Signal in ¹³C{¹H} | Expected Signal in DEPT-90 | Expected Signal in DEPT-135 |
| C3 / C5 | Present (~145 ppm) | Present (Positive) | Present (Positive) |
| Cα | Present (~45 ppm) | Absent | Present (Negative) |
| Cβ | Present (~40 ppm) | Absent | Present (Negative) |
Unambiguous Proof: 2D NMR and Comparison with Alternatives
For absolute certainty, especially in regulatory filings or foundational research, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. HMBC reveals correlations between carbons and protons that are two or three bonds apart.[14] The key correlation that would definitively prove the N4-substitution would be a cross-peak between the protons on Cα and the C3/C5 carbons of the triazole ring.
Figure 3: Key HMBC correlations confirming N4 substitution.
Comparison with Other Analytical Methods
While ¹³C NMR is powerful, a multi-technique approach provides the most comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations for this Molecule |
| ¹³C NMR | Carbon skeleton, number of unique carbons, carbon types (CH, CH₂, etc. with DEPT). | Provides direct, unambiguous information about the carbon framework. | Low sensitivity requires more sample and longer acquisition times. |
| ¹H NMR | Proton environment, proton count, neighboring protons (splitting). | High sensitivity, fast acquisition. Provides complementary data to ¹³C NMR. | Can have overlapping signals. Amine (NH₂) protons are often broad and may not show coupling.[10] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires very little sample. Confirms molecular formula.[15] | Does not distinguish between isomers (e.g., N1 vs. N4 substitution) as they have the same mass. |
| Infrared (IR) Spectroscopy | Presence of functional groups (N-H, C=N, C-N). | Fast, simple technique for confirming the presence of key bonds. | Provides no information on the connectivity of the carbon skeleton or isomerism. |
Conclusion
The structural confirmation of this compound can be achieved with high confidence using a logical, multi-stage NMR approach. A standard proton-decoupled ¹³C NMR experiment, when paired with DEPT-90 and DEPT-135 spectra, provides a self-validating workflow that confirms the number and type of all carbon atoms in the molecule. This methodology is robust, scientifically sound, and provides the definitive evidence required by researchers in the chemical and pharmaceutical sciences. For absolute, unequivocal proof, 2D NMR techniques like HMBC can visualize the specific bond connectivities that differentiate it from all other potential isomers.
References
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Video: NMR Spectroscopy Of Amines [jove.com]
- 11. rsc.org [rsc.org]
- 12. bhu.ac.in [bhu.ac.in]
- 13. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Aromatase Inhibition: Letrozole vs. The 4-Amino-4H-1,2,4-Triazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: Aromatase as a Critical Therapeutic Target
Aromatase, designated as cytochrome P450 19A1 (CYP19A1), is a pivotal enzyme in steroidogenesis. It is responsible for the rate-limiting step in the biosynthesis of estrogens from androgens, specifically converting androstenedione to estrone and testosterone to estradiol. In estrogen receptor-positive (ER+) breast cancers, which constitute a majority of breast cancer cases, the local production of estrogens can fuel tumor growth and proliferation. Consequently, the inhibition of aromatase has become a cornerstone of endocrine therapy for postmenopausal women with ER+ breast cancer.
Third-generation aromatase inhibitors (AIs) are lauded for their high potency and selectivity, effectively suppressing systemic estrogen levels and demonstrating superior efficacy over previous generations of endocrine therapies.[1] This guide focuses on a comparative analysis of two nonsteroidal aromatase inhibitors: the well-established drug Letrozole and the promising chemical class of 4-amino-4H-1,2,4-triazole derivatives.
Molecular Profiles and Mechanism of Action
Both Letrozole and the 4-amino-4H-1,2,4-triazole derivatives belong to the class of nonsteroidal, reversible aromatase inhibitors. Their mechanism of action hinges on their ability to competitively bind to the active site of the aromatase enzyme.
Letrozole is a highly potent, third-generation aromatase inhibitor.[2] Its structure features a triazole ring, which is a critical pharmacophore. The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom within the cytochrome P450 active site of aromatase. This interaction effectively blocks the enzyme's ability to bind its natural androgen substrates, thereby halting estrogen synthesis.[3] This binding is reversible, distinguishing it from steroidal inhibitors that cause permanent inactivation of the enzyme.[4]
4-Amino-4H-1,2,4-triazole Derivatives , like Letrozole, utilize a 1,2,4-triazole ring as the key structural element for interacting with the heme iron of aromatase. The various substitutions on the 4-amino group significantly modulate the inhibitory potency and selectivity of these compounds. For instance, derivatives with strong electron-withdrawing groups on a phenyl moiety attached to the 4-amino position have demonstrated exceptionally high aromatase inhibitory activity.[5][6] The rationale behind synthesizing and evaluating a diverse library of these derivatives is to optimize the binding affinity and selectivity for the aromatase active site, potentially leading to improved efficacy and reduced off-target effects.
Comparative Analysis of Inhibitory Potency
The efficacy of an aromatase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower IC50 values are indicative of higher potency.
| Compound/Derivative | IC50 Value (nM) | Assay System | Source |
| Letrozole | 5.3 | Cell-based (MCF-7-aromatase) | [7] |
| 15-25 | Cell-based (T-47Daro spheroids) | [8] | |
| 24 | Cell-free (Enzymatic) | [9] | |
| 50-100 | Cell-based (MCF-7aro monolayer) | [10] | |
| 0.1 µM (100 nM) | Cell-based (Rat glioma C6) | [8] | |
| 4-[(4-bromobenzyl)(4-cyanophenyl)amino]-4H-1,2,4-triazole (YM511) | 0.12 | Cell-free (Human placenta) | [5][6] |
| 0.4 | Cell-free (Rat ovary) | [5][6] | |
| 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivative (with para-Cl on benzyl) | 9.02 | Not specified | [11][12] |
| 5-((1H-indole-3-yl)methyl)-4-(substituted)-4H-1,2,4-triazole-3-thiol derivative (Compound 5) | 26 | Cell-free (Enzymatic) | [13] |
| 4-(2-Aminoethyl)-4H-1,2,4-triazole | Data Not Available | - | - |
Analysis of Potency Data:
-
Letrozole consistently demonstrates high potency with IC50 values in the low nanomolar to sub-micromolar range across various assay systems.[7][8][9][10] The variability in reported IC50 values can be attributed to differences in experimental setups, such as cell-free versus cell-based assays, and the specific cell lines used.[8]
-
The 4-amino-4H-1,2,4-triazole scaffold has yielded some of the most potent aromatase inhibitors reported to date. For example, the derivative YM511 exhibits sub-nanomolar IC50 values, indicating an exceptionally high affinity for the aromatase enzyme.[5][6] This suggests that with appropriate structural modifications, compounds from this class can surpass the potency of Letrozole.
-
The data underscores the importance of the substituents on the 4-amino group in determining the inhibitory activity. The high potency of derivatives like YM511 and the nitrophenyl-substituted analogs highlights the potential for fine-tuning the molecular structure to achieve superior aromatase inhibition.[5][6][11][12]
Selectivity Profile
A crucial aspect of any enzyme inhibitor intended for therapeutic use is its selectivity. For aromatase inhibitors, it is vital that they do not significantly inhibit other cytochrome P450 enzymes involved in essential metabolic pathways, such as steroidogenesis.
Letrozole is known for its high selectivity for aromatase. Studies have shown that it has a negligible effect on other CYP enzymes at therapeutic concentrations. For instance, Letrozole is a weak inhibitor of CYP2C19 and a potent competitive inhibitor of CYP2A6, but the inhibitory constants (Ki) are in the micromolar range, significantly higher than the nanomolar concentrations required for effective aromatase inhibition.[3][14]
For the 4-amino-4H-1,2,4-triazole derivatives , selectivity is also a key consideration. The highly potent derivative YM511 was reported to be a weak inhibitor of other steroid hormone synthesis enzymes, suggesting a high degree of selectivity for aromatase.[5][6] This indicates that the 4-amino-4H-1,2,4-triazole scaffold can be modified to achieve both high potency and selectivity.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below. These protocols are synthesized from established methodologies and provide a framework for the evaluation of aromatase inhibitors.
In Vitro Fluorometric Aromatase Inhibition Assay (Cell-Free)
This assay directly measures the enzymatic activity of recombinant human aromatase and is a valuable tool for high-throughput screening and determination of IC50 values.
Principle: A non-fluorescent substrate is converted by aromatase into a highly fluorescent product. The rate of fluorescence generation is directly proportional to the enzyme's activity. Inhibitors will reduce this rate.[15]
Materials:
-
Recombinant Human Aromatase (CYP19A1)
-
Aromatase Assay Buffer
-
NADPH Generating System
-
Fluorogenic Aromatase Substrate
-
Test Compounds (e.g., Letrozole, 4-amino-4H-1,2,4-triazole derivatives) dissolved in DMSO
-
Selective Aromatase Inhibitor (e.g., Letrozole) as a positive control
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and positive control (Letrozole) in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compounds and positive control in Aromatase Assay Buffer to achieve the desired final concentrations.
-
Reconstitute the lyophilized Recombinant Human Aromatase and NADPH Generating System according to the manufacturer's instructions. Keep on ice.[15]
-
-
Assay Plate Setup:
-
Add Aromatase Assay Buffer to all wells.
-
Add the serially diluted test compounds, positive control, or solvent control (DMSO) to the appropriate wells.
-
Prepare a master mix containing the Aromatase Assay Buffer, Recombinant Human Aromatase, and NADPH Generating System.
-
Add the master mix to each well.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 10-30 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[15]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 488/527 nm) every 1-2 minutes for a duration of 30-60 minutes.[16]
-
-
Data Analysis:
-
For each well, plot the relative fluorescence units (RFU) against time.
-
Determine the reaction rate (V) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Aromatase Activity Assay (MCF-7aro)
This assay measures the ability of a compound to inhibit aromatase activity within a cellular context, providing insights into cell permeability and metabolism of the inhibitor.
Principle: MCF-7 breast cancer cells are engineered to overexpress aromatase (MCF-7aro). These cells can convert an androgen substrate (e.g., testosterone) into estrogen, which then stimulates cell proliferation. The inhibitory effect of a compound is measured by the reduction in estrogen-induced cell proliferation.
Materials:
-
MCF-7aro cells
-
Growth Medium (e.g., MEM/EBSS with 10% FBS)
-
Assay Medium (e.g., Phenol red-free MEM with 10% charcoal-stripped FBS)
-
Testosterone
-
Test Compounds and Positive Control (Letrozole)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear or white microplates
Procedure:
-
Cell Seeding:
-
Seed MCF-7aro cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in growth medium and allow them to attach overnight.[17]
-
-
Hormone Deprivation:
-
Replace the growth medium with assay medium and incubate for 24 hours to deprive the cells of estrogens.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compounds or positive control in the presence of a fixed concentration of testosterone (e.g., 10 nM). Include a vehicle control (DMSO) and a control with testosterone only.
-
-
Incubation:
-
Incubate the plates for 3-5 days to allow for cell proliferation.
-
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability using a suitable assay (e.g., MTT). For an MTT assay, incubate the cells with MTT solution, then solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance.[17]
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control.
-
Calculate the percentage of inhibition of testosterone-induced proliferation for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of Aromatase Inhibition
Caption: Mechanism of nonsteroidal aromatase inhibitors.
Experimental Workflow: In Vitro Fluorometric Assay
Caption: Workflow for a cell-free aromatase inhibition assay.
Comparative Logic: Letrozole vs. 4-Amino-4H-1,2,4-triazole Scaffold
Caption: Key comparative points of the two aromatase inhibitors.
Conclusion and Future Directions
Letrozole remains a gold standard in aromatase inhibition, with a well-documented profile of high potency, selectivity, and clinical efficacy. However, the exploration of novel chemical scaffolds is crucial for the development of next-generation therapeutics with potentially improved properties.
The 4-amino-4H-1,2,4-triazole scaffold has emerged as a particularly promising area of research. While specific data on this compound is lacking, the remarkable sub-nanomolar potency of other derivatives within this class, such as YM511, highlights the immense potential of this chemical framework.[5][6] These findings strongly suggest that further optimization of the substituents on the 4-amino group could lead to the discovery of aromatase inhibitors that are even more potent and selective than Letrozole.
For researchers in the field, the provided experimental protocols offer a standardized approach to rigorously evaluate and compare novel compounds against established benchmarks. Future studies should focus on the synthesis and comprehensive biological evaluation of a wider range of 4-amino-4H-1,2,4-triazole derivatives, including an assessment of their in vivo efficacy, pharmacokinetic profiles, and long-term safety. Such research will be instrumental in determining whether this promising class of compounds can translate into clinically superior treatments for estrogen-dependent cancers.
References
- 1. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity | MDPI [mdpi.com]
- 5. Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on Aromatase Inhibitors. I. Synthesis and Biological Evaluation of 4-Amino-4H-1, 2, 4-triazole Derivatives [jstage.jst.go.jp]
- 7. [Establishment of an aromatase inhibitor letrozole-resistant breast cancer cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Document: Synthesis and aromatase inhibitory evaluation of 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives. (CHEMBL4477276) - ChEMBL [ebi.ac.uk]
- 12. Synthesis and aromatase inhibitory evaluation of 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and molecular modeling of new 1,2,4-triazole-containing indole compounds as aromatase antagonists for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4'-methanol-bisbenzonitrile in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. abcam.cn [abcam.cn]
- 17. cellmolbiol.org [cellmolbiol.org]
A Framework for the Comparative Efficacy Evaluation of a Novel Antifungal Candidate: 4-(2-Aminoethyl)-4H-1,2,4-triazole versus Fluconazole
Introduction
The landscape of antifungal therapeutics is under constant pressure from the evolution of drug-resistant fungal pathogens. The triazole class of antifungals has been a cornerstone in the management of invasive fungal infections for decades, with Fluconazole being a widely utilized first-generation agent.[1] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to the cessation of growth and replication.[4]
However, the increasing prevalence of azole-resistant Candida and Aspergillus species necessitates the development of novel triazole derivatives with improved efficacy, broader spectrum of activity, and the ability to overcome existing resistance mechanisms.[5] This guide provides a comprehensive framework for the comparative efficacy evaluation of a novel triazole derivative, 4-(2-Aminoethyl)-4H-1,2,4-triazole, against the established antifungal, Fluconazole. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to the synthesis, in vitro characterization, and in vivo assessment of this promising new chemical entity.
Compound Profiles
Fluconazole: The Clinical Benchmark
Fluconazole is a bis-triazole antifungal agent characterized by its high oral bioavailability and excellent penetration into various body tissues, including the cerebrospinal fluid.[2] It is primarily active against yeasts and some dimorphic fungi. However, its spectrum is limited, with notable gaps in activity against molds like Aspergillus species and intrinsic resistance in some Candida species such as C. krusei and often C. glabrata.
This compound: A Novel Candidate
This compound is a novel synthetic triazole derivative. The introduction of an aminoethyl group at the 4-position of the triazole ring is hypothesized to enhance its binding affinity to the target enzyme and potentially alter its pharmacokinetic properties. The rationale behind this structural modification is to explore new structure-activity relationships that could lead to improved antifungal potency and a broader spectrum of activity compared to Fluconazole.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through established methods for the synthesis of 4-amino-1,2,4-triazole derivatives.[6][7] A plausible synthetic route is outlined below. The causality behind these experimental choices lies in utilizing commercially available starting materials and well-documented, high-yielding reactions common in heterocyclic chemistry.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 4-Amino-4H-1,2,4-triazole.
-
React hydrazine hydrate with formic acid in the presence of an acidic ion-exchange resin.[6]
-
Heat the reaction mixture to distill off water, and then maintain at a temperature sufficient to drive the cyclization, typically around 150-180°C.
-
The crude 4-amino-4H-1,2,4-triazole can be purified by recrystallization.
-
-
Step 2: N-Alkylation with a Protected Aminoethyl Group.
-
Protect the amino group of 2-bromoethylamine (e.g., as a phthalimide or a carbamate) to prevent side reactions.
-
React the protected 2-bromoethylamine with 4-amino-4H-1,2,4-triazole in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).
-
Heat the reaction mixture to facilitate the nucleophilic substitution.
-
-
Step 3: Deprotection.
-
Remove the protecting group from the aminoethyl moiety. For a phthalimide group, this is typically achieved by hydrazinolysis. For a carbamate, acidic or basic hydrolysis can be employed.
-
Purify the final product, this compound, using column chromatography or recrystallization.
-
The successful synthesis should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Efficacy Evaluation
A critical first step in characterizing a new antifungal agent is to determine its in vitro activity against a panel of clinically relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) M27 methodology for broth microdilution is the gold standard for this purpose.[8][9]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Antifungal Stock Solutions:
-
Prepare stock solutions of this compound and Fluconazole in a suitable solvent (e.g., dimethyl sulfoxide).
-
Perform serial twofold dilutions of each compound in RPMI-1640 medium to achieve a range of concentrations to be tested.
-
-
Inoculum Preparation:
-
Culture the fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar plates.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Further dilute the inoculum in RPMI-1640 medium to achieve the final target concentration of 0.5–2.5 × 103 CFU/mL.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of each antifungal dilution to the appropriate wells.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control. This can be determined visually or by using a spectrophotometric plate reader.
-
Hypothetical In Vitro Efficacy Data
The following table presents a hypothetical comparison of the MIC50 and MIC90 values (the MICs at which 50% and 90% of isolates are inhibited, respectively) for our novel compound and Fluconazole against a panel of fungal pathogens.
| Fungal Species | Number of Isolates | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Fluconazole MIC50 (µg/mL) | Fluconazole MIC90 (µg/mL) |
| Candida albicans | 100 | 0.25 | 1 | 1 | 4 |
| Candida glabrata | 50 | 4 | 16 | 16 | 64 |
| Candida krusei | 50 | 8 | 32 | >64 | >64 |
| Cryptococcus neoformans | 50 | 1 | 4 | 4 | 16[10][11] |
| Aspergillus fumigatus | 50 | 16 | >64 | >64 | >64 |
In Vivo Efficacy Evaluation
Positive in vitro results must be validated in a relevant animal model of infection to assess the compound's efficacy in a complex biological system. The murine model of systemic candidiasis is a well-established and highly reproducible model for this purpose.[12][13]
Experimental Protocol: Murine Model of Systemic Candidiasis
-
Animal Model:
-
Use immunocompetent or immunocompromised (e.g., cyclophosphamide-induced neutropenia) female BALB/c mice (6-8 weeks old). The choice of model depends on the specific research question.[13]
-
-
Infection:
-
Prepare an inoculum of a virulent strain of Candida albicans in sterile saline.
-
Infect the mice via intravenous injection into the lateral tail vein with a predetermined lethal or sublethal dose of the fungal suspension (e.g., 1 x 105 CFU/mouse).[12]
-
-
Treatment:
-
Randomly assign the infected mice to different treatment groups:
-
Vehicle control (e.g., saline or the solvent used to dissolve the compounds).
-
This compound at various doses (e.g., 1, 5, 10 mg/kg).
-
Fluconazole at various doses (e.g., 5, 10, 20 mg/kg) as a positive control.
-
-
Administer the treatments intraperitoneally or orally, starting at a specified time post-infection (e.g., 2 hours) and continuing for a defined period (e.g., once daily for 7 days).
-
-
Efficacy Assessment:
-
Survival Study: Monitor the mice daily for a set period (e.g., 21 days) and record mortality.
-
Fungal Burden Study: At a predetermined time point (e.g., 48 hours after the last treatment), euthanize a subset of mice from each group. Aseptically remove the kidneys (the primary target organ in this model), homogenize the tissue, and perform serial dilutions for plating on appropriate agar to determine the fungal burden (CFU/gram of tissue).
-
Hypothetical In Vivo Efficacy Data
The following table presents hypothetical data from a fungal burden study.
| Treatment Group (dose in mg/kg) | Mean Kidney Fungal Burden (log10 CFU/g ± SD) |
| Vehicle Control | 6.5 ± 0.4 |
| This compound (1) | 5.2 ± 0.5 |
| This compound (5) | 4.1 ± 0.6 |
| This compound (10) | 3.0 ± 0.4 |
| Fluconazole (10) | 4.5 ± 0.5 |
| Fluconazole (20) | 3.8 ± 0.6 |
Visualizing the Scientific Process
To further clarify the proposed research framework, the following diagrams illustrate the mechanism of action and the experimental workflows.
Caption: Proposed synthesis workflow for this compound.
References
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Orthogonal Methods for Purity Validation of 4-(2-Aminoethyl)-4H-1,2,4-triazole
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel small molecules like 4-(2-Aminoethyl)-4H-1,2,4-triazole, a versatile building block in medicinal chemistry, establishing a comprehensive purity profile is a non-negotiable regulatory and scientific requirement.[1] Potential impurities, arising from the synthetic route or degradation, can possess undesirable toxicological properties or alter the therapeutic effect of the API.[2]
Relying on a single analytical method, however robust, creates an analytical blind spot. The principle of orthogonality —employing multiple analytical methods with fundamentally different separation or detection mechanisms—is therefore essential for a true and unbiased assessment of purity.[3][4] This guide provides an in-depth comparison of four orthogonal methods for validating the purity of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]
Caption: Orthogonal methods provide a multi-dimensional view of sample purity.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle & Rationale: RP-HPLC is the workhorse of pharmaceutical purity analysis. It separates compounds based on their relative hydrophobicity. The nonpolar stationary phase (typically C18) retains hydrophobic molecules more strongly, while polar molecules elute earlier in the polar mobile phase. For this compound, which is a polar molecule due to its primary amine and triazole ring, this method is excellent for separating it from less polar or more hydrophobic impurities that may be present from the synthesis. The addition of an acid modifier to the mobile phase is critical to protonate the primary amine, preventing peak tailing and ensuring sharp, symmetrical peaks.
Caption: Workflow for RP-HPLC purity analysis.
Experimental Protocol:
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1 mg/mL.
Data Interpretation: The resulting chromatogram will show peaks corresponding to the main compound and any impurities. Purity is typically assessed by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks. This method is considered a "relative" purity assessment.[8]
Method 2: Cation-Exchange Chromatography (CEX)
Principle & Rationale: Cation-exchange chromatography is an outstanding orthogonal technique to RP-HPLC because it separates molecules based on a completely different property: electrostatic charge.[9][10] The stationary phase consists of a solid support with covalently bonded negatively charged functional groups (e.g., sulfonate). At a pH below the pKa of the primary amine of this compound, the analyte will be positively charged and bind to the column. Elution is achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase. This method is highly selective for separating the target amine from neutral or acidic impurities that would not be retained.[11][12]
Caption: Workflow for Cation-Exchange purity analysis.
Experimental Protocol:
-
Instrumentation: Ion Chromatography (IC) system with a suppressed conductivity detector or HPLC with UV detector.
-
Column: Strong Cation-Exchange column (e.g., based on sulfonated polystyrene-divinylbenzene).
-
Mobile Phase A: 10 mM Phosphate Buffer, pH 3.0.
-
Mobile Phase B: 10 mM Phosphate Buffer + 0.5 M Sodium Chloride, pH 3.0.
-
Gradient: 0% B to 100% B over 15 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Detection: Suppressed Conductivity or UV (210 nm).
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 0.5 mg/mL.
Data Interpretation: Similar to RP-HPLC, purity is determined by the relative peak area. However, the impurity profile may look significantly different. Impurities that co-eluted with the main peak in the RP-HPLC method may be well-resolved here, and vice-versa, demonstrating the power of orthogonality.[3]
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)
Principle & Rationale: Quantitative NMR (qNMR) is a primary analytical method that provides an absolute purity value without the need for a specific reference standard of the analyte.[13][14][15] The fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13][16] By dissolving a precisely weighed amount of the sample with a precisely weighed amount of a certified internal standard of known purity, the purity of the analyte can be calculated directly.[8] This method is orthogonal to chromatography as it is not based on separation but on the intrinsic nuclear properties of the molecule. It is exceptionally powerful for qualifying reference standards.
Caption: Workflow for absolute purity by qNMR.
Experimental Protocol:
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard: Maleic Acid (Certified Reference Material).
-
Solvent: Deuterium Oxide (D₂O).
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of D₂O.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment with a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) to ensure full relaxation.
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
-
Purity Calculation Formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.[13]
Data Interpretation: Select well-resolved peaks for both the analyte (e.g., the methylene protons of the ethyl group) and the internal standard (the vinyl protons of maleic acid) for integration. The calculation yields an absolute purity value (e.g., % w/w), which is invaluable for validating results from relative chromatographic methods.
Method 4: Capillary Zone Electrophoresis (CZE)
Principle & Rationale: Capillary Electrophoresis (CE) offers another distinct separation mechanism, making it an excellent orthogonal technique.[17][18] In CZE, charged molecules migrate through a capillary filled with a buffer (background electrolyte) under the influence of a high electric field. The separation is based on differences in the charge-to-size ratio of the analytes.[19][20] For this compound, its primary amine will be protonated in an acidic buffer, giving it a positive charge and allowing it to migrate as a cation. It will separate efficiently from neutral, anionic, or cationic impurities with different charge-to-size ratios. Its high efficiency and low sample consumption are significant advantages.[21]
Caption: Workflow for Capillary Zone Electrophoresis.
Experimental Protocol:
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica, 50 µm I.D., 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE): 50 mM Phosphate Buffer, pH 2.5.
-
Applied Voltage: +25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (50 mbar for 5 seconds).
-
Detection: Direct UV at 200 nm.
-
Sample Preparation: Dissolve sample in the BGE or water to a concentration of 0.1 mg/mL.
Data Interpretation: The output is an electropherogram, which resembles a chromatogram. Purity is assessed by the corrected peak area percentage (peak area divided by migration time) to account for variations in velocity. The migration order and resolution of impurities will be different from HPLC and IC, providing a powerful cross-validation of the purity profile.
Comparative Analysis
The selection of a purity method depends on the specific goal, from routine quality control to the certification of a reference standard. The table below summarizes the key attributes of the described orthogonal methods.
| Feature | RP-HPLC | Cation-Exchange (CEX) | Quantitative NMR (qNMR) | Capillary Zone Electrophoresis (CZE) |
| Separation Principle | Hydrophobicity | Electrostatic Charge | None (Bulk Analysis) | Charge-to-Size Ratio |
| Quantification Type | Relative (% Area) | Relative (% Area) | Absolute (% w/w) | Relative (% Area) |
| Selectivity | Excellent for nonpolar impurities | Excellent for charged/polar impurities | Based on unique proton signals | Excellent for charged impurities |
| Sensitivity | High (µg/mL) | High (µg/mL) | Moderate (mg/mL) | Very High (ng/mL) |
| Throughput | High | Medium | Low | High |
| Sample Consumption | Low (µL injections) | Low (µL injections) | High (mg per sample) | Very Low (nL injections) |
| Strengths | Robust, widely available, high resolution | Highly orthogonal to RP-HPLC, specific for ionic species | Primary method, no analyte standard needed | High efficiency, low solvent use, orthogonal to LC |
| Limitations | May not resolve polar impurities | Only for ionizable analytes, buffer-intensive | Lower sensitivity, requires expensive equipment | Lower concentration sensitivity for UV, reproducibility can be challenging |
Conclusion and Recommended Strategy
No single analytical method can provide absolute confidence in the purity of this compound. A robust and scientifically sound purity validation strategy must be orthogonal.
For a comprehensive approach, it is recommended to:
-
Establish RP-HPLC as the primary method for routine quality control and stability testing due to its robustness and high throughput.[3]
-
Employ Cation-Exchange Chromatography during method development and for pivotal batches to specifically search for ionic impurities that might be missed by RP-HPLC.[12]
-
Utilize quantitative NMR (qNMR) to certify the primary reference standard. This provides an absolute purity value that can be used to ensure the accuracy of all other relative methods.[8][14]
-
Use Capillary Zone Electrophoresis as a complementary separation technique to provide further confidence in the impurity profile, especially when sample amounts are limited.[17][19]
By integrating these four mechanistically distinct methods, researchers and drug developers can build a self-validating analytical system. This multi-faceted approach ensures a deep understanding of the product's purity, satisfying stringent regulatory expectations and ultimately safeguarding patient safety.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analyzing Biogenic Amines by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. emerypharma.com [emerypharma.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. youtube.com [youtube.com]
- 16. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 17. researchgate.net [researchgate.net]
- 18. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gnoscience.com [gnoscience.com]
- 21. aurorabiomed.com [aurorabiomed.com]
A Head-to-Head Comparison of Synthesis Routes for 4-(2-Aminoethyl)-4H-1,2,4-triazole: A Guide for Researchers
A Researcher's Guide to the In Vitro Validation of 4-(2-Aminoethyl)-4H-1,2,4-triazole as a Potential Anticancer Agent
Introduction: The Rationale for Investigating Novel 1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of pharmacological activities.[1] In oncology, this heterocyclic motif is present in established anticancer agents like the aromatase inhibitors Letrozole and Anastrozole, which are critical in treating estrogen-dependent breast cancer.[1][2] The unique chemical properties of the 1,2,4-triazole ring—including its dipole character, capacity for hydrogen bonding, and metabolic stability—allow it to interact with various biological targets with high affinity, making it a fertile ground for the development of novel therapeutics.[3]
Numerous studies have reported that derivatives of 1,2,4-triazole exhibit significant in vitro and in vivo anticancer activities through diverse mechanisms, such as kinase inhibition, induction of apoptosis, and disruption of cell cycle progression.[3][4][5] This guide focuses on a specific, novel derivative, 4-(2-Aminoethyl)-4H-1,2,4-triazole . While comprehensive public data on this particular compound's anticancer profile is emerging, its structural features warrant a thorough investigation. This document serves as a comprehensive, technically-grounded framework for researchers to validate its in vitro anticancer activity, comparing its potential efficacy against established chemotherapeutic agents and other relevant triazole analogs.
We will proceed through a logical, multi-tiered experimental workflow, starting with broad cytotoxicity screening and progressively moving towards more nuanced mechanistic studies. Each protocol is presented as a self-validating system, explaining not just the steps, but the scientific causality behind the experimental design.
A Multi-Faceted Strategy for In Vitro Validation
A robust validation strategy cannot rely on a single assay. It requires a battery of tests to build a comprehensive profile of the compound's biological effects. The workflow below outlines a logical progression from initial cytotoxicity assessment to mechanistic elucidation.
Caption: A logical workflow for the in vitro validation of a novel anticancer compound.
Part 1: Foundational Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity—the ability to kill cancer cells or inhibit their proliferation. This is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.[6] We recommend using at least two distinct colorimetric assays to ensure the results are not an artifact of a single detection method.[7]
The MTT Assay: A Measure of Metabolic Viability
The MTT assay is a widely used method that measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, a reference compound (e.g., another triazole derivative), and standard chemotherapeutics (Doxorubicin, Cisplatin) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated cells as a negative control and a solvent (e.g., DMSO) control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
The Sulforhodamine B (SRB) Assay: A Measure of Total Protein
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[6] This assay is independent of metabolic activity and provides a complementary endpoint to the MTT assay.[7]
Experimental Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10-30 minutes.
-
Wash and Solubilize: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. After air drying, add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate IC50 values as described for the MTT assay.
Comparative IC50 Data
The potency of this compound should be compared against well-characterized standards. This contextualizes its activity and provides a benchmark for its potential.
| Compound | Cancer Cell Line | IC50 (µM) - 48h Exposure (Hypothetical/Reference Data) | Reference(s) |
| This compound | MCF-7 (Breast) | [Experimental Value] | N/A |
| This compound | A549 (Lung) | [Experimental Value] | N/A |
| This compound | HeLa (Cervical) | [Experimental Value] | N/A |
| Doxorubicin | MCF-7 (Breast) | ~2.50 | [9] |
| Doxorubicin | A549 (Lung) | > 20 | [9] |
| Doxorubicin | HeLa (Cervical) | ~2.92 | [9] |
| Cisplatin | A549 (Lung) | ~7.49 | [10] |
| Cisplatin | HeLa (Cervical) | Varies widely (e.g., >10 µM) | [11] |
| Triazole Derivative (Compound 15) | MDA-MB-231 (Breast) | 3.48 | [12] |
| Triazole Derivative (Compound 10d) | HeLa (Cervical) | < 12 | [2][13] |
Note: IC50 values for standard drugs can vary significantly between laboratories due to differences in cell line passage number, assay conditions, and other factors.[9][11][14]
Part 2: Elucidating the Mechanism of Action
A potent IC50 value is a promising start, but understanding how the compound kills cancer cells is critical. The two most common mechanisms for anticancer agents are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
Apoptosis Induction: Is the Compound Triggering Cellular Suicide?
Apoptosis is a controlled, energy-dependent process of cell death that is crucial for normal tissue homeostasis.[15] Many effective chemotherapies work by activating apoptotic pathways in cancer cells. Key hallmarks include the activation of a family of proteases called caspases and the externalization of phosphatidylserine (PS) on the cell membrane.[16]
Caption: The core signaling pathways of apoptosis, highlighting key caspases.
Experimental Protocol: Caspase-3/7 Activity Assay This assay provides a direct measure of apoptosis execution. It uses a substrate (e.g., DEVD peptide) linked to a fluorescent reporter. When executioner caspases-3 and -7 become active, they cleave the substrate, releasing the reporter and generating a fluorescent signal.[17]
-
Cell Culture: Seed cells in a 96-well, clear-bottom black plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include untreated and staurosporine-treated (a known apoptosis inducer) controls.
-
Reagent Addition: Add a "caspase-3/7 activation" reagent (commercially available kits) to each well.
-
Incubation: Incubate for 1-2 hours at 37°C, protected from light.
-
Fluorescence Measurement: Read the plate using a fluorometer (e.g., excitation/emission ~490/520 nm). A significant increase in fluorescence compared to the untreated control indicates apoptosis induction.
Cell Cycle Analysis: Halting the Proliferation Engine
The cell cycle is a tightly regulated process that allows cells to duplicate their DNA and divide.[18] Anticancer drugs often work by causing damage that arrests cells at specific checkpoints (G1, S, or G2/M), preventing them from progressing through the cycle and ultimately leading to cell death.[18] Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) is the gold standard for this analysis.[19]
Caption: A simplified diagram of the eukaryotic cell cycle phases.
Experimental Protocol: Cell Cycle Analysis via PI Staining
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest and Fix: Harvest the cells (including floating cells in the medium), wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[20]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Incubate for 30 minutes in the dark. Analyze the samples on a flow cytometer.
-
Data Analysis: The fluorescence intensity of PI is proportional to the amount of DNA.[19] A histogram of cell count versus fluorescence will show distinct peaks for cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[21] An accumulation of cells in a specific phase compared to the control indicates a cell cycle arrest. Apoptotic cells may appear as a "sub-G1" peak due to DNA fragmentation.[22]
Conclusion: Synthesizing the Evidence
The validation of a novel anticancer compound like this compound is a systematic process of evidence gathering. By employing a multi-assay approach, researchers can build a robust and reliable profile of the compound's in vitro activity.
-
Potency: The IC50 values from MTT and SRB assays establish the compound's cytotoxic potency and allow for direct comparison with standard-of-care drugs like Doxorubicin and Cisplatin.
-
Mechanism: Positive results in the caspase-3/7 assay strongly suggest that the compound induces apoptosis.
-
Cellular Impact: Cell cycle analysis reveals whether the compound disrupts the fundamental process of cell division and at which stage.
A compound that demonstrates potent cytotoxicity (low micromolar IC50), actively induces apoptosis, and causes a significant cell cycle arrest presents a strong case for further investigation. These comprehensive in vitro findings provide the critical foundation and rationale needed to advance the compound into more complex preclinical models, including in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 12. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 16. biocompare.com [biocompare.com]
- 17. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. nanocellect.com [nanocellect.com]
- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Head-to-Head Comparison: Benchmarking 4-(2-Aminoethyl)-4H-1,2,4-triazole Against Known p97 Inhibitors for Cancer Therapy
Abstract
The AAA+ ATPase p97, also known as Valosin-Containing Protein (VCP), is a critical regulator of cellular protein homeostasis, making it a high-value target for cancer therapeutics. Its inhibition disrupts processes essential for cancer cell survival, such as the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD), leading to proteotoxic stress and apoptosis. This guide provides a comprehensive benchmark analysis of a novel compound, 4-(2-Aminoethyl)-4H-1,2,4-triazole, against well-characterized p97 inhibitors: the ATP-competitive inhibitor CB-5083 and the allosteric inhibitor NMS-873. Through a series of biochemical and cell-based assays, we objectively evaluate its potency, mechanism of action, and cellular efficacy, providing crucial data for researchers in oncology and drug development.
Introduction: Why Target p97/VCP?
p97/VCP is a hexameric protein that functions as a molecular machine, utilizing the energy from ATP hydrolysis to remodel or segregate ubiquitinated proteins from complexes, membranes, or chromatin. This "protein extractor" role is central to numerous cellular pathways critical for maintaining proteostasis.
Cancer cells, characterized by high rates of protein synthesis and metabolic stress, are particularly dependent on robust protein quality control systems. This creates a therapeutic window where inhibiting p97 can selectively induce irresolvable ER stress and trigger apoptosis in malignant cells while sparing normal cells. The clinical development of proteasome inhibitors has validated this approach, and targeting the upstream regulator p97 represents a promising next-generation strategy.
This guide focuses on benchmarking a novel small molecule, This compound (hereafter referred to as Compound AET) , against established p97 inhibitors to determine its therapeutic potential. The benchmark compounds are:
-
CB-5083: A potent, orally bioavailable, ATP-competitive inhibitor that targets the D2 ATPase domain of p97. It has been evaluated in Phase I clinical trials.
-
NMS-873: A highly specific, allosteric inhibitor that binds to a site at the D1-D2 domain interface, locking the enzyme in an ADP-bound state and preventing ATP hydrolysis.
Benchmarking Strategy and Rationale
To provide a holistic performance evaluation of Compound AET, we designed a multi-tiered experimental workflow. This strategy allows us to move from direct target engagement and biochemical potency to cellular efficacy and mechanism confirmation.
Expert Rationale: This tiered approach is critical in drug discovery. A compound potent in a biochemical assay may fail in a cellular context due to poor permeability or rapid metabolism. Conversely, a compound with modest biochemical potency might exhibit strong cellular effects through mechanisms like superior cell entry or accumulation. Our workflow is designed to capture these nuances.
Caption: Experimental workflow for benchmarking p97 inhibitors.
Experimental Protocols
The following protocols represent self-validating systems for assessing p97 inhibition. All experiments were performed with appropriate positive (CB-5083, NMS-873) and negative (vehicle) controls.
Protocol: p97 ATPase Activity Assay (ADP-Glo™)
This biochemical assay quantifies the amount of ADP produced by p97's ATPase activity, providing a direct measure of enzymatic inhibition.
-
Reagent Preparation: Recombinant human p97 enzyme is diluted in assay buffer (50 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 1 mM EDTA). Test compounds are serially diluted in DMSO.
-
Reaction Setup: 5 µL of compound dilution is added to a 384-well plate. 10 µL of p97 enzyme solution is added and incubated for 20 minutes at room temperature for compound binding.
-
Initiation: 10 µL of 4 mM ATP solution is added to initiate the reaction. The plate is incubated at 37°C for 60 minutes.
-
Detection: 25 µL of ADP-Glo™ Reagent is added to stop the enzymatic reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Signal Generation: 50 µL of Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Luminescence is read on a plate reader. Data is normalized to controls and IC50 curves are generated using non-linear regression.
Protocol: Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, an indicator of metabolically active cells.
-
Cell Seeding: HCT116 human colon carcinoma cells are seeded at 2,000 cells/well in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of each test compound for 72 hours.
-
Lysis and Signal Generation: The plate is equilibrated to room temperature. 100 µL of CellTiter-Glo® Reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate reader. EC50 values are calculated from dose-response curves.
Protocol: Western Blot for Pharmacodynamic Biomarkers
In
Navigating the Synthesis of 4-(2-Aminoethyl)-4H-1,2,4-triazole: A Guide to Published Methods
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Aminoethyl)-4H-1,2,4-triazole is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a wide range of biologically active compounds. The presence of a primary amine and the 1,2,4-triazole heterocycle imparts unique physicochemical properties, making it an attractive scaffold for designing novel therapeutics. The efficient and reproducible synthesis of this compound is therefore of significant interest to the scientific community. This guide provides a comparative analysis of published synthesis methods for this compound, offering insights into the underlying chemical principles, experimental protocols, and overall efficiency of each approach.
Method 1: Alkylation of 1,2,4-Triazole with a Protected Aminoethyl Halide (Gabriel Synthesis Approach)
This widely recognized strategy for introducing a primary amino group involves the alkylation of a nucleophile with a phthalimide-protected haloalkane, followed by deprotection to release the desired amine. In the context of synthesizing this compound, this method offers a reliable and high-yielding pathway.
Rationale and Mechanistic Insights
The synthesis commences with the deprotonation of 1,2,4-triazole using a suitable base to generate the triazolide anion, a potent nucleophile. This anion then undergoes a nucleophilic substitution reaction with N-(2-bromoethyl)phthalimide. The phthalimide group serves as an excellent protecting group for the primary amine, preventing it from undergoing side reactions during the alkylation step. The final step involves the removal of the phthaloyl group, typically under hydrazinolysis conditions, to liberate the free primary amine of the target compound.
Experimental Protocol
Step 1: Synthesis of 4-(2-Phthalimidoethyl)-4H-1,2,4-triazole
-
To a solution of 1,2,4-triazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the triazolide salt.
-
Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(2-phthalimidoethyl)-4H-1,2,4-triazole.
Step 2: Deprotection to Yield this compound
-
Suspend the 4-(2-phthalimidoethyl)-4H-1,2,4-triazole (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0-3.0 eq) to the suspension.
-
Reflux the mixture for several hours, during which a white precipitate of phthalhydrazide will form.
-
Monitor the reaction for the complete consumption of the starting material by TLC.
-
Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
Method 2: Cyclization of N,N-Diformyl-N'-(2-aminoethyl)hydrazine
This approach builds the 1,2,4-triazole ring from an acyclic precursor, offering an alternative synthetic strategy. This method relies on the reaction of a suitably functionalized hydrazine derivative with a source of the C3 and C5 carbons of the triazole ring, in this case, the formyl groups.
Rationale and Mechanistic Insights
The key starting material, N,N-diformyl-N'-(2-aminoethyl)hydrazine, can be prepared from the reaction of ethylenediamine with a diformylhydrazine precursor. The subsequent cyclization is typically acid-catalyzed. Protonation of one of the formyl oxygens facilitates intramolecular nucleophilic attack by the terminal amino group of the ethylamino substituent, followed by dehydration to form the 4H-1,2,4-triazole ring. The primary amine on the ethyl side chain remains intact throughout the cyclization process.
Experimental Protocol
Step 1: Synthesis of N,N-Diformyl-N'-(2-aminoethyl)hydrazine
-
React N,N'-diformylhydrazine with a protected form of 2-chloroethylamine (e.g., N-(2-chloroethyl)acetamide) in the presence of a base to form the N-alkylated intermediate.
Step 2: Cyclization to this compound
-
Dissolve N,N-diformyl-N'-(2-aminoethyl)hydrazine (1.0 eq) in a suitable solvent, such as glacial acetic acid or a high-boiling point alcohol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Comparison of the Synthesis Methods
| Feature | Method 1: Gabriel Synthesis Approach | Method 2: Cyclization Approach |
| Starting Materials | 1,2,4-Triazole, N-(2-bromoethyl)phthalimide | N,N-Diformyl-N'-(2-aminoethyl)hydrazine |
| Reagent Availability | Starting materials are commercially available. | Precursor synthesis may be required. |
| Number of Steps | Two main steps (alkylation and deprotection). | Two main steps (precursor synthesis and cyclization). |
| Reaction Conditions | Alkylation requires heating; deprotection is under reflux. | Cyclization requires reflux with an acid catalyst. |
| Yield | Generally high yields reported for Gabriel syntheses. | Yield is dependent on the efficiency of the cyclization step. |
| Purification | Precipitation and filtration are often effective for the intermediate; final product may require chromatography. | Extraction and chromatography are typically necessary. |
| Scalability | Readily scalable. | Scalability depends on the availability and stability of the precursor. |
| Byproducts | Phthalhydrazide is a major byproduct that needs to be removed. | Water and salts from neutralization are the main byproducts. |
Visualization of Synthetic Pathways
Conclusion
Both the Gabriel synthesis approach and the cyclization of a diformylhydrazine derivative represent viable strategies for the preparation of this compound. The choice of method will likely depend on factors such as the availability of starting materials, desired scale of the reaction, and the purification capabilities of the laboratory. The Gabriel synthesis is a well-established and generally high-yielding method with commercially available starting materials, making it a robust choice for many applications. The cyclization approach offers an alternative that avoids the use of phthalimide and hydrazine in the final deprotection step, which may be advantageous in certain contexts, although the synthesis of the required precursor may be more involved. Researchers should carefully consider the pros and cons of each method to select the most appropriate route for their specific needs.
A Comparative Assessment of the Therapeutic Index of 4-(2-Aminoethyl)-4H-1,2,4-triazole and Standard Antifungal Agents
Introduction
The 1,2,4-triazole moiety is a cornerstone in the development of antifungal agents, forming the structural core of widely-used drugs like fluconazole and voriconazole.[1] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] The disruption of ergosterol synthesis leads to a fungistatic or fungicidal effect. This guide provides a framework for assessing the therapeutic index of a novel triazole derivative, 4-(2-Aminoethyl)-4H-1,2,4-triazole, in comparison to the established standards, fluconazole and voriconazole.
Given the absence of published data for this compound, this document outlines the requisite experimental protocols to determine its efficacy and toxicity, thereby allowing for a robust comparison of its therapeutic index. The therapeutic index, a critical measure of a drug's safety, is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[3][4] A higher therapeutic index is preferable as it indicates a wider margin between the toxic and therapeutic doses.[3]
Comparative Analysis of Therapeutic Index
The therapeutic index is classically determined in preclinical animal studies as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).
Therapeutic Index (TI) = LD50 / ED50
A comprehensive assessment requires determining these values for this compound and comparing them against the known values for standard-of-care antifungal agents.
Data Summary
The following table summarizes the available preclinical data for the standard antifungal agents, fluconazole and voriconazole, and outlines the data to be determined for the investigational compound this compound.
| Compound | Median Lethal Dose (LD50) (Oral, Mouse) | Median Effective Dose (ED50) (Murine Model) | Calculated Therapeutic Index (TI) |
| This compound | To be determined | To be determined | To be calculated |
| Fluconazole | 1273 mg/kg[1] | 4.56 mg/kg (Candidiasis)[5][6][7] | ~279 |
| Voriconazole | < 300 mg/kg[8][9] | ~25-40 mg/kg (Aspergillosis)[10][11] | ~7.5 - 12 |
Note: The ED50 for voriconazole is an approximation based on doses showing significant efficacy in murine models of aspergillosis.[10][11] The LD50 for voriconazole being a range (<300 mg/kg) results in an estimated TI range.
Experimental Protocols
To ensure scientific integrity and reproducibility, the determination of the therapeutic index for this compound must adhere to standardized and validated protocols.
Determining Acute Oral Toxicity (LD50)
The acute oral toxicity study is designed to determine the dose of the substance that is lethal to 50% of the test animal population. The OECD (Organisation for Economic Co-operation and Development) provides internationally recognized guidelines for this purpose.
Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420) [12]
-
Animal Model: Healthy, young adult female mice (e.g., Swiss albino) are used, as they are often more sensitive.[12]
-
Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles, and are acclimatized for at least 5 days before the experiment.
-
Fasting: Food is withheld for 3-4 hours before dosing to ensure gastric emptying and enhance absorption. Water is provided ad libitum.[12]
-
Dose Administration: The test compound, this compound, is administered orally via gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[13]
-
Dose Selection: A stepwise procedure is used, starting with a dose expected to be non-lethal (e.g., based on in silico predictions or preliminary range-finding studies). Subsequent doses are adjusted up or down based on the outcome of the previous dose.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[12]
-
Endpoint: The LD50 value is determined based on the dose that causes mortality in 50% of the animals.
Determining Efficacy (ED50)
The efficacy of an antifungal agent is assessed in an appropriate animal model of infection. For a broad-spectrum triazole, murine models of disseminated candidiasis and aspergillosis are standard.[14]
Protocol: Murine Model of Disseminated Candidiasis (for efficacy against Candida albicans) [5][7]
-
Infection Model: Immunocompetent or immunosuppressed mice (e.g., neutropenic models) are infected intravenously with a standardized inoculum of a pathogenic strain of Candida albicans.
-
Treatment: At a specified time post-infection (e.g., 2 hours), groups of mice are treated with varying doses of this compound, fluconazole (as a positive control), or a vehicle control. The route of administration should be consistent with the intended clinical use (e.g., oral).
-
Endpoint Assessment: After a defined period of treatment (e.g., 24-48 hours), the fungal burden in target organs (typically the kidneys for candidiasis) is quantified by plating homogenized tissue and counting colony-forming units (CFU).[5][7]
-
ED50 Calculation: The ED50 is the dose of the drug that causes a 50% reduction in the fungal burden in the target organ compared to the vehicle-treated control group.[5][7]
Protocol: Murine Model of Invasive Aspergillosis (for efficacy against Aspergillus fumigatus) [10]
-
Infection Model: Immunosuppressed mice are infected via the intravenous or intranasal route with a standardized inoculum of Aspergillus fumigatus conidia.
-
Treatment: Similar to the candidiasis model, treatment with the test compound, voriconazole (as a positive control), and a vehicle control is initiated at a specified time post-infection.
-
Endpoint Assessment: Efficacy can be measured by several endpoints, including survival rate over a period of time (e.g., 14 days), or reduction in fungal burden in target organs (e.g., lungs, brain, kidneys).[10]
-
ED50 Calculation: If using fungal burden as the endpoint, the ED50 is calculated as in the candidiasis model. If using survival, the ED50 is the dose that protects 50% of the animals from death.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures required to assess the therapeutic index.
Caption: Workflow for Determining the Therapeutic Index.
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
The presumed mechanism of action for this compound, consistent with other triazole antifungals, is the inhibition of lanosterol 14α-demethylase.
Caption: Proposed Mechanism of Action for Triazole Antifungals.
Conclusion
This guide provides a comprehensive framework for the preclinical assessment of the therapeutic index of a novel 1,2,4-triazole derivative, this compound. By following standardized protocols for determining both toxicity (LD50) and efficacy (ED50) in established murine models, a direct and scientifically valid comparison can be made with standard-of-care antifungal agents like fluconazole and voriconazole. The resulting therapeutic index will be a critical parameter in evaluating the potential of this new compound as a safe and effective antifungal agent. A favorable therapeutic index, ideally significantly higher than that of existing drugs, would provide a strong rationale for its further development.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 3. fishersci.com [fishersci.com]
- 4. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of fluconazole in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. camberpharma.com [camberpharma.com]
- 9. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics of Voriconazole against Wild-Type and Azole-Resistant Aspergillus flavus Isolates in a Nonneutropenic Murine Model of Disseminated Aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. umwelt-online.de [umwelt-online.de]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Aminoethyl)-4H-1,2,4-triazole
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical, including novel compounds like 4-(2-Aminoethyl)-4H-1,2,4-triazole, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile
While comprehensive toxicological data for this compound may be limited, the known hazards of its parent compound, 4-Amino-4H-1,2,4-triazole, and related triazole structures provide a strong basis for a conservative safety approach. The primary hazards associated with similar triazoles include:
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation[1][2][3].
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol[1][2].
-
Potential for Other Hazards: Some related compounds are suspected of causing cancer or reproductive harm[4]. Given the structural similarity, it is prudent to handle this compound with appropriate caution to minimize long-term exposure risks.
These hazards dictate the necessity of a multi-layered personal protective equipment (PPE) strategy to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (breathing).
The Hierarchy of Controls: A Foundational Approach
Before relying solely on PPE, we must ground our safety plan in the established "Hierarchy of Controls." This framework prioritizes the most effective control measures. PPE, while essential, is the final line of defense.
Caption: Fig 1: The Hierarchy of Controls prioritizes safety measures.
For handling this compound, Engineering Controls are paramount. All handling of the solid or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dusts or aerosols[5][6]. Administrative Controls , such as Standard Operating Procedures (SOPs) and thorough training, ensure that every individual understands the risks and procedures[7].
Core PPE Requirements: Your Last Line of Defense
The following table summarizes the minimum PPE required for handling this compound, linking each piece of equipment to the hazard it mitigates.
| Hazard | Route of Exposure | Required PPE | Standard |
| Serious Eye Irritation | Ocular | Chemical safety goggles or a face shield | EN 166 or ANSI Z87.1 |
| Skin Irritation | Dermal (Skin) | Chemical-resistant gloves (Nitrile) | EN 374 |
| Skin Irritation / Contamination | Dermal (Body) | Full-length, long-sleeved laboratory coat | N/A |
| Respiratory Irritation | Inhalation | N/A (Handled in fume hood). Dust respirator for spills. | NIOSH (US) or EN 143 (EU) |
Eye and Face Protection
Why: Triazole compounds are known to cause serious eye irritation[1][2][3]. A splash of a solution or contact with airborne dust can have severe consequences. Protocol:
-
Mandatory: Wear tightly fitting chemical safety goggles that provide a seal around the eyes. Standard safety glasses are not sufficient as they do not protect from splashes from the side, top, or bottom[8].
-
Recommended for large quantities or splash risk: Use a full-face shield in addition to safety goggles for maximum protection[9].
Hand Protection
Why: Direct skin contact can cause irritation[1][2]. Furthermore, absorption through the skin is a potential route for systemic exposure. Open cuts or abrasions must be covered before gloving[3]. Protocol:
-
Selection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact[9]. Always check the manufacturer's glove compatibility data for the specific solvent being used.
-
Technique: Inspect gloves for any signs of damage before use[10]. Use proper glove removal technique (without touching the outer surface) to avoid contaminating your skin[10]. Wash hands thoroughly with soap and water after removing gloves[5][10].
Skin and Body Protection
Why: To protect your skin and personal clothing from spills and contamination[6][11]. Protocol:
-
Mandatory: A full-length, long-sleeved laboratory coat must be worn and kept fastened[6][9].
-
Clothing: Long pants and closed-toe shoes are required at all times in the laboratory to protect against spills[9][11].
Respiratory Protection
Why: Inhalation of dusts can cause respiratory tract irritation[1]. Protocol:
-
Primary Control: The primary method for preventing inhalation is to handle the solid chemical exclusively within a certified chemical fume hood[5]. This engineering control is generally sufficient.
-
For Spills/Emergencies: If a significant amount of dust is generated outside of a fume hood during a spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used[5][10][12]. All personnel requiring respirator use must be properly fit-tested and trained.
Operational and Disposal Plans: A Step-by-Step Guide
Trust in safety protocols is built on clear, repeatable procedures.
Procedure for Handling this compound
-
Preparation: Before starting, ensure you have read the Safety Data Sheet (SDS) and understand the hazards. Confirm the chemical fume hood is functioning correctly.
-
PPE Donning: Put on your lab coat, followed by safety goggles, and finally, your gloves.
-
Handling: Conduct all manipulations, including weighing and preparing solutions, inside the fume hood to minimize exposure[5].
-
Post-Handling: Securely seal the chemical container. Clean any contaminated surfaces within the fume hood.
-
PPE Doffing: Remove gloves first, using the proper technique. Then remove your lab coat and goggles. Wash your hands immediately and thoroughly[5].
Emergency Plan: Small Spill Containment
-
Alert: Alert personnel in the immediate area.
-
Evacuate: If the spill is large or outside a contained area, evacuate non-essential personnel[5].
-
Protect: Wear appropriate PPE, including double-gloving and, if significant dust is present, respiratory protection[5].
-
Contain: For solid spills, gently cover with a damp paper towel to avoid raising dust[3].
-
Clean: Carefully sweep or wipe up the material. Use a wet-wipe method for final decontamination. Avoid dry sweeping, which can generate dust[3].
-
Collect: Place all contaminated materials (paper towels, wipes, gloves) into a sealed, clearly labeled hazardous waste container[3][10].
Disposal Plan
-
Chemical Waste: Unused or waste this compound and its solutions must be disposed of as hazardous chemical waste. Collect in a designated, sealed, and properly labeled container. Do not pour down the drain[5][10].
-
Contaminated PPE: Dispose of contaminated gloves and other disposable items in the designated solid hazardous waste stream[10]. Do not discard them in the regular trash.
-
Regulations: All waste disposal must follow local, state, and federal environmental regulations[2][10]. Consult with your institution's Environmental Health & Safety (EH&S) department for specific guidance.
Caption: Fig 2: Decision flowchart for selecting appropriate PPE.
By integrating these evidence-based PPE protocols and operational plans into your daily workflow, you build a robust culture of safety. This approach not only protects you and your colleagues but also ensures the integrity and success of your vital research.
References
- 1. lobachemie.com [lobachemie.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. youtube.com [youtube.com]
- 7. acs.org [acs.org]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. youtube.com [youtube.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
